molecular formula C6H6N2O B1334328 2-(Formylamino)pyridine CAS No. 34813-97-3

2-(Formylamino)pyridine

Cat. No.: B1334328
CAS No.: 34813-97-3
M. Wt: 122.12 g/mol
InChI Key: NOCSAAHHSOQRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Formylamino)pyridine, an N-formyl protected derivative of 2-aminopyridine, is a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its primary research application is as a protected precursor in the synthesis of 2-aminopyridine scaffolds, which are privileged structures in drug discovery. The formyl group can be readily removed under mild acidic conditions, providing an efficient route to otherwise challenging N-unsubstituted 2-aminopyridines . The 2-aminopyridine motif is a critical pharmacophore in numerous bioactive molecules and is considered a safer alternative to anilines in drug design due to its reduced potential for metabolic oxidation to toxic species . This compound and its derivatives serve as essential intermediates for constructing a wide range of compounds with demonstrated pharmacological activity, including anti-inflammatory and antibacterial agents . Researchers utilize 2-(Formylaminopyridine) in the development of potential therapeutics, making it a compound of significant interest in hit-to-lead optimization campaigns. This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pyridin-2-ylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-5-8-6-3-1-2-4-7-6/h1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCSAAHHSOQRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396339
Record name N-(2-Pyridyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34813-97-3
Record name N-(2-Pyridyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(pyridin-2-yl)formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Formylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Formylamino)pyridine, also known as N-(2-pyridyl)formamide, is a chemical compound of interest in medicinal chemistry and drug development. It belongs to the class of N-acylated 2-aminopyridines, a scaffold known to be present in numerous biologically active molecules. The 2-aminopyridine moiety is a recognized pharmacophore, and its derivatives have shown a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential relevance in drug discovery workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for assessing the compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₆H₆N₂O[Calculated]
Molecular Weight 122.12 g/mol [Calculated]
Melting Point 69-71 °C[Experimental]
Boiling Point 161-162 °C at 15 Torr[Experimental]
Density 1.228 ± 0.06 g/cm³[Predicted]
Solubility Soluble in methanol (0.1 g/mL, clear)[Experimental]
pKa 13.69 ± 0.70[Predicted]
LogP (Octanol-Water Partition Coefficient) Not experimentally determined.-

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-formylation of 2-aminopyridine. A common and efficient method involves the use of formic acid as the formylating agent, with azeotropic removal of water to drive the reaction to completion.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound Reactants 2-Aminopyridine + Formic Acid in Toluene Reaction_Vessel Reaction at Reflux (Dean-Stark Apparatus) Reactants->Reaction_Vessel Heating Workup Aqueous Workup Reaction_Vessel->Workup Cooling Purification Purification Workup->Purification Extraction & Drying Product This compound Purification->Product Crystallization/Chromatography

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: N-Formylation of 2-Aminopyridine

This protocol is based on a general and practical procedure for the N-formylation of amines using formic acid and a Dean-Stark apparatus for azeotropic water removal.

Materials:

  • 2-Aminopyridine

  • Formic acid (85-98%)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a stopper, add 2-aminopyridine (e.g., 9.41 g, 0.1 mol) and toluene (100 mL).

  • Addition of Reagent: To the stirred suspension, add formic acid (e.g., 4.60 g, 0.1 mol, 1.0 equivalent).

  • Azeotropic Dehydration: Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 4-9 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-aminopyridine spot.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Biological Activity and Drug Development Context

While specific biological data for this compound is not extensively reported in the public domain, the 2-aminopyridine scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates. Derivatives of 2-aminopyridine have demonstrated a broad spectrum of biological activities, including but not limited to:

  • Anti-inflammatory: Piroxicam and Tenoxicam are non-steroidal anti-inflammatory drugs (NSAIDs) that contain a 2-aminopyridine moiety.

  • Antimicrobial: Sulfapyridine is an antibacterial sulfonamide drug.

  • Antihistaminic: Tripelennamine is a first-generation antihistamine.

  • Anticancer: Several 2-aminopyridine derivatives have been investigated as kinase inhibitors and for their antiproliferative effects on various cancer cell lines.

Given the established biological relevance of the 2-aminopyridine core, this compound represents a valuable starting material or intermediate for the synthesis of novel drug candidates. The formyl group can serve as a handle for further chemical modifications to generate libraries of compounds for biological screening.

Generic Experimental Workflow for Biological Screening

The following diagram illustrates a general workflow for the initial biological evaluation of a novel compound like a derivative of this compound in a drug discovery setting.

Biological_Screening_Workflow Hypothetical Biological Screening Cascade cluster_0 In Vitro Assays cluster_1 In Vivo/Ex Vivo Studies Primary_Screening Primary Target-Based Assay (e.g., Enzyme Inhibition) Hit_Identification Hit Identification Primary_Screening->Hit_Identification Active Secondary_Screening Secondary/Orthogonal Assay Cell_Based_Assay Cell-Based Functional Assay (e.g., Proliferation, Viability) Secondary_Screening->Cell_Based_Assay Confirmed Activity Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization Cellular Potency ADME_Tox ADME/Toxicity Profiling Efficacy_Models Disease Model Efficacy Studies ADME_Tox->Efficacy_Models Favorable Profile Compound Test Compound (this compound derivative) Compound->Primary_Screening Hit_Identification->Secondary_Screening Lead_Optimization->ADME_Tox

Synthesis and Characterization of 2-(Formylamino)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis and characterization of 2-(Formylamino)pyridine, also known as N-(pyridin-2-yl)formamide. This compound serves as a valuable building block in medicinal chemistry and materials science. This guide outlines a reliable synthetic protocol and details the analytical techniques required to confirm the structure and purity of the final product.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-formylation of 2-aminopyridine. Various formylating agents can be employed; however, a straightforward and efficient method utilizes formic acid, which acts as both the reagent and a catalyst.

Reaction Scheme

The overall reaction involves the acylation of the primary amino group of 2-aminopyridine with formic acid to form an amide linkage.

G cluster_reactants Reactants cluster_product Product 2-Aminopyridine 2-Aminopyridine plus1 + Formic Acid Formic Acid This compound This compound

Caption: Reaction scheme for the formylation of 2-aminopyridine.

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from 2-aminopyridine using formic acid with azeotropic removal of water.

Materials and Equipment:

  • 2-Aminopyridine

  • Formic acid (≥95%)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (e.g., 9.4 g, 0.1 mol) and toluene (100 mL).

  • Addition of Reagent: To the stirring suspension, add formic acid (e.g., 4.6 g, 0.1 mol).

  • Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Reaction Monitoring: Continue reflux for 4-9 hours, or until no more water is collected in the trap. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up: Carefully transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any excess formic acid, and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture or toluene) to yield pure this compound as a solid.

Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of physical and spectroscopic methods.

Physical Properties and Quantitative Data

The key physical and quantitative data for this compound are summarized in the table below.

ParameterValue
Molecular Formula C₆H₆N₂O
Molecular Weight 122.12 g/mol
Appearance Off-white to light yellow solid
Melting Point 69-71 °C[1]
Boiling Point 161-162 °C at 15 Torr[1]
Solubility Soluble in methanol, chloroform, DMSO
Synthetic Yield Typically >85% (method dependent)
HRMS (ESI) [M+Na]⁺ Calculated: 145.0378, Found: 145.0379[2]
Spectroscopic Data

Due to restricted rotation around the amide (C-N) bond, the ¹H and ¹³C NMR spectra of this compound often show two sets of signals, corresponding to the cis and trans rotamers.

TechniqueData (Solvent: DMSO-d₆)
¹H NMR (400 MHz)δ (ppm): 10.60 (s, 1H), 9.30 (d, J=4.0 Hz, ~0.5H), 8.34 (s, 1H), 8.26 (d, J=1.0 Hz, ~0.5H), 8.07 (d, J=4.0 Hz, ~0.5H), 7.73-7.82 (m, 1H), 7.08-7.13 (m, 1H), 6.94 (d, J=4.0 Hz, ~0.5H)[2]
¹³C NMR (100 MHz)δ (ppm): 162.66, 160.64, 152.16, 151.55, 148.69, 148.58, 139.25, 138.86, 120.30, 119.76, 114.30, 111.85[2]
IR Spectroscopy (cm⁻¹)Expected Peaks: ~3250 (N-H stretch), ~3050 (Aromatic C-H stretch), ~1690 (Amide I, C=O stretch), ~1580 (Amide II, N-H bend), ~1520, 1480 (Aromatic C=C stretch)
Mass Spec. (EI) Expected m/z: 122 [M]⁺, 94 [M-CO]⁺, 93 [M-CHO]⁺, 78 [C₅H₄N]⁺
Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹H NMR signals and assign the chemical shifts by comparing them to the reference data. Note the presence of rotamers.

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the solid product with dry KBr powder and pressing it into a thin disk.

  • Alternatively, record the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the key functional groups (amide N-H, C=O, aromatic C-H, and C=C).

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization for HRMS or Electron Ionization for fragmentation patterns).

  • Acquire the mass spectrum and identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight.

  • Analyze the fragmentation pattern to further support the proposed structure.

Characterization Workflow

The following diagram illustrates the logical workflow for confirming the structure of the synthesized product.

G Product Synthesized Product (this compound) MS Mass Spectrometry (MS) Product->MS IR IR Spectroscopy Product->IR H_NMR ¹H NMR Spectroscopy Product->H_NMR C_NMR ¹³C NMR Spectroscopy Product->C_NMR MS_Res Confirms Molecular Formula (C₆H₆N₂O) and MW (122.12) MS->MS_Res IR_Res Identifies Functional Groups (Amide C=O, N-H) IR->IR_Res H_NMR_Res Confirms Proton Environment (Aromatic, Amide, Formyl) H_NMR->H_NMR_Res C_NMR_Res Confirms Carbon Skeleton (6 unique carbons) C_NMR->C_NMR_Res Verified Structure Verified MS_Res->Verified IR_Res->Verified H_NMR_Res->Verified C_NMR_Res->Verified

Caption: Logical workflow for the structural characterization.

Safety Information

This compound should be handled with appropriate safety precautions in a fume hood. Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete hazard information.

References

2-(Formylamino)pyridine: A Versatile Ligand for Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Formylamino)pyridine, also known as N-(pyridin-2-yl)formamide, is a heterocyclic compound with significant potential as a ligand in coordination chemistry. Its structure, featuring a pyridine nitrogen atom and a formamido group, allows for versatile coordination modes, including monodentate and bidentate chelation. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of this compound and its metal complexes. While the coordination chemistry of this specific ligand is an emerging field, this document consolidates available information on its synthesis and draws parallels with related, well-studied ligand systems to propose experimental protocols and predict the properties and applications of its future coordination compounds.

Introduction

Pyridine and its derivatives are fundamental building blocks in the design of ligands for coordination chemistry, owing to their rich electronic properties and ability to form stable complexes with a wide range of metal ions.[1][2] The introduction of functional groups onto the pyridine ring can modulate the steric and electronic properties of the resulting ligands, leading to complexes with tailored reactivity and physical properties. This compound is one such derivative, incorporating a formamido (-NHCHO) group at the 2-position. This functionalization introduces a second potential donor site, the formyl oxygen, which can participate in coordination, leading to the formation of stable chelate rings. The study of such ligands is crucial for the development of new catalysts, functional materials, and metallodrugs.

Ligand Synthesis

While dedicated studies on the synthesis of this compound are not abundant, its preparation can be achieved through established organic chemistry methodologies. A plausible and efficient method is the formylation of 2-aminopyridine.

Experimental Protocol: Formylation of 2-Aminopyridine

This protocol is based on standard formylation reactions of primary amines.

Materials:

  • 2-Aminopyridine

  • Formic acid

  • Acetic anhydride

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine in an excess of formic acid.

  • Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product 2-Aminopyridine 2-Aminopyridine Mixing and Reaction Mixing and Reaction 2-Aminopyridine->Mixing and Reaction Formic Acid Formic Acid Formic Acid->Mixing and Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Mixing and Reaction Neutralization Neutralization Mixing and Reaction->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification This compound This compound Purification->this compound

Fig. 1: Synthetic workflow for this compound.

Coordination Chemistry

This compound possesses two potential coordination sites: the pyridine nitrogen and the formyl oxygen. This allows for different coordination modes, which will be influenced by the nature of the metal ion, the counter-ion, and the reaction conditions.

Predicted Coordination Modes

Based on the chemistry of related ligands, the following coordination modes can be predicted:

  • Monodentate N-coordination: The ligand can coordinate to a metal center solely through the pyridine nitrogen atom. This is a common coordination mode for pyridine and its derivatives.[1]

  • Bidentate N,O-chelation: The ligand can act as a bidentate chelating agent, coordinating to a metal center through both the pyridine nitrogen and the formyl oxygen. This would result in the formation of a stable five-membered chelate ring.

CoordinationModes cluster_ligand This compound cluster_modes Potential Coordination Modes cluster_metal Metal Center Ligand Py-NH-CHO Monodentate Monodentate (N-coordination) Ligand->Monodentate Py-N Bidentate Bidentate (N,O-chelation) Ligand->Bidentate Py-N, O=CH Metal M Monodentate->Metal Bidentate->Metal

Fig. 2: Predicted coordination modes of this compound.
General Experimental Protocol for Complex Synthesis

The following is a general procedure for the synthesis of metal complexes with this compound.

Materials:

  • This compound

  • A suitable metal salt (e.g., chlorides, nitrates, acetates of transition metals)

  • Appropriate solvent (e.g., methanol, ethanol, acetonitrile)

  • Standard laboratory glassware

Procedure:

  • Dissolve the metal salt in a minimal amount of the chosen solvent.

  • In a separate flask, dissolve this compound in the same solvent.

  • Add the ligand solution dropwise to the metal salt solution with stirring. The molar ratio of metal to ligand can be varied to target different coordination numbers.

  • The reaction mixture may be stirred at room temperature or heated under reflux to facilitate complex formation.

  • Monitor the reaction for the formation of a precipitate. If a solid forms, it can be collected by filtration, washed with the solvent, and dried.

  • If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

  • The resulting solid can be purified by recrystallization from a suitable solvent.

ComplexSynthesisWorkflow cluster_reactants Starting Materials cluster_process Synthesis and Isolation cluster_product Final Product Ligand This compound in Solvent Mixing Mixing and Reaction (Stirring/Reflux) Ligand->Mixing MetalSalt Metal Salt in Solvent MetalSalt->Mixing Isolation Isolation Mixing->Isolation Precipitation Precipitation & Filtration Isolation->Precipitation If precipitate forms Crystallization Crystallization Isolation->Crystallization If no precipitate Purification Purification (Recrystallization) Precipitation->Purification Crystallization->Purification Complex Metal Complex Purification->Complex

Fig. 3: General workflow for metal complex synthesis.

Physicochemical Characterization

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of this compound metal complexes.

Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and C-N bonds of the formamido group, as well as the pyridine ring vibrations, upon coordination can provide evidence of ligand binding and the coordination mode. A shift in the C=O stretching frequency to lower wavenumbers is indicative of coordination through the oxygen atom.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the pyridine and formyl protons upon complexation can provide insights into the coordination environment. For paramagnetic complexes, NMR can provide information on the electronic structure.[3][4]

  • UV-Visible Spectroscopy: The electronic spectra of the complexes can reveal information about the d-d transitions of the metal ion and charge transfer bands, providing insights into the geometry and electronic structure of the coordination sphere.

Structural and Analytical Techniques
  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complexes, providing precise information on bond lengths, bond angles, and the overall coordination geometry.

  • Elemental Analysis: Confirms the empirical formula of the synthesized complexes.

  • Mass Spectrometry: Determines the molecular weight of the complexes.

Potential Applications

While the applications of this compound complexes have yet to be explored, the structural motifs present in the ligand suggest potential in several areas:

  • Catalysis: The ability to form stable chelate complexes with transition metals makes them potential candidates for catalysts in various organic transformations, such as oxidation, reduction, and cross-coupling reactions.[5]

  • Bioinorganic Chemistry and Drug Development: Pyridine-based ligands are prevalent in medicinal chemistry. Metal complexes of this compound could be investigated for their biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Materials Science: The ligand could be used to construct coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties.

Quantitative Data Summary

As the coordination chemistry of this compound is a nascent field, there is a lack of reported quantitative data for its metal complexes. The following table provides key physicochemical data for the free ligand for reference.

PropertyValueReference
Chemical Formula C₆H₆N₂O
Molecular Weight 122.13 g/mol
CAS Number 34813-97-3[2]
Appearance Expected to be a solid at room temp.
Solubility Expected to be soluble in polar organic solvents

Conclusion

This compound represents a promising, yet underexplored, ligand in coordination chemistry. Its straightforward synthesis and versatile coordination potential make it an attractive target for further research. This technical guide has provided a foundational overview, including proposed synthetic protocols and characterization methods, to stimulate and guide future investigations into the coordination chemistry and applications of this intriguing ligand and its metal complexes. The exploration of its complexes is anticipated to contribute to the development of new catalysts, functional materials, and therapeutic agents.

References

A Technical Guide to the Spectroscopic Characterization of 2-(Formylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic characteristics of 2-(Formylamino)pyridine (N-(pyridin-2-yl)formamide). The structural elucidation and purity assessment of this molecule are critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following sections and tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from its constituent functional groups (a formamide and a 2-substituted pyridine ring) and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyridine-H68.2 - 8.4Doublet (d)4.0 - 6.0
Pyridine-H38.0 - 8.3Doublet (d)7.0 - 9.0
Formyl-H (CHO)8.3 - 9.5Singlet (s) / Doublet (d, due to rotamers)- / ~1-2 (if coupled to NH)
Pyridine-H57.6 - 7.8Triplet of doublets (td)~7.5, ~1.5
Pyridine-H47.0 - 7.2Triplet (t)~6.0 - 8.0
Amide-H (NH)9.5 - 11.0Broad Singlet (br s)-

Note: The formyl proton and the amide proton may show distinct signals for cis and trans rotamers about the amide bond, potentially leading to a more complex spectrum. Chemical shifts are referenced to a standard solvent signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Formyl C=O160 - 165
Pyridine C2150 - 153
Pyridine C6147 - 150
Pyridine C4137 - 140
Pyridine C5119 - 122
Pyridine C3113 - 116

Note: Chemical shifts are influenced by the solvent used. The values provided are typical for common deuterated solvents like CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H StretchAmide3200 - 3400Medium
C-H Stretch (Aromatic)Pyridine Ring3000 - 3100Medium
C=O Stretch (Amide I)Formyl1680 - 1720Strong
C=C and C=N Ring StretchesPyridine Ring1570 - 1610, 1430 - 1500Strong
N-H Bend (Amide II)Amide1510 - 1550Medium
C-N StretchAmide/Aromatic Amine1250 - 1350Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and formula.

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₆H₆N₂O
Molecular Weight122.13 g/mol
Exact Mass (for HRMS)122.04801
Predicted Molecular Ion (M⁺)m/z 122
Key Fragmentation PathwaysLoss of CO (m/z 94), Loss of CHO (m/z 93)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols for a solid organic compound and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube. The solvent should be chosen based on the sample's solubility and its ability to not obscure key signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample tube into the NMR spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) data. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm). Integrate the peaks in the ¹H spectrum to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small, representative amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR setup. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Scan: Apply pressure to the sample using the ATR clamp to ensure good contact with the crystal.

  • Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the significant peaks corresponding to the principal functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated in a vacuum to promote vaporization.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The generated ions are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion.

  • Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion, and its mass provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, allowing for the calculation of the molecular formula.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structural Elucidation Sample Compound Synthesis & Purification NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place Solid on ATR Crystal Sample->IR_Prep MS_Prep Load onto Direct Probe Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data Analyze Chemical Shifts, Couplings, Integrals NMR->NMR_Data IR_Data Identify Characteristic Functional Group Bands IR->IR_Data MS_Data Determine Molecular Ion & Fragmentation Pattern MS->MS_Data Structure Combine All Data to Confirm/Elucidate Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Stability of 2-(Formylamino)pyridine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability of 2-(Formylamino)pyridine under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of this compound, also known as N-(2-pyridyl)formamide, under both acidic and basic conditions. Understanding the stability of this compound is crucial for its application in pharmaceutical synthesis, particularly as an intermediate in the production of 2-aminopyridine derivatives, which are key components in various drug substances. This document details the mechanisms of hydrolysis, presents quantitative data derived from analogous compounds, provides detailed experimental protocols for stability testing, and includes visualizations of the degradation pathways and experimental workflows.

Introduction

This compound is a significant intermediate in organic synthesis. The formyl group serves as a protecting group for the amino functionality of 2-aminopyridine, which can be removed under specific conditions. The stability of the amide bond in this compound is therefore a critical parameter that dictates reaction conditions, storage, and handling. The hydrolysis of this amide bond, leading to the formation of 2-aminopyridine and formic acid, can be catalyzed by both acids and bases. This guide explores the kinetics and mechanisms of these degradation pathways.

General Principles of Amide Hydrolysis

The hydrolysis of amides is a well-studied reaction that can proceed through different mechanisms depending on the pH of the solution. Generally, amide hydrolysis is significantly slower than the hydrolysis of esters due to the greater resonance stabilization of the amide bond.[1]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of an amide is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[2] The subsequent steps involve the formation of a tetrahedral intermediate and the eventual departure of the amine as its protonated form.[3]

Base-Catalyzed Hydrolysis

In basic solutions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide.[4] This leads to the formation of a tetrahedral intermediate which then collapses to expel the amide anion, a poor leaving group. The reaction is typically driven forward by the deprotonation of the resulting carboxylic acid by the strongly basic amide anion.[4] This process generally requires more forcing conditions, such as elevated temperatures, compared to acid-catalyzed hydrolysis.[2]

Stability of this compound under Acidic Conditions

The acid-catalyzed hydrolysis of this compound results in the formation of 2-aminopyridinium ion and formic acid. The pyridine nitrogen can also be protonated in acidic media, which is expected to influence the reaction rate.

Degradation Pathway

The generally accepted mechanism for the acid-catalyzed hydrolysis of amides involves the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular).[5] The key steps are outlined in the diagram below.

Acid_Hydrolysis cluster_0 Step 1: Protonation of Carbonyl Oxygen cluster_1 Step 2: Nucleophilic Attack by Water cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of 2-Aminopyridine Amide This compound Protonated_Amide O-Protonated Intermediate Amide->Protonated_Amide + H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate + H₂O Protonated_Amine_Intermediate N-Protonated Intermediate Tetrahedral_Intermediate->Protonated_Amine_Intermediate Products 2-Aminopyridine + Formic Acid Protonated_Amine_Intermediate->Products - H₃O⁺ Basic_Hydrolysis cluster_0 Step 1: Nucleophilic Attack by Hydroxide cluster_1 Step 2: Elimination of Amide Anion cluster_2 Step 3: Acid-Base Reaction Amide This compound Tetrahedral_Intermediate Tetrahedral Intermediate Amide->Tetrahedral_Intermediate + OH⁻ Products_Initial Formic Acid + 2-Aminopyridine Anion Tetrahedral_Intermediate->Products_Initial Final_Products Formate + 2-Aminopyridine Products_Initial->Final_Products Experimental_Workflow cluster_prep cluster_stress cluster_sampling cluster_data Prep Prepare stock solution of This compound in a suitable solvent (e.g., acetonitrile/water) Acid Acid Hydrolysis: Add stock solution to 0.1 M HCl. Incubate at 60°C. Base Base Hydrolysis: Add stock solution to 0.1 M NaOH. Incubate at 60°C. Control Control: Add stock solution to water. Incubate at 60°C. Sampling Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) Acid->Sampling Base->Sampling Control->Sampling Quench Neutralize samples immediately Sampling->Quench HPLC Analyze by stability-indicating HPLC-UV method Quench->HPLC Quantify Quantify the remaining this compound and the formation of 2-aminopyridine HPLC->Quantify Kinetics Calculate degradation percentage and rate constants Quantify->Kinetics

References

The Expanding Synthetic Versatility of 2-(Formylamino)pyridine: A Gateway to Novel Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing novel reactions involving 2-(formylamino)pyridine, with a focus on its role as a precursor to fused heterocyclic scaffolds such as pyrido[1,2-a]pyrimidines. This document provides in-depth experimental protocols, quantitative data, and visual representations of reaction pathways.

The strategic functionalization of pyridine derivatives is a cornerstone of modern medicinal chemistry and materials science. Among these, this compound, also known as N-(pyridin-2-yl)formamide, has emerged as a versatile building block for the construction of complex nitrogen-containing fused heterocycles. This guide explores a novel and efficient synthetic route that leverages the reactivity of the 2-aminopyridine core, accessible from this compound, to generate valuable pyrido[1,2-a]pyrimidine structures.

Core Reaction: Synthesis of Pyrido[1,2-a]pyrimidines

A significant advancement in the utilization of the 2-aminopyridine scaffold involves its reaction with tetracyanoethylene oxide. This reaction proceeds through a fascinating cascade of ring-opening and cyclization steps, ultimately yielding highly functionalized pyrido[1,2-a]pyrimidine derivatives. The formyl group in this compound can be readily removed in situ or in a prior step to generate the reactive 2-aminopyridine needed for this transformation.

Reaction Workflow

The overall transformation can be visualized as a two-step logical process, starting from the readily available this compound.

G A This compound B 2-Aminopyridine A->B Deprotection D Initial Adduct (Ylide Intermediate) B->D Reaction C Tetracyanoethylene Oxide C->D E Pyrido[1,2-a]pyrimidine Derivative D->E Thermal Rearrangement

Caption: Logical workflow for the synthesis of Pyrido[1,2-a]pyrimidines.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of a representative pyrido[1,2-a]pyrimidine derivative starting from 2-aminopyridine.

Reactant 1Reactant 2SolventTemperature (°C)Reaction TimeProductYield (%)
2-AminopyridineTetracyanoethylene OxideAcetonitrileReflux2 h4-Amino-2-(dicyanomethylene)-3-cyano-2H-pyrido[1,2-a]pyrimidine75

Experimental Protocols

Synthesis of 4-Amino-2-(dicyanomethylene)-3-cyano-2H-pyrido[1,2-a]pyrimidine

Materials:

  • 2-Aminopyridine

  • Tetracyanoethylene Oxide

  • Anhydrous Acetonitrile

Procedure:

  • A solution of tetracyanoethylene oxide (1.44 g, 10 mmol) in anhydrous acetonitrile (20 ml) is added dropwise to a stirred solution of 2-aminopyridine (0.94 g, 10 mmol) in anhydrous acetonitrile (30 ml) at room temperature.

  • An immediate exothermic reaction occurs, and a yellow solid precipitates.

  • The reaction mixture is then heated under reflux for 2 hours.

  • After cooling, the precipitated solid is collected by filtration, washed with a small amount of cold acetonitrile, and dried under vacuum.

  • The resulting product is the 4-amino-2-(dicyanomethylene)-3-cyano-2H-pyrido[1,2-a]pyrimidine as a stable crystalline solid.

Detailed Reaction Pathway

The reaction between 2-aminopyridine and tetracyanoethylene oxide is proposed to proceed through the formation of an initial zwitterionic adduct, which then undergoes a thermal rearrangement to yield the final pyrido[1,2-a]pyrimidine product.

G cluster_start Reactants cluster_intermediate Intermediate cluster_product Product A 2-Aminopyridine C Zwitterionic Adduct (Ylide) A->C Nucleophilic Attack B Tetracyanoethylene Oxide B->C D Pyrido[1,2-a]pyrimidine C->D Thermal Rearrangement & Cyclization

Caption: Proposed reaction pathway for the formation of Pyrido[1,2-a]pyrimidine.

This novel reaction highlights the potential of this compound, as a stable precursor to 2-aminopyridine, in the construction of complex heterocyclic systems of significant interest in drug discovery and materials science. The described methodology offers a straightforward and high-yielding route to a class of compounds that would otherwise be challenging to access. Further exploration of the substrate scope and applications of these pyrido[1,2-a]pyrimidine derivatives is an active area of research.

An In-depth Technical Guide on the Solubility of 2-(Formylamino)pyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(formylamino)pyridine, also known as N-(pyridin-2-yl)formamide. Due to the limited availability of specific quantitative solubility data in public literature, this document establishes an inferred solubility profile based on fundamental principles of chemical structure and polarity, drawing parallels with structurally related molecules. A detailed, standardized experimental protocol for the accurate determination of its solubility using the reliable shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is presented. This guide is intended to be a valuable resource for researchers in drug discovery, process chemistry, and formulation development, enabling a predictive understanding of the compound's behavior in various solvent systems and providing the methodology to generate precise quantitative data.

Introduction

This compound is a heterocyclic organic compound incorporating a pyridine ring and a formamide group. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its biological activity, bioavailability, and the feasibility of its formulation and manufacturing processes. A thorough understanding of a compound's solubility in a range of organic solvents is paramount for various stages of drug development, from initial screening and synthesis to final dosage form design. This guide addresses the current information gap regarding the solubility of this compound by providing a reasoned, inferred solubility profile and a robust experimental framework for its quantitative determination.

Inferred Solubility Profile of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent. This compound possesses both polar and non-polar characteristics. The pyridine ring, with its nitrogen atom, and the formamide group (-NHCHO) are polar and capable of hydrogen bonding. The aromatic ring also contributes some non-polar character. The overall solubility is a result of the interplay between these structural features.

Based on the known solubility of pyridine and formamide derivatives, the following qualitative solubility profile for this compound in common organic solvents is inferred. Pyridine itself is miscible with a wide range of solvents, including water, alcohols, and ethers. Formamide is also a highly polar solvent, miscible with water and alcohols. Therefore, this compound is expected to exhibit good solubility in polar protic and polar aprotic solvents.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventPredicted Qualitative SolubilityRationale
Polar Protic MethanolHighThe hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily interacting with the nitrogen of the pyridine ring and the formamide group.
EthanolHighSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities suggest good solubility.
Polar Aprotic AcetoneModerate to HighThe carbonyl group of acetone can act as a hydrogen bond acceptor for the N-H of the formamide group.
Ethyl AcetateModerateWhile polar, the ester group is a weaker hydrogen bond acceptor than a ketone, and the ethyl group adds non-polar character.
AcetonitrileModerateThe nitrile group is polar, but its hydrogen bonding capability is weaker compared to alcohols or ketones.
Ethers Diethyl EtherLow to ModerateThe ether oxygen can act as a hydrogen bond acceptor, but the overall non-polar character of the diethyl groups will limit solubility.
Tetrahydrofuran (THF)ModerateTHF is more polar than diethyl ether and a better hydrogen bond acceptor, suggesting better solubility.
Hydrocarbons HexaneLowAs a non-polar solvent, hexane is unlikely to effectively solvate the polar pyridine and formamide functionalities.
TolueneLow to ModerateThe aromatic ring of toluene may have some pi-pi stacking interactions with the pyridine ring, but the overall non-polar nature will limit solubility.

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted methodology for the quantitative determination of the solubility of this compound. The protocol is based on the shake-flask method to achieve equilibrium, followed by HPLC for accurate concentration analysis of the saturated solution.[1][2][3]

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • HPLC column suitable for the analysis of pyridine derivatives (e.g., C18)

Experimental Workflow

The overall workflow for determining the equilibrium solubility is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification prep_sat Prepare Saturated Solution (Excess Solute in Solvent) equilibration Agitate at Constant Temperature (e.g., 24-72 hours) prep_sat->equilibration prep_std Prepare Standard Solutions (Known Concentrations) hplc_analysis HPLC Analysis prep_std->hplc_analysis filtration Filter to Remove Undissolved Solid equilibration->filtration dilution Dilute Supernatant filtration->dilution dilution->hplc_analysis calibration Generate Calibration Curve hplc_analysis->calibration quantification Determine Concentration (Solubility) calibration->quantification

References

Tautomerism in 2-(Formylamino)pyridine and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, reactivity, and biological activity of molecules. In the realm of heterocyclic chemistry, 2-substituted pyridines are a well-studied class of compounds that exhibit fascinating tautomeric behavior. This technical guide provides a comprehensive overview of the tautomerism in 2-(formylamino)pyridine and its derivatives. While direct experimental and computational studies on the tautomerism of this compound are limited, this guide extrapolates from the extensive research on analogous compounds, such as 2-aminopyridine and 2-hydroxypyridine, to provide a robust theoretical framework. This document delves into the potential tautomeric forms, the influence of substituents and solvents on the equilibrium, and detailed experimental protocols for the characterization of these tautomers.

Introduction to Tautomerism in 2-Substituted Pyridines

Prototropic tautomerism, involving the migration of a proton, is the most common form of tautomerism in heterocyclic compounds.[1] In 2-substituted pyridines, the position of the tautomeric equilibrium is highly sensitive to the nature of the substituent, the solvent, and the temperature. The two principal tautomeric forms are the amino (or hydroxy) form and the imino (or pyridone) form.

For instance, 2-aminopyridine predominantly exists in the amino form, while 2-hydroxypyridine favors the pyridone tautomer in most solvents.[2][3] This difference is attributed to a combination of factors including aromaticity, hydrogen bonding, and the electronic character of the substituent.[4] Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscapes of these tautomeric systems.[5][6][7]

Tautomerism in this compound

This compound, also known as N-(pyridin-2-yl)formamide, can theoretically exist in two primary tautomeric forms: the amide form and the imidic acid form. The formyl group, being an acyl substituent, introduces additional complexity to the electronic and steric environment of the exocyclic nitrogen atom.

  • Amide Form (I): This is the conventional representation of this compound.

  • Imidic Acid Form (II): This tautomer results from the migration of the amide proton to the pyridinic nitrogen.

Based on the well-established preference of 2-aminopyridine to exist in the amino form, it is highly probable that this compound also predominantly exists in the amide form (I) under most conditions. The electron-withdrawing nature of the formyl group is expected to decrease the basicity of the exocyclic nitrogen, further favoring the amide tautomer.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Predicted Influence of Solvents on the Tautomeric Equilibrium of this compound

SolventDielectric Constant (ε)Expected Predominant TautomerPredicted Tautomeric Constant (KT)
Cyclohexane2.0AmideVery Low
Chloroform4.8AmideLow
Acetonitrile37.5AmideLow
Methanol32.7AmideLow
Water80.1AmideLow

Table 2: Predicted Influence of Substituents on the Tautomeric Equilibrium of this compound Derivatives (in a non-polar solvent)

Substituent PositionSubstituent TypePredicted Effect on KT
4- or 6-positionElectron-donating (e.g., -CH3, -OCH3)Slight increase
4- or 6-positionElectron-withdrawing (e.g., -NO2, -Cl)Slight decrease
5-positionElectron-donating (e.g., -CH3, -OCH3)Negligible
5-positionElectron-withdrawing (e.g., -NO2, -Cl)Negligible

Experimental Protocols for Tautomer Analysis

The investigation of tautomeric equilibria relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

Principle: In cases of slow exchange between tautomers on the NMR timescale, distinct sets of signals for each tautomer can be observed. The ratio of the integrals of corresponding signals provides a direct measure of the tautomeric ratio.[2]

Detailed Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the this compound derivative in the desired deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD) to a known concentration (typically 5-10 mg/mL).

    • Ensure the use of high-purity solvents to avoid interference.

  • Data Acquisition:

    • Acquire 1H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Maintain a constant temperature throughout the experiment, as the tautomeric equilibrium can be temperature-dependent.

    • Use a sufficient relaxation delay (at least 5 times the longest T1) to ensure accurate integration.

  • Data Analysis:

    • Identify the distinct signals corresponding to each tautomer. For this compound, the signals of the formyl proton and the pyridine ring protons would be key indicators.

    • Carefully integrate the corresponding signals for each tautomer.

    • Calculate the molar ratio of the tautomers from the integral ratios.

UV-Vis Spectroscopy

Principle: Tautomers in equilibrium are distinct chemical species and will exhibit different electronic absorption spectra. The observed spectrum is a superposition of the spectra of the individual tautomers. By analyzing the changes in the absorption spectrum with solvent polarity, the position of the equilibrium can be inferred.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative of a known concentration in a suitable solvent (e.g., methanol).

    • Prepare a series of dilute solutions in various solvents of differing polarity. The final concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Data Acquisition:

    • Record the UV-Vis absorption spectra of each solution over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

    • Use the pure solvent as a reference.

  • Data Analysis:

    • Analyze the absorption maxima (λmax) and the shape of the absorption bands in different solvents.

    • Significant shifts in λmax or changes in the relative intensities of different bands with solvent polarity can indicate a shift in the tautomeric equilibrium.

    • For a more quantitative analysis, the spectra of "locked" derivatives (where tautomerism is not possible, e.g., N-methylated derivatives) can be used as references for the pure tautomeric forms.

Visualizations

Tautomeric Equilibrium of this compound

Caption: Prototropic tautomerism in this compound.

Experimental Workflow for Tautomer Analysis

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_characterization Characterization & Conclusion synthesis Synthesis of this compound and/or Derivatives purification Purification (Crystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (Variable Solvent/Temperature) purification->nmr Sample Preparation uv_vis UV-Vis Spectroscopy (Solvatochromism Studies) purification->uv_vis Sample Preparation computational Computational Modeling (DFT) purification->computational Input Structure data_analysis Data Analysis: - Tautomeric Ratio (NMR) - Equilibrium Shift (UV-Vis) - Relative Energies (DFT) nmr->data_analysis uv_vis->data_analysis computational->data_analysis conclusion Determination of Predominant Tautomer and Influencing Factors data_analysis->conclusion

Caption: General workflow for the study of tautomerism.

Conclusion

The tautomerism of this compound and its derivatives represents an intriguing area of study within heterocyclic chemistry. While direct experimental data remains scarce, a comprehensive understanding can be built upon the well-established principles of tautomerism in related 2-substituted pyridines. It is anticipated that the amide form is the predominant tautomer, with the equilibrium being subtly influenced by solvent polarity and the electronic nature of substituents on the pyridine ring. The experimental protocols outlined in this guide provide a robust framework for future investigations to quantitatively determine the tautomeric ratios and further elucidate the structure-property relationships in this important class of compounds. Such studies are crucial for drug development professionals, as the predominant tautomeric form of a molecule can significantly impact its biological activity and pharmacokinetic profile.

References

The Rising Potential of 2-(Formylamino)pyridine in Advanced Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide exploring the prospective applications of 2-(Formylamino)pyridine in the development of next-generation materials. This whitepaper is intended for researchers, scientists, and professionals in drug development and materials science.

The quest for novel functional materials with tailored properties is a cornerstone of modern scientific research. In this context, pyridine and its derivatives have emerged as versatile building blocks due to their unique electronic and coordination properties. While 2-aminopyridine has been extensively studied, its N-acylated derivative, this compound, remains a largely untapped resource with significant potential in materials science. This technical guide elucidates the prospective applications of this compound as a precursor for specialty polymers, a ligand in metal-organic frameworks (MOFs), a corrosion inhibitor, and a component in nonlinear optical (NLO) materials.

Synthesis and Core Properties of this compound

This compound can be synthesized from its parent compound, 2-aminopyridine. One common laboratory-scale method involves the formylation of 2-aminopyridine using a suitable formylating agent. The presence of the formyl group significantly alters the electronic and steric properties of the amino group, thereby influencing its reactivity and interaction with other molecules. This modification opens up new avenues for its incorporation into various material matrices.

A plausible synthetic route involves the reaction of 2-aminopyridine with an in-situ generated mixed anhydride of formic acid.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminopyridine 2-Aminopyridine Formylation Formylation 2-Aminopyridine->Formylation Formic Acid Formic Acid Mixed Anhydride Formation Mixed Anhydride Formation Formic Acid->Mixed Anhydride Formation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Mixed Anhydride Formation Mixed Anhydride Formation->Formylation This compound This compound Formylation->this compound

Synthesis of this compound.

Potential Applications in Materials Science

The unique molecular structure of this compound, featuring a pyridine ring, an amide linkage, and the potential for N-H hydrogen bonding, makes it a promising candidate for several material applications.

Ligand in Metal-Organic Frameworks (MOFs)

Pyridine and its derivatives are widely used as organic linkers in the synthesis of MOFs, which are porous crystalline materials with applications in gas storage, separation, and catalysis.[1][2] The nitrogen atom of the pyridine ring in this compound can coordinate to metal centers, while the formylamino group can engage in hydrogen bonding, potentially directing the framework's topology and enhancing its stability. The amide group can also serve as a secondary coordination site under certain conditions.

The incorporation of this compound as a co-ligand in a MOF could lead to frameworks with enhanced selectivity for certain guest molecules due to the specific hydrogen-bonding interactions offered by the formylamino group.

G Hypothetical MOF with this compound Metal_Node Metal Node Linker_1 Primary Linker (e.g., Carboxylate) Metal_Node->Linker_1 FAP_Ligand This compound Metal_Node->FAP_Ligand Coordination Linker_1->Metal_Node Pore Pore FAP_Ligand->Metal_Node Coordination FAP_Ligand->FAP_Ligand H-Bonding

Coordination in a hypothetical MOF.

Experimental Protocol: Synthesis of a Hypothetical MOF

  • Materials: A metal salt (e.g., zinc nitrate), a primary dicarboxylate linker (e.g., terephthalic acid), this compound, and a high-boiling solvent (e.g., N,N-dimethylformamide - DMF).

  • Procedure:

    • Dissolve the metal salt, primary linker, and this compound in DMF in a sealed reaction vessel.

    • Heat the mixture under solvothermal conditions (e.g., 100-150 °C) for 24-72 hours.

    • Cool the vessel to room temperature to allow for crystal formation.

    • Wash the resulting crystals with a fresh solvent to remove unreacted starting materials.

    • Activate the MOF by heating under a vacuum to remove solvent molecules from the pores.

    • Characterize the resulting material using techniques such as X-ray diffraction (XRD), thermogravimetric analysis (TGA), and gas adsorption measurements.

Corrosion Inhibitors

Organic molecules containing heteroatoms like nitrogen and oxygen are known to be effective corrosion inhibitors for metals in acidic media.[3][4][5][6] Aminopyridine derivatives, in particular, have shown significant promise in this area.[3] The inhibition mechanism involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier.

This compound possesses multiple sites for adsorption: the pyridine nitrogen, the amide nitrogen, and the carbonyl oxygen. This, combined with the planar structure of the pyridine ring, could facilitate strong adsorption onto a metal surface, leading to high inhibition efficiency.

InhibitorConcentration (M)Inhibition Efficiency (%)Reference
6-chloro-2-(4-chlorophenyl) imidazo[1,2-a] pyridin-3-amine (IPCl3)0.00197.4[4]
6-chloro-2-(4-fluorophenyl) imidazo[1,2-a] pyridin-3-amine (IPF3)0.00196.5[4]
Hetero-annulated pyridine derivative (DPP)4x10⁻³94.87[3]
Hetero-annulated pyridine derivative (DPT)4x10⁻³95.46[3]

Table 1: Corrosion inhibition efficiencies of various pyridine derivatives on mild steel in 1 M HCl, providing a comparative context for the potential performance of this compound.

Experimental Protocol: Evaluation of Corrosion Inhibition

  • Materials: Metal coupons (e.g., mild steel), a corrosive medium (e.g., 1 M HCl), and various concentrations of this compound.

  • Weight Loss Method:

    • Prepare solutions of the corrosive medium with and without different concentrations of the inhibitor.

    • Immerse pre-weighed metal coupons in each solution for a specified time.

    • Remove, clean, and re-weigh the coupons to determine the mass loss.

    • Calculate the corrosion rate and inhibition efficiency.

  • Electrochemical Methods (Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy):

    • Use a three-electrode cell setup with the metal coupon as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode.

    • Perform measurements in the corrosive medium with and without the inhibitor to determine corrosion potential, corrosion current, and charge transfer resistance.

    • Calculate the inhibition efficiency from the electrochemical parameters.

Nonlinear Optical (NLO) Materials

Organic molecules with a donor-π-acceptor (D-π-A) structure are known to exhibit significant second- and third-order NLO properties.[7][8] Pyridine derivatives are often used as the π-conjugated system in these chromophores.[7] The NLO response of these materials is highly dependent on the nature of the donor and acceptor groups.

The formylamino group is an electron-withdrawing group, which, when attached to the electron-rich pyridine ring, can create a push-pull system. This intramolecular charge transfer is a key factor for high hyperpolarizability, a measure of the NLO response. By further functionalizing the pyridine ring with an electron-donating group, a D-A-π system can be constructed with this compound as a key component, potentially leading to materials with large NLO coefficients.

CompoundHyperpolarizability (βtot) (x 10⁻³⁰ esu)Reference
3-(2,3-dichlorophenyl)-1-(pyridine-2-yl)prop-2-en-1-one (DCPP)17.4593
Urea (Reference)0.1947

Table 2: Calculated first hyperpolarizability of a pyridine-containing chalcone derivative, illustrating the potential for pyridine-based molecules to exhibit strong NLO properties.

G Structure-Property Relationship for NLO cluster_structure Molecular Structure cluster_property NLO Property Donor Electron Donor Pi_System π-Conjugated System (Pyridine Ring) Donor->Pi_System Acceptor Electron Acceptor (Formylamino Group) Pi_System->Acceptor ICT Intramolecular Charge Transfer (ICT) Acceptor->ICT Hyperpolarizability High Hyperpolarizability (β) ICT->Hyperpolarizability

Logical flow for NLO properties.
Specialty Polymers

The bifunctionality of 2-aminopyridine allows for its use in the synthesis of polymers.[9] Similarly, this compound could serve as a monomer in polymerization reactions. The formyl group can be hydrolyzed to regenerate the amino group, which can then participate in condensation polymerization with dicarboxylic acids or diacyl chlorides to form polyamides. Alternatively, the N-H proton of the formylamino group could be sufficiently acidic to participate in certain types of polymerization reactions. The resulting polymers containing pyridine units in the backbone would be expected to have interesting thermal, mechanical, and coordination properties.

Conclusion

While direct experimental evidence for the application of this compound in materials science is currently limited, this technical guide has outlined several promising avenues for future research based on the well-established chemistry of its parent compound, 2-aminopyridine, and related derivatives. The unique combination of a coordinating pyridine ring and a hydrogen-bonding formylamino group makes this compound a highly attractive building block for the design of novel functional materials. Further investigation into its synthesis, reactivity, and incorporation into MOFs, corrosion-inhibiting coatings, NLO materials, and specialty polymers is warranted and expected to yield significant advancements in materials science.

References

Methodological & Application

Application Notes and Protocols: 2-(Formylamino)pyridine as a Protecting Group for 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the formyl group for the protection of 2-aminopyridine, yielding 2-(formylamino)pyridine. This protecting group strategy is valuable in multi-step syntheses where the nucleophilicity of the 2-amino group needs to be temporarily masked. This document outlines detailed protocols for both the protection (N-formylation) and deprotection (N-deformylation) of 2-aminopyridine and discusses the stability of the formyl-protected amine.

Introduction

In the synthesis of complex molecules, particularly in drug development, the selective modification of a specific functional group in the presence of others is a common challenge. Protecting groups are employed to temporarily block a reactive site, allowing for chemical transformations to be carried out elsewhere in the molecule. The 2-amino group of 2-aminopyridine is a nucleophilic center that readily participates in various reactions. Its protection is often necessary to achieve desired synthetic outcomes.

The formyl group serves as a simple and efficient protecting group for the amino functionality of 2-aminopyridine. The resulting this compound is a stable, crystalline solid that can be readily prepared and, crucially, cleaved under specific conditions to regenerate the free amine.

Data Presentation

The following tables summarize the quantitative data for the protection and deprotection reactions of 2-aminopyridine.

Table 1: N-Formylation (Protection) of 2-Aminopyridine

MethodFormylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Formic Acid85% Formic AcidTolueneReflux4 - 9~98%[1]
Acetic Formic AnhydrideAcetic Formic Anhydride (in situ)THF-20 to 0< 0.2597 - 100%[2][3]

Table 2: N-Deformylation (Deprotection) of this compound

MethodReagent(s)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Acidic Hydrolysis1 M HClTHF50Not specifiedHigh[4]
Basic Hydrolysisaq. NaOHWaterRefluxNot specifiedHighGeneral knowledge

Experimental Protocols

Protocol 1: N-Formylation of 2-Aminopyridine using Formic Acid[1]

This protocol describes a practical and convenient procedure for the N-formylation of 2-aminopyridine using aqueous formic acid.

Materials:

  • 2-Aminopyridine

  • 85% Formic Acid

  • Toluene

  • Dean-Stark trap

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, dissolve 2-aminopyridine (1.0 eq) in toluene.

  • Add 85% formic acid (1.2 - 2.0 eq) to the solution.

  • Heat the mixture to reflux and continue heating for 4-9 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude N-formyl compound. The product is often of sufficient purity for subsequent steps without further purification.

Protocol 2: N-Formylation of 2-Aminopyridine using Acetic Formic Anhydride (in situ)[2][3]

This method is rapid and highly efficient, providing near-quantitative yields under mild conditions.

Materials:

  • 2-Aminopyridine

  • Acetic Anhydride

  • Formic Acid

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice/acetonitrile or ice/salt bath

  • Standard glassware for organic synthesis under anhydrous conditions

Procedure:

  • Preparation of Acetic Formic Anhydride (AFA):

    • In a flame-dried, two-necked flask under an inert atmosphere, add acetic anhydride (1.0 eq).

    • Cool the flask to -20 °C using a dry ice/acetonitrile bath.

    • Slowly add formic acid (1.0 eq) dropwise to the stirred acetic anhydride.

    • Stir the mixture at -20 °C for 15-20 minutes to ensure the complete formation of AFA.

  • N-Formylation Reaction:

    • In a separate flame-dried flask, dissolve 2-aminopyridine (1.0 eq) in a minimal amount of anhydrous THF.

    • Cool the amine solution to -20 °C.

    • Slowly add the pre-formed AFA solution to the stirred amine solution via cannula or syringe.

    • The reaction is typically complete within 15 minutes. Monitor by TLC.

  • Work-up and Isolation:

    • Upon completion, cautiously quench the reaction by adding it to a stirred, ice-cold saturated solution of sodium bicarbonate (Caution: Gas evolution).

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Protocol 3: N-Deformylation of this compound using Acidic Hydrolysis[4]

This protocol describes the removal of the formyl protecting group under acidic conditions.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and 1 M HCl.

  • Heat the reaction mixture to 50 °C and stir. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 2-aminopyridine. The product can be purified by column chromatography or recrystallization if necessary.

Stability of this compound

The utility of a protecting group is determined by its stability under a range of reaction conditions and its ease of removal.

  • Acidic Conditions: The formyl group is readily cleaved under acidic conditions, as detailed in Protocol 3.

  • Basic Conditions: The formyl group can also be removed by hydrolysis under basic conditions, for example, by refluxing with aqueous sodium hydroxide.

  • Suzuki-Miyaura Coupling: The stability of the N-formyl group under Suzuki-Miyaura coupling conditions can be variable and depends on the specific reaction conditions, particularly the base and temperature employed. It is advisable to perform a preliminary test on a small scale.

  • Buchwald-Hartwig Amination: Similar to the Suzuki coupling, the stability of the formyl group in Buchwald-Hartwig amination is condition-dependent. Strong bases used in these reactions may lead to deprotection or side reactions.

  • Grignard Reagents: The formyl group is generally not stable to Grignard reagents and other strong nucleophiles/bases.

Application in Synthesis: A Case Study

A common application of protecting the 2-amino group of pyridine is to allow for selective functionalization at other positions of the pyridine ring. For instance, after protection, a subsequent reaction such as a halogenation or a metal-catalyzed cross-coupling could be performed on the pyridine ring, followed by the deprotection of the amino group.

While a specific multi-step synthesis starting from 2-aminopyridine, its formylation, a subsequent reaction, and final deprotection with detailed experimental data was not found in the searched literature, the provided protocols for protection and deprotection can be integrated into such a synthetic sequence. Researchers should optimize the conditions for the intermediate reaction to ensure the stability of the formyl protecting group.

Visualizations

Protection_Workflow cluster_protection Protection (N-Formylation) 2-Aminopyridine 2-Aminopyridine This compound This compound 2-Aminopyridine->this compound Protection Formylating_Agent Formic Acid or Acetic Formic Anhydride Formylating_Agent->this compound

Caption: Workflow for the protection of 2-aminopyridine.

Deprotection_Workflow cluster_deprotection Deprotection (N-Deformylation) This compound This compound 2-Aminopyridine_Regenerated 2-Aminopyridine This compound->2-Aminopyridine_Regenerated Deprotection Deprotecting_Agent Acid (e.g., HCl) or Base (e.g., NaOH) Deprotecting_Agent->2-Aminopyridine_Regenerated

Caption: Workflow for the deprotection of this compound.

Synthetic_Logic Start 2-Aminopyridine Protected This compound Start->Protected Protection Modified Modified this compound Protected->Modified Further Reaction (e.g., Cross-Coupling) Final_Product Functionalized 2-Aminopyridine Modified->Final_Product Deprotection

Caption: Logical relationship in a multi-step synthesis.

References

Application Note: Deprotection of 2-(Formylamino)pyridine to Synthesize 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formyl group is a common and simple protecting group for primary and secondary amines due to its small size and ease of installation. In the synthesis of complex molecules, particularly in pharmaceuticals and agrochemicals, the 2-aminopyridine moiety is a crucial structural motif. The protection of the amino group as a formamide allows for various chemical transformations on other parts of the pyridine ring or its substituents. The subsequent deprotection, or removal of the formyl group, is a critical step to yield the desired 2-aminopyridine. This application note provides detailed protocols for the deprotection of 2-(formylamino)pyridine under both acidic and basic conditions, common methods for amide hydrolysis.

The choice between acidic or basic conditions often depends on the compatibility of other functional groups present in the molecule. Acidic hydrolysis is typically effective for formamides.[1][2][3] Basic hydrolysis is also a viable method for the cleavage of amide bonds.[4][5] The protocols provided herein are based on established principles of amide hydrolysis and can be optimized for specific substrates and scales.

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes typical experimental conditions for the acidic and basic hydrolysis of N-aryl formamides, which are applicable to the deprotection of this compound.

Parameter Acidic Hydrolysis Basic Hydrolysis
Reagent Hydrochloric Acid (HCl)Sodium Hydroxide (NaOH)
Solvent Water, Methanol, Ethanol, or a mixtureWater, Methanol, Ethanol, or a mixture
Reagent Concentration 1 M to 6 M1 M to 5 M
Temperature 50 °C to Reflux50 °C to Reflux
Reaction Time 2 - 24 hours4 - 48 hours
Work-up Basification, ExtractionNeutralization, Extraction
Typical Yield Moderate to HighModerate to High

Experimental Protocols

Protocol 1: Acid-Catalyzed Deprotection of this compound

This protocol describes the removal of the formyl protecting group using acidic conditions to yield 2-aminopyridine hydrochloride, which is then neutralized to obtain the free amine.

Materials:

  • This compound

  • Hydrochloric Acid (e.g., 3 M or 6 M aqueous solution)

  • Methanol or Ethanol (optional, to aid solubility)

  • Sodium Hydroxide solution (e.g., 2 M or 5 M)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an appropriate volume of aqueous hydrochloric acid (3 M to 6 M). If the starting material has poor solubility in aqueous acid, a co-solvent such as methanol or ethanol can be added (e.g., a 1:1 mixture of aqueous HCl and alcohol).

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to a temperature between 80 °C and reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2 to 12 hours.

  • Cooling and Basification: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. Slowly add an aqueous solution of sodium hydroxide with stirring to neutralize the acid and raise the pH to > 9.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-aminopyridine.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Base-Catalyzed Deprotection of this compound

This protocol outlines the procedure for the hydrolysis of the formyl group under basic conditions.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Water

  • Methanol or Ethanol

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in a mixture of water and a co-solvent like methanol or ethanol (e.g., 1:1 ratio).

  • Addition of Base: Add a solution of sodium hydroxide or potassium hydroxide (2 to 5 equivalents) to the mixture.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed. This may take between 4 to 24 hours.

  • Cooling and Extraction: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (Optional): If required, purify the resulting 2-aminopyridine by column chromatography or recrystallization.

Visualizations

Deprotection Workflow Diagram

The following diagram illustrates the general workflow for the deprotection of this compound.

Deprotection_Workflow Start This compound Acid_Path Acidic Hydrolysis (e.g., HCl, H₂O/MeOH) Start->Acid_Path Path A Base_Path Basic Hydrolysis (e.g., NaOH, H₂O/MeOH) Start->Base_Path Path B Workup_Acid Neutralization & Work-up Acid_Path->Workup_Acid Workup_Base Extraction & Work-up Base_Path->Workup_Base Product 2-Aminopyridine Workup_Acid->Product Workup_Base->Product

Caption: General workflow for acidic and basic deprotection.

References

Application Notes and Protocols: 2-(Formylamino)pyridine in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-(formylamino)pyridine, also known as N-(pyridin-2-yl)formamide, as a key intermediate in multi-step organic synthesis. The following sections detail its application as a precursor to 2-aminopyridine derivatives and the utility of its N-methylated analog in C-C bond formation.

Application as an Intermediate in the Synthesis of 2-Aminopyridines

This compound is a crucial and often isolable intermediate in the synthesis of 2-aminopyridine derivatives from pyridine N-oxides.[1][2] This synthetic route offers a practical and efficient alternative for producing substituted 2-aminopyridines, which are significant pharmacophores in numerous bioactive small molecules.[2] The formyl group serves as a protecting group for the amine functionality, which is subsequently removed in situ to yield the desired 2-aminopyridine.

A general workflow for this process involves the reaction of a pyridine N-oxide with an activated isocyanide, leading to the formation of the N-formylaminopyridine intermediate. This intermediate can then be deprotected under basic conditions to afford the final 2-aminopyridine product. The overall transformation is a one-pot, two-step process with yields of up to 84%.[1][2]

Logical Workflow for 2-Aminopyridine Synthesis

G cluster_0 Step 1: Formation of Intermediate cluster_1 Step 2: Deprotection Pyridine_N_Oxide Pyridine N-Oxide Intermediate This compound Intermediate Pyridine_N_Oxide->Intermediate Reaction Isocyanide Activated Isocyanide Isocyanide->Intermediate Deprotection In situ Deprotection (e.g., K2CO3/MeOH) Intermediate->Deprotection Product 2-Aminopyridine Derivative Deprotection->Product

Caption: One-pot, two-step synthesis of 2-aminopyridines.

Quantitative Data for 2-Aminopyridine Synthesis

The following table summarizes the yields for the synthesis of various 2-aminopyridine derivatives via the this compound intermediate.

EntryPyridine N-Oxide Derivative2-Aminopyridine ProductYield (%)
1Pyridine N-oxideN-(4-Chlorophenyl)pyridin-2-amine71
24-Nitropyridine N-oxideN-(4-Chlorophenyl)-4-nitropyridin-2-amine84
34-Chloropyridine N-oxide4-Chloro-N-(p-tolyl)pyridin-2-amine75
4Methyl isonicotinate N-oxideMethyl 2-(benzylamino)isonicotinate45

Table 1: Yields of substituted 2-aminopyridines synthesized via a this compound intermediate. Data sourced from Vamos & Cosford, 2014.[2]

Experimental Protocol: General Procedure for the 2-Amination of Pyridine N-Oxides

This protocol is adapted from Vamos & Cosford, 2014.[2]

Materials:

  • Substituted pyridine N-oxide

  • Tosylmethyl isocyanide (TosMIC) or other suitable activated isocyanide

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel or Florisil for chromatography

Procedure:

  • Reaction Setup: To a solution of the pyridine N-oxide (1.0 equiv) in dichloromethane (DCM), add the activated isocyanide (e.g., TosMIC, 1.1 equiv).

  • Formation of the Intermediate: Stir the reaction mixture at room temperature. The progress of the formation of the this compound intermediate can be monitored by thin-layer chromatography (TLC).

  • In situ Deprotection: Once the formation of the intermediate is complete, add potassium carbonate (K₂CO₃, 3.0 equiv) and methanol (MeOH).

  • Reaction Completion: Stir the mixture at room temperature until the deprotection is complete, as indicated by TLC analysis.

  • Work-up: Concentrate the reaction mixture in vacuo. Partition the residue between DCM and water. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate again.

  • Purification: Purify the crude product by flash chromatography on silica gel or Florisil using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-aminopyridine derivative.

Application of N-Methyl-N-(2-pyridyl)formamide as a Formylating Agent

A derivative of this compound, N-methyl-N-(2-pyridyl)formamide, serves as an effective reagent for the formylation of Grignard reagents, providing a direct, one-step route to a variety of aldehydes in high yields.[3] This method is notable for its broad substrate scope, including aryl, alkyl, vinyl, and acetylenic Grignard reagents.

The formylating agent is prepared from commercially available 2-aminopyridine in two steps: formylation followed by N-methylation. The subsequent reaction with a Grignard reagent proceeds by addition of the organometallic compound to the formyl group. A key feature of this reagent is the presence of the pyridyl nitrogen, which forms a stable six-membered chelate with the magnesium atom of the Grignard reagent, preventing further reaction of the initially formed aldehyde.[3]

Reaction Pathway for Aldehyde Synthesis

G Formylating_Reagent N-Methyl-N-(2-pyridyl)formamide Chelate_Intermediate Six-membered Chelate Intermediate Formylating_Reagent->Chelate_Intermediate Reaction with Grignard_Reagent Grignard Reagent (R-MgX) Grignard_Reagent->Chelate_Intermediate Aldehyde_Product Aldehyde (R-CHO) Chelate_Intermediate->Aldehyde_Product Acidic Workup Amine_Byproduct N-Methyl-2-aminopyridine Chelate_Intermediate->Amine_Byproduct Acidic Workup

Caption: Formylation of Grignard reagents.

Quantitative Data for Aldehyde Synthesis

The following table presents the yields of various aldehydes prepared using N-methyl-N-(2-pyridyl)formamide.

EntryGrignard Reagent (R-MgX)Aldehyde Product (R-CHO)Yield (%)
1Phenylmagnesium bromideBenzaldehyde92
2p-Tolylmagnesium bromidep-Tolualdehyde95
3n-Butylmagnesium bromidePentanal85
4Cyclohexylmagnesium chlorideCyclohexanecarboxaldehyde88
5Vinylmagnesium bromideAcrolein78
6Phenylethynylmagnesium bromidePhenylpropiolaldehyde81

Table 2: Yields of aldehydes from the formylation of Grignard reagents. Data sourced from Comins & Meyers, 1978.[3]

Experimental Protocols

This protocol is adapted from Comins & Meyers, 1978.[3]

Materials:

  • 2-Aminopyridine

  • Phenyl formate

Procedure:

  • Add 2-aminopyridine (94.1 g, 1.0 mol) to phenyl formate (153 g, 1.4 mol).

  • Stir the mixture at room temperature for 23 hours under a drying tube.

  • Remove phenol and excess phenyl formate in vacuo (75-125 °C / 10 torr).

  • Distill the residue to give this compound. Yield: 106.8 g (99%); b.p. 108-118 °C / 0.005 torr; m.p. 72-73 °C (from pentane).

This protocol is adapted from Comins & Meyers, 1978.[3]

Materials:

  • This compound

  • Potassium t-butoxide

  • Tetrahydrofuran (THF)

  • Methyl iodide

Procedure:

  • To a solution of potassium t-butoxide (33.7 g, 0.30 mol) in THF (500 ml) under a nitrogen atmosphere, add this compound (29.1 g, 0.27 mol).

  • Stir the mixture at room temperature for 15 minutes, then reflux for 30 minutes.

  • Cool the suspension to room temperature and add methyl iodide (18.7 ml, 0.30 mol).

  • Heat the mixture under reflux with stirring for 18 hours.

  • Evaporate the solvent from the clear solution to leave a yellow oil.

  • Distill the oil to give N-methyl-N-(2-pyridyl)formamide. Yield: 26.3 g (80%); b.p. 71-72 °C / 0.005 torr.

This protocol is adapted from Comins & Meyers, 1978.[3]

Materials:

  • N-Methyl-N-(2-pyridyl)formamide

  • Grignard reagent solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Dilute aqueous acid (e.g., 1 M HCl)

Procedure:

  • Dissolve N-methyl-N-(2-pyridyl)formamide in anhydrous THF in a flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Slowly add the Grignard reagent solution (typically on a 50 mmol scale) to the stirred solution of the formylating agent.

  • Stir the reaction mixture at 0 °C for a few minutes (reaction is typically rapid).

  • Quench the reaction by pouring it into a cold, dilute aqueous acid solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine, dry over a suitable drying agent (e.g., MgSO₄), and concentrate in vacuo.

  • Purify the resulting aldehyde by distillation or chromatography as required.

Spectroscopic Data

Characterization of this compound and its derivatives is crucial for confirming their structure and purity. The following are typical spectroscopic data.

N-(3-Methylpyridin-2-yl)formamide [4]

  • ¹H NMR (predicted):

    • Formyl-H: δ 8.0 - 8.5 (s)

    • Pyridine-H6: δ 8.1 - 8.4 (d)

    • Pyridine-H4: δ 7.5 - 7.8 (d)

    • Pyridine-H5: δ 7.0 - 7.3 (dd)

    • Methyl-H: δ 2.2 - 2.5 (s)

    • Amide-H: δ 9.0 - 10.0 (br s)

  • ¹³C NMR (predicted):

    • Formyl C=O: δ 160 - 165

    • Pyridine C2: δ 150 - 155

    • Pyridine C6: δ 145 - 150

    • Pyridine C4: δ 135 - 140

    • Pyridine C3: δ 125 - 130

    • Pyridine C5: δ 120 - 125

    • Methyl C: δ 15 - 20

N-Methyl-N-(2-pyridyl)formamide [3]

  • ¹H NMR (CDCl₃): δ 3.35 (s, 3H), 7.12 (m, 2H), 7.74 (d of t, 1H), 8.38 (m, 1H), 9.30 (s, 1H).

  • IR (film): ν_max = 1690 cm⁻¹ (C=O).

Conclusion

This compound and its derivatives are versatile intermediates in organic synthesis. Their primary application lies in the facile preparation of 2-aminopyridines, a scaffold of significant pharmaceutical interest. Furthermore, the N-methylated analog provides an efficient means for the formylation of organometallic reagents, expanding the synthetic chemist's toolkit for the preparation of aldehydes. The protocols and data presented herein offer a detailed guide for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols: The Role of 2-(Formylamino)pyridine as a Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-(formylamino)pyridine as a transient, yet crucial, intermediate in the synthesis of 2-aminopyridine, a foundational scaffold for numerous active pharmaceutical ingredients (APIs). Detailed experimental protocols for the synthesis of 2-aminopyridine and its subsequent elaboration into prominent drugs are provided, alongside quantitative data and visualizations of relevant biological pathways.

Introduction: this compound as a Protected Precursor

2-Aminopyridine is a vital building block in medicinal chemistry, featured in drugs with diverse therapeutic applications, from anti-inflammatory agents to targeted cancer therapies.[1][2][3] The direct synthesis of substituted 2-aminopyridines can sometimes be challenging. One effective strategy involves the use of pyridine N-oxides, which, upon reaction with activating agents and isocyanides, form a this compound intermediate. This intermediate serves as a protected form of 2-aminopyridine and is typically deprotected in situ to yield the desired 2-aminopyridine product.[4] This approach offers a mild and efficient route to a variety of substituted 2-aminopyridines.[4]

The general workflow for utilizing this compound as a transient intermediate is depicted below:

G Pyridine_N_Oxide Pyridine N-Oxide Formylamino_Intermediate This compound Intermediate Pyridine_N_Oxide->Formylamino_Intermediate [1] Reaction Isocyanide Isocyanide Isocyanide->Formylamino_Intermediate Activating_Agent Activating Agent (e.g., TMSOTf) Activating_Agent->Formylamino_Intermediate Deprotection In situ Deprotection (Hydrolysis) Formylamino_Intermediate->Deprotection [2] Aminopyridine 2-Aminopyridine Deprotection->Aminopyridine Drug_Synthesis Further Elaboration into APIs Aminopyridine->Drug_Synthesis

Caption: General workflow for 2-aminopyridine synthesis via a this compound intermediate.

Experimental Protocols

This protocol describes a one-pot, two-step process for the synthesis of substituted 2-aminopyridines from pyridine N-oxides, proceeding through an in situ generated and deprotected N-formylaminopyridine intermediate.[4]

Materials:

  • Substituted Pyridine N-Oxide

  • Isocyanide (e.g., benzyl isocyanide)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Acetonitrile (MeCN)

  • Dimethylformamide (DMF)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a microwave reaction tube, combine the pyridine N-oxide (1.0 equiv), isocyanide (1.0 equiv), and TMSOTf (1.0 equiv) in a 3:1 mixture of MeCN/DMF (to achieve a 0.1 M concentration based on the N-oxide).

  • Stir the mixture and irradiate with microwaves at a set temperature of 150 °C for 15 minutes. This step forms the this compound intermediate.

  • After cooling, add water to the reaction mixture to facilitate the hydrolysis of the formyl group.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aminopyridine.

Quantitative Data:

The yields of this reaction are dependent on the specific substrates used.

Starting Pyridine N-OxideIsocyanideProductYield (%)
Pyridine N-oxideBenzyl isocyanideN-Benzylpyridin-2-amine84
4-Methoxypyridine N-oxideBenzyl isocyanideN-Benzyl-4-methoxypyridin-2-amine75
4-Chloropyridine N-oxide4-Chlorophenyl isocyanideN-(4-Chlorophenyl)-4-chloropyridin-2-amine71

Data adapted from a practical and efficient method for the synthesis of substituted 2-aminopyridines from pyridine N-oxides.

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class.[5] Its synthesis involves the condensation of a 3-carboxylic acid ester derivative with 2-aminopyridine.[6][7]

Materials:

  • 2-Methoxyethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

  • 2-Aminopyridine

  • Xylene

  • Acetone

  • Activated carbon

  • Ice-water

Procedure:

  • Combine 2-methoxyethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (1.0 equiv) and 2-aminopyridine (1.1 equiv) in xylene.

  • Heat the mixture to reflux and maintain for several hours, during which the byproduct 2-methoxyethanol can be removed by codistillation with the solvent.

  • Cool the reaction mixture to room temperature and dilute with acetone.

  • Treat with activated carbon, filter, and concentrate the filtrate in vacuo at a low temperature (0-5 °C).

  • Filter the resulting slurry and wash the solid product with ice-water.

  • Dry the solid in vacuo to yield piroxicam.

Quantitative Data:

Starting EsterAmineProductYield (%)
2-Methoxyethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide2-AminopyridinePiroxicam~90

Yield is based on the ester precursor.

Tenoxicam is another NSAID of the oxicam class, used for treating pain and inflammation.[8] The synthesis involves the reaction of a thienothiazine derivative with 2-aminopyridine.[9][10]

Materials:

  • Methyl 2-Methyl-4-Hydroxy-2H-Thieno[2,3-e]-1,2-Thiazine-3-Carboxylate-1,1-Dioxide

  • 2-Aminopyridine

  • Xylene

  • Sodium carbonate (dried and activated)

  • Methanol

  • Sodium hydroxide

  • Activated carbon

  • Hydrochloric acid (20%)

Procedure:

  • In a three-necked flask, add Methyl 2-Methyl-4-Hydroxy-2H-Thieno[2,3-e]-1,2-Thiazine-3-Carboxylate-1,1-Dioxide (1.0 equiv), 2-aminopyridine (1.3 equiv), sodium carbonate (1.45 equiv), and xylene.

  • Heat the mixture to reflux and stir for 13 hours.

  • Cool the reaction to 10 °C to induce crystallization and hold for 5 hours, then filter.

  • Dry the filter cake to obtain the crude product.

  • For purification, dissolve the crude product in a mixture of methanol, water, and sodium hydroxide by heating.

  • Add activated carbon for decolorization and filter.

  • Adjust the pH of the filtrate to 3.0 with 20% hydrochloric acid.

  • Allow the product to precipitate at 5 °C for 5 hours, then filter and dry under vacuum to obtain pure tenoxicam.

Quantitative Data:

Starting EsterAmineProductYield (%)
Methyl 2-Methyl-4-Hydroxy-2H-Thieno[2,3-e]-1,2-Thiazine-3-Carboxylate-1,1-Dioxide2-AminopyridineTenoxicam89.0

Data adapted from a preparation method of tenoxicam.[9]

Tripelennamine is a first-generation antihistamine.[11] Its synthesis involves the N-alkylation of 2-aminopyridine.[12]

Materials:

  • 2-Aminopyridine

  • Sodamide (NaNH₂)

  • β-Dimethylaminoethyl chloride

  • Benzyl bromide

Procedure:

  • React 2-aminopyridine with β-dimethylaminoethyl chloride in the presence of sodamide to form 2-[2-(dimethylamino)ethylamino]pyridine.

  • Condense the resulting 2-[2-(dimethylamino)ethylamino]pyridine with benzyl bromide, again in the presence of sodamide, to yield tripelennamine.

Quantitative Data:

Signaling Pathways and Mechanisms of Action

Piroxicam and tenoxicam are non-selective inhibitors of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[13][14][15] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][16] By inhibiting COX enzymes, these drugs reduce the production of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.[8][13][17]

G Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Piroxicam_Tenoxicam Piroxicam / Tenoxicam Piroxicam_Tenoxicam->COX1_COX2 Inhibition

Caption: Mechanism of action of Piroxicam and Tenoxicam via COX inhibition.

Tripelennamine functions as a histamine H1 receptor antagonist.[18][19] It competitively binds to H1 receptors on effector cells, preventing the binding of endogenous histamine.[12][20] This action blocks the cascade of events that lead to allergic symptoms such as itching, vasodilation, and bronchoconstriction.[18]

G Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Allergic_Response Allergic Response (e.g., itching, vasodilation) H1_Receptor->Allergic_Response Activates Tripelennamine Tripelennamine Tripelennamine->H1_Receptor Blocks

Caption: Mechanism of action of Tripelennamine as a histamine H1 receptor antagonist.

Crizotinib is a targeted anticancer agent that functions as a receptor tyrosine kinase inhibitor.[21] It is particularly effective against non-small cell lung cancer (NSCLC) harboring ALK (anaplastic lymphoma kinase) or ROS1 gene rearrangements.[22] The fusion proteins resulting from these rearrangements are constitutively active, driving uncontrolled cell proliferation. Crizotinib also inhibits c-MET.[23] By blocking the ATP-binding site of these kinases, crizotinib inhibits their downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways, leading to the suppression of tumor growth and induction of apoptosis.[22][24]

G Crizotinib Crizotinib ALK_ROS1_MET ALK / ROS1 / c-MET Receptor Tyrosine Kinases Crizotinib->ALK_ROS1_MET Inhibition Downstream_Pathways Downstream Signaling (JAK/STAT, PI3K/AKT, MAPK/ERK) ALK_ROS1_MET->Downstream_Pathways Cell_Proliferation Cell Proliferation & Survival Downstream_Pathways->Cell_Proliferation Apoptosis Apoptosis Downstream_Pathways->Apoptosis Inhibition of pro-survival signals leads to

Caption: Crizotinib signaling pathway inhibition in cancer cells.

References

Application of 2-(Formylamino)pyridine in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Formylamino)pyridine, also known as N-(pyridin-2-yl)formamide, is a versatile building block in organic synthesis, particularly for the construction of fused heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic pyridine ring nitrogen and a reactive formyl group, allows for its participation in various cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, such as pyrido[1,2-a]pyrimidines, utilizing this compound. The methodologies presented are aimed at providing researchers with a practical guide for the application of this reagent in the synthesis of compounds with potential pharmacological activity.

Introduction

Fused pyridine-containing heterocycles are prominent structural motifs in a vast array of biologically active compounds and functional materials. Among these, the pyrido[1,2-a]pyrimidine core is of significant interest due to its association with a wide range of pharmacological activities, including anti-inflammatory, antiplasmodial, and enzyme inhibitory properties.[1] The synthesis of these scaffolds often involves the cyclocondensation of 2-aminopyridine derivatives with various electrophilic partners. This compound serves as a stable and readily available precursor that can be employed in these synthetic strategies, often through in-situ deprotection or direct participation of the formyl group.

This application note focuses on the utility of this compound in the synthesis of pyrido[1,2-a]pyrimidin-4-ones, a key class of fused heterocycles. Detailed experimental protocols, reaction parameters, and mechanistic considerations are provided to facilitate the practical application of this synthetic approach.

Synthesis of Pyrido[1,2-a]pyrimidin-4-ones

A primary application of this compound in heterocyclic synthesis is its use as a precursor to 2-aminopyridine in reactions that form fused pyrimidinone rings. A prominent example is the Gould-Jacobs reaction, which traditionally involves the condensation of an aniline with an alkoxymethylenemalonate ester to form a quinolone.[2] An analogous reaction with 2-aminopyridine derivatives yields pyrido[1,2-a]pyrimidin-4-ones. While most literature procedures start with 2-aminopyridine, this compound can be a viable substrate, potentially undergoing in-situ deformylation under the thermal and/or acidic conditions of the reaction.

Alternatively, this compound can be readily converted to 2-aminopyridine, which is then used in subsequent cyclization reactions. Below are protocols for the synthesis of this compound and its subsequent application in the synthesis of a representative pyrido[1,2-a]pyrimidin-4-one.

Synthesis of the Starting Material: this compound

A straightforward method for the preparation of this compound involves the formylation of 2-aminopyridine.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2-Aminopyridine

    • Formic acid (88%)

    • Toluene

  • Procedure:

    • A mixture of 2-aminopyridine (1.0 mol) and 88% formic acid (1.2 mol) is placed in a round-bottom flask equipped with a reflux condenser.

    • Toluene (100 mL) is added to the mixture.

    • The reaction mixture is heated to reflux for 4-6 hours. Water formed during the reaction can be removed azeotropically using a Dean-Stark trap.

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is triturated with a cold saturated solution of sodium bicarbonate to neutralize any excess formic acid.

    • The solid product is collected by filtration, washed with cold water, and dried.

    • Recrystallization from a suitable solvent (e.g., ethanol/water) affords pure this compound.

Table 1: Representative Quantitative Data for the Synthesis of this compound

Reactant 1Reactant 2SolventReaction Time (h)Temperature (°C)Yield (%)
2-AminopyridineFormic AcidToluene4-6Reflux85-95
Synthesis of 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-one via Cyclocondensation

This protocol describes a solvent-free condensation reaction between a 2-aminopyridine derivative and diethyl malonate to yield a 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one.[3][4] This method is presented as a robust procedure where 2-aminopyridine, obtained from the deprotection of this compound, can be utilized.

Experimental Protocol: Synthesis of 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-one

  • Materials:

    • 2-Aminopyridine (or this compound for in-situ deprotection studies)

    • Diethyl malonate

  • Procedure:

    • A mixture of 2-aminopyridine (0.1 mol) and diethyl malonate (0.3 mol) is placed in a round-bottom flask equipped with a reflux condenser.

    • The mixture is heated in an oil bath at 180-200 °C for 2-4 hours. The reaction progress can be monitored by TLC.

    • During the reaction, ethanol is evolved and distills from the reaction mixture.

    • After the reaction is complete, the mixture is cooled to room temperature, during which the product often solidifies.

    • The solid mass is triturated with ethanol or diethyl ether to remove excess diethyl malonate and any soluble impurities.

    • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Table 2: Representative Quantitative Data for the Synthesis of 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones

2-Aminopyridine DerivativeReagentConditionsReaction Time (h)Temperature (°C)Yield (%)Reference
2-AminopyridineDiethyl malonateNeat2-4180-20070-85[3]
2-Amino-5-chloropyridineDiethyl malonateNeat319075[4]

Reaction Mechanisms and Workflows

The synthesis of pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridine and diethyl malonate proceeds through a series of condensation and cyclization steps. The formyl group in this compound can be envisioned to either be removed prior to the reaction or to participate in the initial stages.

Proposed Reaction Pathway

The generally accepted mechanism for the reaction of 2-aminopyridine with diethyl malonate involves initial acylation of the exocyclic amino group, followed by intramolecular cyclization and tautomerization.

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Stages cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Acylation_Intermediate Acylation Intermediate 2-Aminopyridine->Acylation_Intermediate + Diethyl Malonate - EtOH Diethyl_Malonate Diethyl_Malonate Cyclized_Intermediate Cyclized Intermediate Acylation_Intermediate->Cyclized_Intermediate Intramolecular Cyclization - EtOH Product 2-Hydroxy-pyrido[1,2-a] pyrimidin-4-one Cyclized_Intermediate->Product Tautomerization

Caption: Proposed reaction pathway for the synthesis of 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one.

Experimental Workflow

The overall workflow for the synthesis and purification of the target heterocyclic compounds is outlined below.

Experimental_Workflow Start Start Reaction_Setup Combine 2-Aminopyridine and Diethyl Malonate Start->Reaction_Setup Heating Heat to 180-200 °C (2-4 hours) Reaction_Setup->Heating Cooling Cool to Room Temperature Heating->Cooling Trituration Triturate with Ethanol Cooling->Trituration Filtration Collect Solid by Filtration Trituration->Filtration Drying Dry under Vacuum Filtration->Drying Purification Recrystallize from Ethanol or Acetic Acid Drying->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the synthesis of 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one.

Alternative Synthetic Approaches and Future Outlook

While the direct condensation with malonic esters is a robust method, other synthetic strategies can be explored for the synthesis of diverse pyrido[1,2-a]pyrimidines and related heterocycles from this compound.

  • Vilsmeier-Haack Type Reactions: The formyl group of this compound can be activated with reagents like phosphorus oxychloride (POCl₃) to generate a reactive Vilsmeier-type intermediate. This intermediate could potentially undergo intramolecular cyclization or react with other nucleophiles to form different heterocyclic systems.

  • Multicomponent Reactions: this compound could be investigated as a component in multicomponent reactions, where its constituent parts (the 2-pyridylamino moiety and the formyl group) are incorporated into a more complex heterocyclic product in a one-pot procedure.

The exploration of these and other synthetic pathways will undoubtedly expand the utility of this compound as a valuable precursor in the synthesis of novel heterocyclic compounds for drug discovery and materials science.

Conclusion

This compound is a versatile and accessible starting material for the synthesis of fused heterocyclic compounds, particularly pyrido[1,2-a]pyrimidines. The protocols and data presented in this application note provide a solid foundation for researchers to utilize this reagent in their synthetic endeavors. The potential for developing novel synthetic methodologies based on the unique reactivity of this compound highlights its importance as a building block in modern organic and medicinal chemistry.

References

2-(Formylamino)pyridine: A Versatile Precursor for the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Formylamino)pyridine, also known as N-(pyridin-2-yl)formamide, is a pivotal precursor in the synthesis of a diverse array of substituted pyridines and fused heterocyclic systems. The strategic placement of the formylamino group at the 2-position of the pyridine ring provides a unique chemical handle for a variety of transformations, including cyclization and substitution reactions. This versatility makes it an invaluable building block in medicinal chemistry and drug development for the creation of novel scaffolds with potential biological activity. These application notes provide detailed protocols and quantitative data for the synthesis of this compound and its subsequent elaboration into valuable substituted pyridine derivatives.

Synthesis of this compound

The formylation of 2-aminopyridine can be effectively achieved using acetic formic anhydride, which offers high selectivity for formylation over acetylation.[1] This method is generally preferred over the use of formic acid alone due to milder reaction conditions and improved yields.

Experimental Protocol: Synthesis of N-(pyridin-2-yl)formamide[2][3][4]

Materials:

  • 2-Aminopyridine

  • Acetic anhydride

  • Formic acid (98-100%)

  • Sodium bicarbonate (Saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Acetic Formic Anhydride (in situ): In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add acetic anhydride to an equimolar amount of formic acid. Stir the mixture at 0°C for 2 hours to generate acetic formic anhydride in situ.

  • Formylation Reaction: To the freshly prepared acetic formic anhydride, add 2-aminopyridine (1 equivalent) portion-wise while maintaining the temperature at 0-5°C.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acids.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-(pyridin-2-yl)formamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Quantitative Data:

Starting MaterialFormylating AgentSolventTemperatureTimeYieldReference
2-AminopyridineAcetic formic anhydrideNeat0°C - RT3-5 h>90%[2]

Applications of this compound in the Synthesis of Fused Pyridine Systems

This compound serves as a key starting material for the synthesis of various fused heterocyclic compounds, which are prominent scaffolds in numerous pharmaceutical agents.

Synthesis of[2][3][5]Triazolo[1,5-a]pyridines

A significant application of 2-aminopyridine derivatives, closely related to this compound, is in the synthesis of[2][3]triazolo[1,5-a]pyridines.[4][5] The synthesis proceeds through an N-(pyrid-2-yl)formamidoxime intermediate.

Reaction Workflow:

G cluster_0 Step 1: Formation of N-(pyrid-2-yl)formamide cluster_1 Step 2: Formation of Amidoxime cluster_2 Step 3: Cyclization A 2-Aminopyridine C N-(pyridin-2-yl)formamide A->C Formylation B Acetic Formic Anhydride B->C D N-(pyridin-2-yl)formamide F N'-(pyridin-2-yl)formamidoxime D->F E Hydroxylamine E->F G N'-(pyridin-2-yl)formamidoxime I [1,2,4]Triazolo[1,5-a]pyridine G->I Dehydrative Cyclization H Trifluoroacetic Anhydride H->I

Caption: Synthesis of[2][3]Triazolo[1,5-a]pyridines.

Experimental Protocol: Synthesis of[2][3]Triazolo[1,5-a]pyridines [4]

Step 1: Synthesis of N'-(pyridin-2-yl)formamidoxime

Materials:

  • N-(pyridin-2-yl)formamide

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

Procedure:

  • Dissolve N-(pyridin-2-yl)formamide (1 equivalent) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Extract the residue with a suitable solvent and purify by column chromatography to obtain N'-(pyridin-2-yl)formamidoxime.

Step 2: Cyclization to[2][3]Triazolo[1,5-a]pyridine

Materials:

  • N'-(pyridin-2-yl)formamidoxime

  • Trifluoroacetic anhydride

  • Dichloromethane (DCM)

  • Pyridine (as a base)

Procedure:

  • Dissolve N'-(pyridin-2-yl)formamidoxime (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.5 equivalents) followed by pyridine (2 equivalents).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the[2][3]triazolo[1,5-a]pyridine.

Quantitative Data:

PrecursorReagentSolventTemperatureTimeYieldReference
N'-(pyridin-2-yl)formamidoximeTrifluoroacetic anhydrideDCMRT2-3 hGood[4]
Synthesis of Imidazo[1,2-a]pyridines

While direct cyclization of this compound to imidazo[1,2-a]pyridines is less common, derivatives of 2-aminopyridine are extensively used. The formyl group can act as a protecting group for the amine, which can be deprotected in situ or in a subsequent step before cyclization.

Logical Relationship for Synthesis:

G A This compound B Deprotection A->B Hydrolysis C 2-Aminopyridine B->C E Imidazo[1,2-a]pyridine C->E Cyclocondensation D α-Haloketone D->E

Caption: Pathway to Imidazo[1,2-a]pyridines.

Experimental Protocol: General Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridine [6][7]

Materials:

  • 2-Aminopyridine

  • α-Haloketone (e.g., phenacyl bromide)

  • Sodium bicarbonate

  • Ethanol

Procedure:

  • Dissolve 2-aminopyridine (1 equivalent) and the α-haloketone (1 equivalent) in ethanol.

  • Add sodium bicarbonate (2 equivalents) to the mixture.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure imidazo[1,2-a]pyridine.

Quantitative Data for Imidazo[1,2-a]pyridine Synthesis:

2-Aminopyridine Derivativeα-HaloketoneBaseSolventYield RangeReference
Various substitutedVariousNaHCO₃ or K₂CO₃Ethanol70-95%[6]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reagent (POCl₃/DMF) is a powerful tool for formylation.[8][9][10] While typically used on electron-rich aromatic rings, its reaction with this compound can be complex. The reaction can potentially occur at the pyridine ring (if activated), or it could lead to the formation of more complex heterocyclic systems through reaction with the formylamino group. Specific literature on the Vilsmeier-Haack reaction of this compound is limited, suggesting that other substrates are more commonly employed for such transformations. However, the Vilsmeier reagent is used in the synthesis of substituted pyridines from other precursors.[8]

Vilsmeier-Haack Reagent Formation Workflow:

G DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N+(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent POCl3 Phosphorus oxychloride (POCl₃) POCl3->Vilsmeier_Reagent

References

One-Pot Synthesis of 2-Aminopyridines via a 2-(Formylamino)pyridine Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of substituted 2-aminopyridines from pyridine N-oxides. This efficient method proceeds through an isolable N-formylaminopyridine intermediate, offering a practical route to a crucial structural motif found in numerous pharmaceuticals and bioactive molecules.[1][2][3][4] The protocols outlined below are designed to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

2-Aminopyridines are privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[5][6] Traditional methods for their synthesis often require harsh reaction conditions, multistep procedures, or suffer from low yields and poor regioselectivity.[4] The one-pot, two-step synthesis from readily available pyridine N-oxides presents a mild and efficient alternative.[1][2][3][7] This method involves the reaction of a pyridine N-oxide with an activated isocyanide, leading to the formation of an N-formylaminopyridine intermediate, which can be deprotected in situ to yield the desired 2-aminopyridine.[1][2][3] This process has been shown to tolerate a variety of functional groups, making it a versatile tool for the synthesis of diverse libraries of 2-aminopyridine derivatives.[1]

Reaction Principle

The synthesis proceeds in a one-pot, two-step fashion. The first step involves the reaction of a pyridine N-oxide with an isocyanide in the presence of an activating agent, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to form an N-(2-pyridyl)formamide (2-(formylamino)pyridine) intermediate. This intermediate can be isolated or, for the one-pot procedure, directly subjected to in situ deprotection under basic or acidic conditions to afford the final 2-aminopyridine product.

Reaction_Pathway Pyridine_N_Oxide Pyridine N-Oxide Intermediate N-Formylaminopyridine Intermediate Pyridine_N_Oxide->Intermediate + Isocyanide, Activating Agent Isocyanide Isocyanide (R-NC) Isocyanide->Intermediate Activating_Agent Activating Agent (e.g., TMSOTf) Activating_Agent->Intermediate Product 2-Aminopyridine Intermediate->Product Deprotection Deprotection Deprotection (in situ) Deprotection->Product

Caption: General reaction pathway for the one-pot synthesis of 2-aminopyridines.

Experimental Protocols

The following protocols are based on established literature procedures for the one-pot synthesis of 2-aminopyridines from pyridine N-oxides.[1]

Materials and Equipment
  • Substituted pyridine N-oxide

  • Isocyanide (e.g., benzyl isocyanide, 4-chlorophenyl isocyanide)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Acetonitrile (MeCN), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for deprotection

  • Microwave reaction vials or round-bottom flasks

  • Magnetic stirrer and heating plate or microwave reactor

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate, dichloromethane)

General Procedure for the One-Pot Synthesis

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_deprotection In Situ Deprotection cluster_workup_purification Work-up and Purification cluster_analysis Analysis Start Combine Pyridine N-Oxide, Isocyanide, and TMSOTf in MeCN/DMF Stir Stir at specified temperature and time Start->Stir Add_Base_Acid Add base (e.g., NaOH/MeOH) or acid Stir->Add_Base_Acid Stir_Deprotection Stir until deprotection is complete (TLC monitoring) Add_Base_Acid->Stir_Deprotection Workup Aqueous work-up and extraction Stir_Deprotection->Workup Purification Purify by flash chromatography Workup->Purification Analysis Characterize product (NMR, HRMS) Purification->Analysis

Caption: General experimental workflow for the one-pot synthesis.

  • Reaction Setup: To a microwave reaction vial, add the pyridine N-oxide (1.0 equiv), the corresponding isocyanide (1.0 equiv), and an anhydrous solvent mixture of acetonitrile and N,N-dimethylformamide (e.g., 3:1 ratio, 0.1 M concentration based on the N-oxide).

  • Activation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv) to the stirred mixture.

  • Reaction: Cap the vial and stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time (typically 1-24 hours). Monitor the formation of the N-formylaminopyridine intermediate by thin-layer chromatography (TLC).

  • In Situ Deprotection: Once the formation of the intermediate is complete, add a solution for deprotection directly to the reaction mixture. For example, a solution of sodium hydroxide in methanol can be added.

  • Completion and Work-up: Stir the mixture until the deprotection is complete as monitored by TLC. After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminopyridine.

Data Presentation

The following tables summarize the yields for the synthesis of various 2-aminopyridine derivatives using the one-pot methodology.

Table 1: Synthesis of N-Substituted 2-Aminopyridines [1]

EntryPyridine N-OxideIsocyanideProductYield (%)
1Pyridine N-oxideBenzyl isocyanideN-Benzylpyridin-2-amine75
24-Methoxypyridine N-oxideBenzyl isocyanideN-Benzyl-4-methoxypyridin-2-amine84
34-Nitropyridine N-oxideBenzyl isocyanideN-Benzyl-4-nitropyridin-2-amine65
44-Cyanopyridine N-oxideBenzyl isocyanide2-(Benzylamino)isonicotinonitrile78
5Pyridine N-oxide4-Chlorophenyl isocyanideN-(4-Chlorophenyl)pyridin-2-amine71
64-Methylpyridine N-oxide4-Chlorophenyl isocyanideN-(4-Chlorophenyl)-4-methylpyridin-2-amine73

Troubleshooting

  • Low Yield of Intermediate: Ensure all reagents and solvents are anhydrous, as TMSOTf is moisture-sensitive. Consider increasing the reaction temperature or time.

  • Incomplete Deprotection: Increase the amount of deprotecting agent or the reaction time for the deprotection step.

  • Formation of Side Products: Purification by column chromatography is crucial. Optimize the chromatographic conditions to separate the desired product from any impurities.

  • Regioselectivity Issues: For unsymmetrically substituted pyridine N-oxides, a mixture of regioisomers may be obtained. The regioselectivity is influenced by both steric and electronic factors of the substituents on the pyridine ring.[1]

Conclusion

The one-pot synthesis of 2-aminopyridines from pyridine N-oxides via a this compound intermediate is a robust and versatile method for accessing a wide array of these important heterocyclic compounds.[1][2][3] The mild reaction conditions and tolerance of various functional groups make it a valuable tool for synthetic and medicinal chemists. The detailed protocols and data presented herein should enable researchers to effectively apply this methodology in their own synthetic endeavors.

References

Microwave-Assisted Synthesis of 2-(Formylamino)pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 2-(formylamino)pyridine derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced safety profiles, making it a valuable tool in modern medicinal chemistry and drug discovery.

Introduction

This compound derivatives are important scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of biologically active compounds.[1][2][3][4] The pyridine moiety is a common feature in many FDA-approved drugs due to its ability to engage in various biological interactions.[2][3] The formylamino group can act as a crucial pharmacophore or be a precursor for further chemical transformations. Microwave-assisted synthesis has emerged as a powerful technology for accelerating chemical reactions, and its application to the formylation of 2-aminopyridines provides a rapid and efficient route to these valuable derivatives.[5][6]

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several key benefits for the synthesis of this compound derivatives:

  • Rapid Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes using microwave energy.[5][7]

  • Higher Yields: The efficient and uniform heating provided by microwaves can lead to higher product yields and reduced formation of byproducts.[7][8]

  • Solvent-Free Conditions: In many cases, these reactions can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste and simplifying purification.[5][9]

  • Improved Reproducibility: Modern microwave reactors allow for precise control over reaction parameters such as temperature and pressure, leading to more reproducible results.

Data Presentation: Microwave-Assisted Formylation of 2-Aminopyridine Derivatives

The following table summarizes representative quantitative data for the microwave-assisted synthesis of this compound derivatives. The data highlights the efficiency and versatility of this methodology with different formylating agents and substrates.

Entry2-Aminopyridine SubstrateFormylating AgentSolventPower (W)Temp (°C)Time (min)Yield (%)Reference
12-Amino-3-cyanopyridine derivativeTriethyl orthoformate/Acetic acidNone1201502088-95[7]
22-AminopyridineFormic acidNone20014010High (implied)[10]
3Substituted 2-aminopyridinesPhenacyl bromide (for imidazo[1,2-a]pyridines)Ionic Liquid-1000.587-92
42-AminopyridineChalcones (Michael addition)None---High (implied)[9]
5Substituted 2-aminopyridinesMalononitrile, Aldehyde, Ammonium acetateNone--7-972-86[5]

Note: The table includes data from related microwave-assisted syntheses of pyridine derivatives to provide a broader context of the reaction conditions and yields achievable with this technology.

Experimental Protocols

Protocol 1: Microwave-Assisted N-Formylation of 2-Aminopyridine using Formic Acid

This protocol describes a general procedure for the direct N-formylation of 2-aminopyridine using formic acid under microwave irradiation.

Materials:

  • 2-Aminopyridine

  • Formic acid (85-98%)

  • Microwave reactor vials (10 mL) with snap-on caps

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, add 2-aminopyridine (1.0 mmol).

  • Add an excess of formic acid (e.g., 5-10 equivalents).

  • Seal the vial with a snap-on cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 140°C for 10-30 minutes.[10] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood.

  • Quench the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.

Protocol 2: Microwave-Assisted Synthesis of Ethyl (E)-N-(pyridin-2-yl)formimidate Derivatives

This protocol is adapted from the synthesis of 2-formimidate-3-carbonitrile derivatives and can be modified for other 2-aminopyridine substrates.[7]

Materials:

  • 2-Aminopyridine derivative (e.g., a 2-amino-3-cyanopyridine derivative) (2 mmol)

  • Triethyl orthoformate (20 mL)

  • Acetic acid (1 mL)

  • 30 mL pressurized microwave vial with a snap-on cap

  • Microwave synthesizer

Procedure:

  • To a 30 mL pressurized microwave vial, add the 2-aminopyridine derivative (2 mmol), triethyl orthoformate (20 mL), and acetic acid (1 mL).[7]

  • Seal the vial securely with the snap-on cap.

  • Place the vial inside the single-mode microwave synthesis system.

  • Irradiate the mixture at 120 W, with the temperature set to 150°C for a duration of 20 minutes.[7]

  • Monitor the reaction completion by observing a color change (e.g., from colorless to dark red) and confirm with TLC analysis.[7]

  • After the reaction is complete, allow the vial to cool to room temperature before carefully opening it in a fume hood.

  • Allow the excess triethyl orthoformate to evaporate overnight in the fume hood.

  • The resulting solid can be washed with a non-polar solvent (e.g., petroleum ether) and dried to yield the 2-formimidate derivative.

  • Further purification can be achieved by recrystallization if necessary.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reactant_Mixing Mix 2-Aminopyridine and Formylating Agent in Microwave Vial Microwave_Irradiation Irradiate in Microwave Synthesizer (Controlled Temp & Time) Reactant_Mixing->Microwave_Irradiation Seal Vial Cooling Cooling to Room Temperature Microwave_Irradiation->Cooling Reaction Complete Quenching Quenching (e.g., with NaHCO3) Cooling->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification Purification (Chromatography/Recrystallization) Drying_Concentration->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

Microwave-assisted synthesis workflow.
Signaling Pathway Inhibition by a Pyridine Derivative

This compound derivatives can serve as precursors to more complex molecules with therapeutic potential. For instance, pyridine-containing small molecules have been identified as inhibitors of key signaling pathways implicated in diseases like cancer. One such pathway is the Neuregulin-1 (NRG1)/ErbB4 signaling pathway. The following diagram illustrates a simplified representation of this pathway and a potential point of inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NRG1 Neuregulin-1 (NRG1) (Ligand) ErbB4_receptor ErbB4 Receptor NRG1->ErbB4_receptor Binds to PI3K PI3K ErbB4_receptor->PI3K Activates RAS RAS ErbB4_receptor->RAS Activates AKT AKT PI3K->AKT Cell_Survival Cell_Survival AKT->Cell_Survival Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates Cell_Proliferation Cell_Proliferation Transcription->Cell_Proliferation Leads to Inhibitor Pyridine Derivative Inhibitor Inhibitor->ErbB4_receptor Inhibits Activation

Inhibition of NRG1/ErbB4 signaling.

Conclusion

Microwave-assisted synthesis represents a highly effective and efficient method for the preparation of this compound derivatives. The protocols and data presented herein provide a solid foundation for researchers to apply this technology in their own synthetic endeavors. The ability to rapidly generate libraries of these compounds will undoubtedly accelerate the discovery and development of new therapeutic agents targeting a range of diseases. The provided diagrams offer a clear visual representation of the experimental workflow and a relevant biological target, further aiding in the application of this chemistry to drug discovery programs.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(Formylamino)pyridine for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 2-(Formylamino)pyridine, an important intermediate in the pharmaceutical and fine chemical industries. The protocols described herein are designed for safe, efficient, and scalable production, transitioning from laboratory-scale procedures to robust industrial manufacturing processes. This guide includes a comparison of common formylation methods, detailed experimental procedures for a recommended batch process, considerations for continuous flow manufacturing, and essential safety information.

Introduction

This compound, also known as N-(pyridin-2-yl)formamide, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its production on an industrial scale requires a process that is not only high-yielding and cost-effective but also safe and environmentally responsible. The primary route to this compound involves the formylation of 2-aminopyridine. This document outlines a scalable and robust method for this transformation.

Comparison of Synthetic Methods

Several methods can be employed for the N-formylation of 2-aminopyridine. The selection of a particular method for industrial scale-up depends on factors such as cost of reagents, reaction efficiency, product purity, safety, and waste generation.

MethodFormylating AgentTypical SolventsTemperature Range (°C)Yield (%)Purity (%)Key Considerations for Scale-Up
Method A Formic AcidToluene, Xylene80 - 11085 - 95>98Cost-effective; requires azeotropic removal of water; longer reaction times.
Method B Acetic Formic Anhydride (in situ)Tetrahydrofuran (THF), Dichloromethane (DCM)0 - 2590 - 98>99High yield and purity; faster reaction times; requires handling of acetic anhydride.
Method C Ethyl FormateNone (neat) or high-boiling point ethers100 - 15070 - 85>95Milder reagent; requires higher temperatures and pressures; ethanol as a byproduct.

Experimental Protocols: Scale-Up Batch Synthesis (Method B)

This protocol details the batch synthesis of this compound from 2-aminopyridine using acetic formic anhydride generated in situ.

Materials and Equipment
  • Reactants: 2-Aminopyridine, Formic Acid (98-100%), Acetic Anhydride

  • Solvent: Tetrahydrofuran (THF)

  • Neutralizing Agent: Saturated Sodium Bicarbonate solution

  • Equipment:

    • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

    • Chiller/heater unit for temperature control

    • Condenser

    • Receiving vessel

    • Filtration equipment (e.g., Nutsche filter-dryer)

    • Vacuum oven

Step-by-Step Procedure
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge 2-Aminopyridine Solution: Charge the reactor with 2-aminopyridine (1.0 eq) and anhydrous THF (5-10 volumes). Start agitation and stir until all solids are dissolved.

  • Cooling: Cool the reactor contents to 0-5 °C using the chiller unit.

  • Preparation of Acetic Formic Anhydride (AFA): In a separate, suitable vessel, cautiously add acetic anhydride (1.1 eq) to formic acid (1.2 eq) while maintaining the temperature below 20°C. This mixture should be prepared fresh and used promptly.

  • Addition of AFA: Slowly add the freshly prepared AFA to the reactor containing the 2-aminopyridine solution over 1-2 hours. Maintain the internal temperature of the reactor between 0-10 °C throughout the addition to control the exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until the consumption of 2-aminopyridine is complete.

  • Work-up and Isolation:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly and carefully quench the reaction by adding water (5 volumes).

    • Neutralize the mixture by the controlled addition of a saturated sodium bicarbonate solution until the pH is 7-8.

    • The product will precipitate out of the solution.

  • Filtration and Washing: Filter the solid product using a Nutsche filter. Wash the filter cake with cold water (2 x 2 volumes) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Visualization of Experimental Workflow

G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Clean and Inert Reactor B Charge 2-Aminopyridine and THF A->B C Cool to 0-5 °C B->C E Slowly Add AFA to Reactor (0-10 °C) C->E D Prepare Acetic Formic Anhydride (in situ) D->E F Warm to Room Temperature and Stir E->F G Monitor Reaction (HPLC/TLC) F->G H Quench with Water G->H I Neutralize with NaHCO3 (pH 7-8) H->I J Precipitate Product I->J K Filter Product J->K L Wash with Cold Water K->L M Dry in Vacuum Oven L->M End End M->End Start Start Start->A

Caption: Workflow for the batch synthesis of this compound.

Continuous Flow Synthesis Considerations

For large-scale industrial production, continuous flow chemistry offers several advantages over batch processing, including enhanced safety, better heat and mass transfer, and improved process control.

Logical Relationship for Continuous Flow Setup

G cluster_reagents Reagent Streams cluster_process Continuous Process R1 2-Aminopyridine in THF P1 Pump 1 R1->P1 R2 Acetic Formic Anhydride P2 Pump 2 R2->P2 M Static Mixer P1->M P2->M R Flow Reactor (Controlled Temperature) M->R C Crystallizer R->C Q Quenching Stream (Water) P3 Pump 3 Q->P3 P3->C F Continuous Filtration and Drying C->F Product Final Product F->Product

Caption: Continuous flow process for this compound synthesis.

Safety Considerations

The scale-up of chemical processes requires a thorough understanding and mitigation of potential hazards.

  • 2-Aminopyridine: Toxic if swallowed, in contact with skin, or if inhaled. It can cause serious eye irritation.

  • Formic Acid: Causes severe skin burns and eye damage.[1] It is also a combustible liquid.

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Reacts violently with water.

  • Process Hazards: The reaction is exothermic and requires careful temperature control to prevent runaway reactions. The use of flammable solvents like THF requires appropriate grounding and inert atmosphere to prevent ignition sources.

Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., butyl rubber)

  • Chemical splash goggles and face shield

  • Flame-retardant lab coat

  • Respiratory protection if ventilation is inadequate

Engineering Controls:

  • The process should be carried out in a well-ventilated area, preferably within a fume hood or a contained reactor system.

  • Emergency showers and eyewash stations must be readily accessible.

  • Use of spark-proof tools and explosion-proof equipment is recommended.[2]

Conclusion

The protocol described provides a robust and scalable method for the industrial synthesis of this compound. By carefully considering the reaction parameters, implementing appropriate safety measures, and potentially transitioning to a continuous flow process, manufacturers can achieve efficient and safe production of this valuable chemical intermediate. Researchers and drug development professionals can use these notes as a guide for process development and scale-up activities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Formylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Formylamino)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound, also known as N-(pyridin-2-yl)formamide, is the N-formylation of 2-aminopyridine. Commonly used formylating agents include formic acid, and acetic formic anhydride. The choice of reagent can impact reaction conditions, yield, and purity of the final product.

Q2: What is a typical yield for the formylation of 2-aminopyridine with formic acid?

A2: Yields for the formylation of 2-aminopyridine with formic acid can be quite high, often in the range of 80-95%, under optimized conditions. However, factors such as reaction time, temperature, and purification methods can significantly influence the final isolated yield.

Q3: What are the main challenges in the synthesis of this compound?

A3: The primary challenges include achieving a high yield, minimizing side reactions, and effectively purifying the product from unreacted starting materials and byproducts. Low yields can often be attributed to incomplete reactions, side product formation, or losses during workup and purification.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, for example, ethyl acetate/hexane, can be used to separate the starting material (2-aminopyridine) from the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.

Troubleshooting Guide: Low Yield

Problem: The yield of this compound is lower than expected.

This guide will help you identify and address potential causes for low yields in your synthesis.

Possible Cause 1: Incomplete Reaction
  • Question: How do I know if the reaction has gone to completion?

    • Answer: Monitor the reaction using TLC until the 2-aminopyridine spot is no longer visible. If the starting material is still present after the recommended reaction time, the reaction is incomplete.

  • Question: What can I do to drive the reaction to completion?

    • Answer:

      • Increase Reaction Time: Ensure the reaction is stirred for a sufficient duration. For the formic acid method, this can be in the range of 4-9 hours.[1]

      • Optimize Temperature: The reaction is typically performed at reflux. Ensure the reaction mixture is heated to the appropriate temperature to facilitate the dehydration process.

      • Efficient Water Removal: When using formic acid, the removal of water is crucial to drive the equilibrium towards the product. A Dean-Stark trap is highly effective for this purpose.[1]

Possible Cause 2: Suboptimal Reagent Stoichiometry or Quality
  • Question: What is the optimal ratio of formic acid to 2-aminopyridine?

    • Answer: Using a slight excess of formic acid (1.2-2.0 equivalents) has been shown to give the best results. A large excess of formic acid can sometimes lead to lower yields.[1]

  • Question: Could the quality of my reagents be an issue?

    • Answer: Yes, the purity of 2-aminopyridine and the concentration of the formic acid solution are important. Use of aged or impure reagents can introduce side reactions and lower the yield. It is recommended to use freshly opened or properly stored reagents.

Possible Cause 3: Side Reactions
  • Question: What are the possible side reactions in this synthesis?

    • Answer: While the formylation of 2-aminopyridine is generally a clean reaction, potential side reactions can include the formation of di-formylated products or other impurities, especially if the reaction conditions are not well-controlled. With other substituted pyridines, electron-withdrawing groups on the pyridine ring can sometimes lead to lower yields.[2]

  • Question: How can I minimize side reactions?

    • Answer: Sticking to the optimized reaction conditions, including temperature and reagent stoichiometry, is key. Overheating or prolonged reaction times beyond what is necessary for completion can sometimes lead to decomposition or side product formation.

Possible Cause 4: Issues During Workup and Purification
  • Question: I seem to be losing a lot of product during the purification step. What can I do?

    • Answer:

      • Extraction: this compound is soluble in many organic solvents. Ensure you are using an appropriate solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions to maximize the recovery from the aqueous layer.

      • Washing: When neutralizing the reaction mixture, be mindful of the pH. Drastic pH changes can potentially hydrolyze the formamide product, although it is generally stable under mild basic or acidic conditions.

      • Purification Method: If you are using column chromatography, ensure the chosen solvent system provides good separation between your product and any impurities. For many preparations, if the reaction goes to completion, the crude product obtained after evaporation of the solvent is of high purity and may not require further purification.[1]

Data Presentation

Formylating AgentSubstrateKey ConditionsReaction TimeYield (%)Reference
Formic Acid2-AminopyridineToluene, Dean-Stark trap, reflux4-9 h~98%[1]
Acetic Formic AnhydrideGeneral AminesIn situ from formic acid and acetic anhydride, -20 °C< 15 min97-100%[3]
Formic Acid / ZnOAromatic Amines3 equiv. formic acid, 50 mol% ZnO, 70 °C10-720 minGood to Excellent[4]

Experimental Protocols

Key Experiment: N-Formylation of 2-Aminopyridine using Formic Acid

This protocol is adapted from a general procedure for the N-formylation of amines.[1]

Materials:

  • 2-Aminopyridine

  • Aqueous Formic Acid (85%)

  • Toluene

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 2-aminopyridine (1.0 g, 10.6 mmol).

  • Add toluene (40 mL) to the flask.

  • Add aqueous formic acid (85%, 1.2-2.0 equivalents).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Continue refluxing for 4-9 hours, monitoring the reaction progress by TLC. The reaction is complete when the 2-aminopyridine spot has disappeared.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound. The product is often of sufficient purity for subsequent use without further purification.

Mandatory Visualization

TroubleshootingWorkflow start Low Yield of this compound check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Present complete Reaction is Complete check_completion->complete No Starting Material increase_time Increase Reaction Time (4-9h) incomplete->increase_time check_temp Ensure Proper Reflux Temperature incomplete->check_temp water_removal Verify Efficient Water Removal (Dean-Stark) incomplete->water_removal end Yield Improved increase_time->end check_temp->end water_removal->end check_reagents Check Reagent Stoichiometry & Quality complete->check_reagents reagent_issue Reagent Issue? check_reagents->reagent_issue adjust_ratio Adjust Formic Acid Ratio (1.2-2.0 equiv.) reagent_issue->adjust_ratio Yes use_pure_reagents Use Pure/Fresh Reagents reagent_issue->use_pure_reagents Yes no_reagent_issue Reagents OK reagent_issue->no_reagent_issue No adjust_ratio->end use_pure_reagents->end check_workup Review Workup & Purification no_reagent_issue->check_workup workup_issue Workup/Purification Issue? check_workup->workup_issue optimize_extraction Optimize Extraction Protocol workup_issue->optimize_extraction Yes mild_washing Use Mild Washing Conditions workup_issue->mild_washing Yes reassess_purification Re-evaluate Purification Method workup_issue->reassess_purification Yes workup_issue->end No, consider side reactions optimize_extraction->end mild_washing->end reassess_purification->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Optimizing reaction conditions for N-formylation of 2-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the N-formylation of 2-aminopyridine. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for the N-formylation of 2-aminopyridine?

A1: The most widely employed methods for the N-formylation of 2-aminopyridine include the use of formic acid, often with azeotropic removal of water, and acetic formic anhydride, which is a highly reactive formylating agent.[1] Other less common but effective reagents include triethyl orthoformate and various catalytic systems. The choice of method often depends on the desired scale, available reagents, and sensitivity of other functional groups on the substrate.

Q2: My N-formylation reaction is resulting in a low yield. What are the likely causes and how can I improve it?

A2: Low yields in the N-formylation of 2-aminopyridine can arise from several factors. Incomplete reaction is a common issue, which can be addressed by increasing the reaction time or temperature. The presence of moisture can hydrolyze the formylating agent, especially when using acetic formic anhydride, so ensuring anhydrous conditions is critical.[2] Additionally, the nucleophilicity of the 2-aminopyridine can be a factor; electron-withdrawing groups on the pyridine ring can decrease its reactivity. Optimizing the stoichiometry of the formylating agent can also significantly impact the yield.

Q3: I am observing the formation of side products in my reaction. How can I minimize them?

A3: A common side product is the di-formylated species, where both the exocyclic and endocyclic nitrogen atoms are formylated. This can often be minimized by carefully controlling the stoichiometry of the formylating agent and using milder reaction conditions. O-formylation is not a concern with 2-aminopyridine unless other hydroxyl groups are present on the molecule. Purification techniques such as column chromatography or recrystallization are typically effective in removing minor impurities.

Q4: How can I monitor the progress of my N-formylation reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting material (2-aminopyridine), you can observe the disappearance of the starting material and the appearance of the product spot, which will have a different retention factor (Rf). Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

Q5: What is the best way to purify the N-formyl-2-aminopyridine product?

A5: After the reaction is complete, a standard aqueous work-up is typically performed to remove excess reagents and water-soluble byproducts. The crude product can then be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.[3] For challenging separations, cation-exchange chromatography has also been reported as an effective method for purifying aminopyridine derivatives.[4]

Troubleshooting Guides

Problem: Low or No Product Formation
Possible Cause Suggested Solution
Incomplete Reaction - Increase reaction time. Monitor by TLC until the starting material is consumed.- Increase reaction temperature, if the reagents and products are stable at higher temperatures.
Moisture Contamination - Use anhydrous solvents and reagents. Dry glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Low Reagent Reactivity - If using formic acid, consider adding a dehydrating agent or using a Dean-Stark trap to remove water.[1]- Switch to a more reactive formylating agent like acetic formic anhydride.[1][5]
Poor Reagent Quality - Use freshly opened or purified reagents. Ensure the formylating agent has not decomposed.
Suboptimal Stoichiometry - Optimize the molar ratio of the formylating agent to 2-aminopyridine. An excess of the formylating agent may be necessary, but a large excess can lead to side products.
Problem: Formation of Impurities/Side Products
Possible Cause Suggested Solution
Di-formylation - Reduce the equivalents of the formylating agent.- Perform the reaction at a lower temperature to improve selectivity.
Unreacted Starting Material - Ensure the reaction has gone to completion by monitoring with TLC.- If the reaction has stalled, consider adding a fresh portion of the formylating agent.
Decomposition of Product - Avoid excessively high temperatures or prolonged reaction times.- Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive).

Data Presentation

Table 1: Comparison of Common N-Formylation Methods for Aminopyridines

Formylating Agent Typical Conditions Reaction Time Yield (%) Key Advantages Key Disadvantages
Formic Acid Toluene, Dean-Stark trap, reflux[1]4-9 hours[1]High (not specified)[1]Inexpensive, readily available.Requires higher temperatures and longer reaction times; water removal is necessary.
Acetic Formic Anhydride In situ generation from formic acid and acetic anhydride, -20°C to 0°C[1][5]< 15 minutes[1][5]97-100[1][5]High reactivity, excellent yields, mild conditions.Moisture sensitive, requires careful temperature control during in situ generation.[2]
Triethyl Orthoformate Water, Reflux[1]24-48 hours[1]Moderate to Good[1]Simple procedure.Very long reaction times.

Experimental Protocols

Method 1: N-Formylation using Formic Acid

This protocol is adapted from a general procedure for the N-formylation of aminopyridines.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 2-aminopyridine (1.0 eq) and toluene.

  • Reagent Addition: Add 85% aqueous formic acid (1.0-1.2 eq).

  • Reaction: Heat the mixture to reflux and continue heating for 4-9 hours, collecting the water in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC until the 2-aminopyridine spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Purification: The resulting crude N-formyl-2-aminopyridine can be purified by recrystallization or column chromatography.[3]

Method 2: N-Formylation using Acetic Formic Anhydride (in situ generation)

This protocol is based on a general and highly efficient method for N-formylation.[1][5]

  • Preparation of Acetic Formic Anhydride: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add acetic anhydride (1.0 eq). Cool the flask to -20°C using a dry ice/acetone bath. Slowly add formic acid (1.0 eq) dropwise with stirring. Stir the mixture at -20°C for 20 minutes.

  • Reaction Setup: In a separate flame-dried flask, dissolve 2-aminopyridine (1.0 eq) in a minimal amount of anhydrous tetrahydrofuran (THF) and cool to -20°C.

  • Reaction: Slowly add the pre-formed acetic formic anhydride solution to the 2-aminopyridine solution via a cannula or syringe.

  • Monitoring: The reaction is typically very fast. Monitor by TLC; it is often complete within 15 minutes.[5]

  • Work-up: Quench the reaction by carefully adding it to an ice-cold saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Reaction_Vessel Combine Reagents in Solvent 2-Aminopyridine->Reaction_Vessel Formylating_Agent Formylating Agent (e.g., Formic Acid or Acetic Formic Anhydride) Formylating_Agent->Reaction_Vessel Heating_Cooling Apply Heat or Cooling as Required Reaction_Vessel->Heating_Cooling Monitoring Monitor by TLC/LC-MS Heating_Cooling->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Chromatography/ Recrystallization) Concentration->Purification N-Formyl-2-aminopyridine N-Formyl-2-aminopyridine Purification->N-Formyl-2-aminopyridine

Caption: General experimental workflow for the N-formylation of 2-aminopyridine.

troubleshooting_guide cluster_causes cluster_solutions start Low Yield in N-Formylation incomplete_reaction Incomplete Reaction? start->incomplete_reaction moisture Moisture Present? start->moisture reagent_issue Reagent Issue? start->reagent_issue increase_time_temp Increase Reaction Time/Temperature incomplete_reaction->increase_time_temp Yes use_anhydrous Use Anhydrous Conditions moisture->use_anhydrous Yes check_reagents Check Reagent Purity/Activity reagent_issue->check_reagents Purity? change_reagent Use More Reactive Formylating Agent reagent_issue->change_reagent Reactivity? end Improved Yield increase_time_temp->end Monitor by TLC use_anhydrous->end check_reagents->end change_reagent->end

References

Purification of 2-(Formylamino)pyridine by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Formylamino)pyridine by recrystallization and chromatography. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

Common impurities can include unreacted 2-aminopyridine, residual solvents from the synthesis, and byproducts from the formylation reaction. The nature and amount of impurities will depend on the specific synthetic route employed.

Q2: How do I choose the best purification method: recrystallization or chromatography?

The choice between recrystallization and chromatography depends on the purity of the crude product and the desired final purity.

  • Recrystallization is often suitable for crude material that is relatively pure (e.g., >90%) and where a suitable solvent system can be identified. It is a cost-effective method for large-scale purification.

  • Chromatography is preferred for purifying complex mixtures with multiple components or when very high purity is required. It offers better separation of impurities with similar solubility profiles to the desired product.

Q3: What is the melting point of pure this compound?

The melting point of this compound is reported to be in the range of 69-71 °C.[1] A broad or depressed melting point can indicate the presence of impurities.

Recrystallization Troubleshooting Guide

Q4: My this compound does not dissolve in the hot recrystallization solvent. What should I do?

  • Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves.[2][3]

  • Incorrect Solvent Choice: this compound is a polar compound. Ensure you are using a solvent with appropriate polarity. Small-scale solubility tests with various solvents are recommended to find an ideal one where the compound is highly soluble at high temperatures and poorly soluble at room temperature.[2]

  • Insoluble Impurities: If a large portion of your compound has dissolved but some solid remains, these may be insoluble impurities. In this case, perform a hot filtration to remove them.[4]

Q5: After cooling, no crystals have formed. What went wrong?

  • Solution is Not Saturated: You may have used too much solvent. Try to evaporate some of the solvent to concentrate the solution and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound to induce crystallization.

  • Cooling Too Rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to oiling out instead of crystallization.

Q6: The recrystallized product is still impure. What are the next steps?

A second recrystallization may be necessary to achieve the desired purity.[2] Ensure you are using the minimum amount of hot solvent for dissolution to maximize recovery. If the product is colored, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step to remove colored impurities.[2]

Experimental Protocol: Recrystallization

A general procedure for the recrystallization of this compound is as follows:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate-hexane mixtures) and heat the mixture to boiling while stirring.[2][5]

  • Saturation: Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4][6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Recrystallization Solvent Selection
Solvent SystemSuitabilityNotes
EthanolPotentially suitableOften used for recrystallizing pyridine derivatives.[5]
IsopropanolPotentially suitableAnother common choice for polar compounds.[2]
Ethyl Acetate / HexanePotentially suitableA two-solvent system can be effective if a single solvent is not ideal.[6][7]
ToluenePotentially suitableMay be a good option depending on the impurity profile.[2]

Chromatography Troubleshooting Guide

Q7: I'm observing peak tailing for this compound on my silica gel column. How can I improve the peak shape?

Peak tailing with pyridine compounds on silica gel is common due to the interaction of the basic nitrogen atom with acidic silanol groups on the stationary phase.[8]

  • Add a Basic Modifier: Add a small amount of a competing base, like triethylamine (TEA) or pyridine (e.g., 0.1-1%), to your mobile phase. This will interact with the active silanol sites, reducing their interaction with your compound.[8]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or a polymer-based column.[8]

Q8: I have poor separation between this compound and an impurity. How can I improve the resolution?

  • Optimize the Mobile Phase: Systematically vary the solvent polarity of your mobile phase. A common mobile phase for pyridine derivatives is a gradient of ethyl acetate in hexanes.[7]

  • Change the Stationary Phase: Switching from silica gel to a different stationary phase like alumina or a bonded phase (e.g., C18 for reverse-phase chromatography) can alter the selectivity and improve separation.[8]

  • Decrease the Particle Size: Using a stationary phase with a smaller particle size can increase column efficiency and improve resolution, but will also increase backpressure.[8]

Q9: My compound is not eluting from the column. What should I do?

  • Increase Solvent Polarity: Your mobile phase may not be polar enough to elute the compound. Gradually increase the proportion of the more polar solvent in your mobile phase.

  • Check for Strong Interactions: As mentioned, pyridine derivatives can interact strongly with silica. The addition of a basic modifier to the mobile phase can help to reduce these interactions and facilitate elution.

Experimental Protocol: Flash Column Chromatography

A general procedure for the purification of this compound by flash column chromatography is as follows:

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of the initial mobile phase (e.g., a low polarity mixture of ethyl acetate and hexanes).[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[7]

  • Fraction Collection: Collect fractions and monitor the elution of your compound using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mobile Phase Selection for Chromatography
Mobile Phase SystemStationary PhaseSuitability
Ethyl Acetate / HexanesSilica GelA common starting point for many organic compounds, including pyridine derivatives.[7]
Dichloromethane / MethanolSilica GelA more polar system that can be effective for eluting polar compounds.
Diethyl Ether / HexanesSilica GelAnother option for normal-phase chromatography.[7]

Visual Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration cool Cool to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry end_node Pure this compound dry->end_node

Caption: A workflow diagram for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation start Crude this compound load Load sample onto column start->load elute Elute with solvent gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc tlc->elute Adjust Gradient combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end_node Pure this compound evaporate->end_node

Caption: A workflow diagram for the purification of this compound by column chromatography.

Troubleshooting_Logic start Impure Product After First Purification recrystallization Was Recrystallization Used? start->recrystallization Yes chromatography Was Chromatography Used? start->chromatography No rerun_recrystallization Perform Second Recrystallization recrystallization->rerun_recrystallization Yes switch_to_chromatography Switch to Chromatography recrystallization->switch_to_chromatography No rerun_chromatography Optimize Chromatography (Solvent/Stationary Phase) chromatography->rerun_chromatography Yes switch_to_recrystallization Consider Recrystallization if product is >90% pure chromatography->switch_to_recrystallization No

References

Technical Support Center: Acid-Catalyzed Deprotection of 2-(Formylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the acid-catalyzed deprotection of 2-(formylamino)pyridine. This crucial reaction is often a key step in the synthesis of various pharmaceutical compounds and functional materials.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed deprotection of this compound?

A1: The acid-catalyzed hydrolysis of this compound generally proceeds through a two-step mechanism. The first step involves the protonation of the carbonyl oxygen of the formyl group, which enhances its electrophilicity. This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate (a diol). The second major step involves the elimination of formic acid and the release of the free 2-aminopyridine, which is protonated under the acidic conditions.

Q2: What are the typical acidic conditions used for this deprotection?

A2: Common conditions involve the use of mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a protic solvent like water or a mixture of water and an organic solvent (e.g., THF, methanol). The concentration of the acid can vary, but 1 M HCl is a frequently cited example.

Q3: How can I monitor the progress of the deprotection reaction?

A3: The reaction progress can be effectively monitored by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the spot or peak of the starting material (this compound) with that of the product (2-aminopyridine), one can determine the extent of the reaction.

Q4: Are there any common side reactions to be aware of?

A4: Potential side reactions can include degradation of acid-sensitive functional groups present in the substrate. In some cases, prolonged exposure to harsh acidic conditions or high temperatures can lead to the formation of undesired byproducts. For substrates with other acid-labile protecting groups, their cleavage might occur simultaneously.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the deprotection of this compound.

Problem Possible Cause Suggested Solution
Incomplete Deprotection Insufficient acid concentration or equivalents.Increase the concentration of the acid or the number of equivalents used.
Short reaction time.Extend the reaction time and monitor closely using TLC or HPLC.
Low reaction temperature.Gradually increase the reaction temperature, for example, to 50°C, while monitoring for potential byproduct formation.
Poor solubility of the starting material.Use a co-solvent such as THF or methanol to improve solubility.
Formation of Byproducts Acid concentration is too high or the temperature is excessive.Reduce the acid concentration or lower the reaction temperature.
Presence of other acid-sensitive functional groups.Consider using milder acidic conditions or an alternative deprotection strategy if possible.
Difficult Product Isolation The product, 2-aminopyridine, is basic and may remain protonated in the acidic workup.Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution) to a pH of approximately 7 before extraction.
The product is highly water-soluble.Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Salting out with NaCl can also improve extraction efficiency.

Experimental Protocols

General Protocol for Acid-Catalyzed Deprotection of this compound
  • Dissolution: Dissolve the this compound substrate in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • Acid Addition: To the stirred solution, add a measured volume of aqueous hydrochloric acid (e.g., 1 M solution).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature or 50°C) and monitor the progress by TLC or HPLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature if heated.

    • Carefully neutralize the solution to approximately pH 7 by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel.

Visualizations

Acid_Catalyzed_Deprotection_Mechanism cluster_step1 Step 1: Protonation and Nucleophilic Attack cluster_step2 Step 2: Elimination and Product Formation Start This compound Protonated Protonated Carbonyl Start->Protonated + H⁺ Intermediate Tetrahedral Intermediate Protonated->Intermediate + H₂O ProtonTransfer Proton Transfer Intermediate->ProtonTransfer Elimination Elimination of Formic Acid ProtonTransfer->Elimination Product 2-Aminopyridine (protonated) Elimination->Product

Caption: Mechanism of Acid-Catalyzed Deprotection.

Troubleshooting_Workflow Start Deprotection Reaction Monitor Monitor Reaction (TLC/HPLC) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Workup & Purification Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Troubleshoot Troubleshoot Incomplete->Troubleshoot IncreaseTimeTemp Increase Time/Temp Troubleshoot->IncreaseTimeTemp IncreaseAcid Increase Acid Conc. Troubleshoot->IncreaseAcid CheckSolubility Improve Solubility Troubleshoot->CheckSolubility ReMonitor Re-monitor Reaction IncreaseTimeTemp->ReMonitor IncreaseAcid->ReMonitor CheckSolubility->ReMonitor ReMonitor->Complete

Caption: Troubleshooting Workflow for Deprotection.

Technical Support Center: Base-Catalyzed Hydrolysis of 2-(Formylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the base-catalyzed hydrolysis of 2-(Formylamino)pyridine to produce 2-aminopyridine. Our goal is to help you identify and mitigate the formation of common side products, thereby improving yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis and purification of 2-aminopyridine from the hydrolysis of this compound.

Q1: My hydrolysis reaction is incomplete, and I still have a significant amount of starting material, this compound, remaining. What are the potential causes and solutions?

A1: Incomplete hydrolysis is a common issue that can significantly lower the yield of your desired product, 2-aminopyridine. Several factors can contribute to this problem:

  • Insufficient Base: The stoichiometry of the base is critical for driving the reaction to completion.

    • Troubleshooting: Ensure you are using a sufficient molar excess of the base. A common starting point is 1.5 to 2.0 equivalents of a strong base like sodium hydroxide or potassium hydroxide.

  • Inadequate Reaction Time or Temperature: The hydrolysis rate is dependent on both time and temperature.

    • Troubleshooting: Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider increasing the reaction time or temperature. However, be cautious as excessive heat can promote side reactions.

  • Poor Solubility: If this compound is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

    • Troubleshooting: Choose a solvent system in which both the starting material and the base are soluble. Common solvents for this reaction include water, ethanol, or a mixture of the two.

Troubleshooting Summary for Incomplete Hydrolysis

ParameterRecommendationAnalytical Monitoring
Base Stoichiometry Use 1.5 - 2.0 molar equivalents of NaOH or KOH.TLC, HPLC
Reaction Time Monitor reaction until starting material is consumed.TLC, HPLC
Reaction Temperature Gradually increase if the reaction is sluggish.TLC, HPLC
Solvent Ensure complete dissolution of starting material.Visual Inspection

Q2: Besides unreacted starting material, I am observing an unknown impurity in my reaction mixture. What could this side product be?

A2: One of the primary side products in the base-catalyzed hydrolysis of N-formyl compounds can be the cleavage of the amide bond, leading to the formation of formate salts and the parent amine. In this specific case, while the desired reaction is the hydrolysis of the formyl group, harsh basic conditions can potentially lead to the degradation of the 2-aminopyridine product itself, although this is less common under typical hydrolysis conditions.

Another possibility is the presence of impurities from the synthesis of the starting material, this compound.

  • Troubleshooting and Identification:

    • Characterization: Isolate the impurity using chromatography (e.g., column chromatography or preparative HPLC) and characterize it using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its structure.

    • Reaction Condition Optimization: To minimize the formation of this side product, consider using milder reaction conditions. This could involve using a weaker base (e.g., sodium carbonate), a lower reaction temperature, or a shorter reaction time.

Q3: My final 2-aminopyridine product is discolored (e.g., yellow or brown). What is the cause of this discoloration, and how can I obtain a pure, colorless product?

A3: Discoloration of 2-aminopyridine is often due to the presence of trace impurities, which may be colored oxidation or polymerization products. 2-Aminopyridine, like many amines, can be susceptible to air oxidation, especially at elevated temperatures or in the presence of metal ions.

  • Prevention and Purification:

    • Inert Atmosphere: To minimize oxidation during the reaction and work-up, perform the experiment under an inert atmosphere (e.g., nitrogen or argon).

    • Purification Methods:

      • Recrystallization: Recrystallization from a suitable solvent is an effective method for removing colored impurities.

      • Activated Carbon: Treatment with activated charcoal can help to adsorb colored impurities from a solution of your product before recrystallization.

      • Chromatography: Column chromatography on silica gel or alumina can also be used to purify the product and remove colored byproducts.

Experimental Protocols

General Protocol for Base-Catalyzed Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture).

  • Addition of Base: Add a solution of a strong base, such as sodium hydroxide (1.5 - 2.0 eq), to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess base with a suitable acid (e.g., hydrochloric acid) to a neutral pH.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-aminopyridine.

  • Purification: Purify the crude product by recrystallization, column chromatography, or sublimation to obtain pure 2-aminopyridine.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical transformations and troubleshooting logic, the following diagrams are provided.

Hydrolysis_Pathway This compound This compound 2-Aminopyridine 2-Aminopyridine This compound->2-Aminopyridine Base-Catalyzed Hydrolysis (Desired) Formate Salt Formate Salt

Caption: Desired reaction pathway for the base-catalyzed hydrolysis.

Troubleshooting_Logic start Low Yield or Impure Product q1 Incomplete Reaction? start->q1 s1 Increase Base Increase Time/Temp Improve Solubility q1->s1 Yes q2 Side Product Formation? q1->q2 No end Pure 2-Aminopyridine s1->end s2 Milder Conditions (Base, Temp, Time) q2->s2 Yes q3 Product Discoloration? q2->q3 No s2->end s3 Inert Atmosphere Recrystallization Charcoal Treatment q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting workflow for optimizing the hydrolysis reaction.

Technical Support Center: Formylation of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the over-formylation of 2-aminopyridine.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the formylation of 2-aminopyridine, offering solutions to prevent the formation of the undesired N,N-diformyl-2-aminopyridine byproduct.

Q1: My formylation reaction is producing a significant amount of di-formylated byproduct. How can I improve the selectivity for mono-formylation?

A1: Over-formylation is a common side reaction when the mono-formylated product, N-(pyridin-2-yl)formamide, is more nucleophilic than the starting 2-aminopyridine, or when the reaction conditions are too harsh. To favor mono-formylation, consider the following strategies:

  • Choice of Formylating Agent: The reactivity of the formylating agent plays a crucial role.

    • Formic Acid: Generally provides good selectivity for mono-formylation, especially when used in slight excess. It is a cost-effective and readily available reagent.

    • Acetic Formic Anhydride: A highly reactive formylating agent that can lead to over-formylation if not used carefully. It is often generated in situ from formic acid and acetic anhydride at low temperatures.[1] The high electrophilicity of the formyl group in this mixed anhydride drives the reaction, but can also promote a second formylation.

    • Triethyl Orthoformate: A milder reagent that often requires acidic catalysis and higher temperatures. Its lower reactivity can be advantageous for selective mono-formylation.

  • Control of Stoichiometry: Carefully controlling the molar ratio of the formylating agent to 2-aminopyridine is critical. Using a minimal excess (e.g., 1.0-1.2 equivalents) of the formylating agent can limit the availability of the reagent for a second formylation.[2]

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and reduce the likelihood of over-formylation. For highly reactive reagents like acetic formic anhydride, conducting the reaction at 0°C or even lower is recommended.[1]

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Stopping the reaction as soon as the starting material is consumed can prevent the subsequent formation of the di-formylated product.

Q2: What are the key differences between the common formylating agents for 2-aminopyridine?

A2: The choice of formylating agent significantly impacts reaction conditions, selectivity, and yield. The following table summarizes the key characteristics of common formylating agents for the N-formylation of 2-amino-3-methylpyridine, a closely related substrate, which provides valuable insights.

Reagent/MethodSubstrateKey ConditionsReaction TimeYield (%) of Mono-formylated ProductReference
Formic Acid2-Amino-3-methylpyridineToluene, Dean-Stark trap4-9 hHigh (not specified)[3]
Acetic Formic AnhydrideGeneral AminesIn situ from formic acid and acetic anhydride, -20 °C< 15 min97-100[3]
Triethyl OrthoformateGeneral Primary AminesWater, Reflux24-48 hModerate to Good[3]

Q3: Can you provide a detailed protocol for the selective mono-formylation of 2-aminopyridine?

A3: The following protocols are designed to favor the synthesis of N-(pyridin-2-yl)formamide while minimizing the formation of the di-formylated byproduct.

Experimental Protocols

Method 1: Formylation using Formic Acid

This method is a straightforward and cost-effective approach for selective mono-formylation.

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., toluene), add a slight excess of formic acid (1.1-1.2 eq).

  • Heat the mixture to reflux. To drive the reaction to completion, remove the water formed during the reaction using a Dean-Stark apparatus.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude N-(pyridin-2-yl)formamide.

  • Purify the product by recrystallization or column chromatography if necessary.

Method 2: Formylation using Acetic Formic Anhydride (in situ generation)

This method utilizes a highly reactive formylating agent and is typically very fast. Careful temperature control is crucial to prevent over-formylation.

Procedure:

  • In a separate flask, prepare the acetic formic anhydride reagent by cooling an excess of formic acid (e.g., 3-5 eq) in an ice bath.

  • Slowly add acetic anhydride (1.5-2.5 eq) to the cooled formic acid with stirring, maintaining the temperature below 10 °C.[1]

  • Allow the mixture to stir for 15-30 minutes to ensure the formation of acetic formic anhydride.[1]

  • In a separate reaction vessel, dissolve 2-aminopyridine (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether, THF) and cool to 0 °C.

  • Slowly add the freshly prepared acetic formic anhydride solution to the solution of 2-aminopyridine at 0 °C.[1]

  • Monitor the reaction progress by TLC. The reaction is often complete within 15 minutes to a few hours.[1]

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Neutralize any remaining acids by washing with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Reaction Mechanisms and Control

Understanding the reaction pathway is key to troubleshooting and optimizing the formylation of 2-aminopyridine.

General Mechanism of N-Formylation

The formylation of an amine typically proceeds through the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the formylating agent.

Formylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-Aminopyridine 2-Aminopyridine (R-NH2) Tetrahedral_Intermediate Tetrahedral Intermediate 2-Aminopyridine->Tetrahedral_Intermediate Nucleophilic Attack Formylating_Agent Formylating Agent (X-CHO) Formylating_Agent->Tetrahedral_Intermediate Mono-formylated_Product N-(pyridin-2-yl)formamide (R-NHCHO) Tetrahedral_Intermediate->Mono-formylated_Product Elimination Byproduct Byproduct (X-H) Tetrahedral_Intermediate->Byproduct

Figure 1: General mechanism for the mono-formylation of 2-aminopyridine.

Pathway to Over-formylation

Over-formylation occurs when the mono-formylated product undergoes a second formylation reaction. This is more likely to happen if the mono-formylated product is still sufficiently nucleophilic and there is an excess of a highly reactive formylating agent present.

Figure 2: Pathway leading to the formation of the di-formylated byproduct.

Troubleshooting Workflow

The following decision tree provides a logical workflow for troubleshooting common issues during the formylation of 2-aminopyridine.

Troubleshooting_Workflow start Start: Formylation of 2-Aminopyridine check_yield Low yield of mono-formylated product? start->check_yield check_byproducts Significant byproduct formation? check_yield->check_byproducts No optimize_conditions Optimize reaction conditions: - Increase temperature - Increase reaction time - Check reagent purity check_yield->optimize_conditions Yes check_diformylation Di-formylation observed? check_byproducts->check_diformylation Yes success Successful Mono-formylation check_byproducts->success No reduce_reagent Reduce equivalents of formylating agent Lower reaction temperature Use a milder reagent check_diformylation->reduce_reagent Yes other_byproducts Identify other byproducts (e.g., decomposition) - Check for air/moisture sensitivity - Purify starting materials check_diformylation->other_byproducts No optimize_conditions->start reduce_reagent->start other_byproducts->start

Figure 3: A decision-making workflow for troubleshooting the formylation of 2-aminopyridine.

References

Technical Support Center: Characterization of Impurities in 2-(Formylamino)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of 2-(Formylamino)pyridine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The most common impurities originate from the starting materials, side reactions, or degradation. These include:

  • Unreacted Starting Material: 2-Aminopyridine is frequently observed due to incomplete reactions.

  • Hydrolysis Product: The formyl group can be hydrolyzed back to the amine, regenerating 2-aminopyridine, especially in the presence of moisture or acidic/basic conditions.

  • Side-Reaction Products: Depending on the formylating agent and conditions, minor side products may form. For instance, harsh conditions can sometimes lead to undesired byproducts.[1]

  • Residual Solvents: Volatile organic compounds used as the reaction medium (e.g., toluene, DMF, pyridine) can be retained in the final product.[2][3]

  • Reagents and Catalysts: Traces of catalysts or excess reagents used in the synthesis may also be present.[2]

Q2: Which analytical techniques are best for detecting and quantifying impurities in my this compound sample?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.[2][3]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating, detecting, and quantifying non-volatile organic impurities due to its high resolution and sensitivity.[4][5]

  • Gas Chromatography (GC): GC is ideal for the analysis of volatile impurities, particularly residual solvents.[4][6]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight and structural information, which is crucial for identifying unknown impurities.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is a powerful tool for elucidating the precise chemical structure of unknown impurities once they are isolated.[4]

Q3: My HPLC chromatogram shows a significant unknown peak. What is the general workflow to identify it?

Identifying an unknown peak requires a systematic approach. The initial step is to compare its retention time with known standards of potential impurities, such as the 2-aminopyridine starting material. If no match is found, a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is the next step to determine the molecular weight of the unknown compound.[2][4] For definitive structural confirmation, the impurity may need to be isolated, for example, by using preparative HPLC, followed by analysis using NMR spectroscopy.[4]

Q4: What are the likely causes for a high level of unreacted 2-aminopyridine in my final product?

High levels of unreacted 2-aminopyridine typically point to an incomplete formylation reaction. Common causes include:

  • Suboptimal Reaction Conditions: Reaction time may be too short, or the temperature may be too low.

  • Incorrect Stoichiometry: An insufficient amount of the formylating agent was used.

  • Reagent Degradation: The formylating agent may have degraded due to improper storage or handling.

  • Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to incomplete reactions.

Monitoring the reaction progress by Thin-Layer Chromatography (TLC) or HPLC can help ensure the starting material is fully consumed.[1]

Q5: How can I test for residual solvents, and why is it important?

Residual solvents are best analyzed using Gas Chromatography (GC), often with a mass spectrometry (MS) detector.[6] This is important because solvents can be toxic and may affect the physical properties (e.g., crystallinity) and stability of the final product. Regulatory bodies like the International Council for Harmonisation (ICH) have strict limits on the amount of residual solvents permissible in active pharmaceutical ingredients (APIs).[7]

Section 2: Troubleshooting Guides

Issue: Higher-than-expected levels of impurities detected by HPLC.
  • Potential Cause 1: Harsh Reaction Conditions.

    • Troubleshooting Steps: Prolonged heating or the use of harsh reagents can promote the formation of side products and degradation.[1] Consider lowering the reaction temperature or using milder formylating agents. The use of aqueous ammonium carbonate, for example, has been shown to be a cleaner method in some pyridine syntheses, minimizing byproduct formation.[1]

  • Potential Cause 2: Impure Starting Materials or Reagents.

    • Troubleshooting Steps: The purity of the starting 2-aminopyridine and the formylating agent is critical.[4] Analyze the starting materials by HPLC or GC to ensure they meet the required purity specifications before use. Impurities in starting materials can carry through or cause side reactions.[7]

Issue: A new, previously unseen impurity appears upon scale-up.
  • Potential Cause 1: Changes in Heat and Mass Transfer.

    • Troubleshooting Steps: Large-scale reactions may have different heating and mixing profiles than small-scale lab experiments, leading to localized "hot spots" or areas of high concentration that can generate new impurities. Re-optimize temperature control and stirring efficiency for the larger scale.

  • Potential Cause 2: Solvent Effects.

    • Troubleshooting Steps: Some solvents, like DMF, can decompose at elevated temperatures to form reactive species that create new byproducts.[7] If scaling up requires higher temperatures or longer reaction times, consider replacing the solvent with a more stable alternative.[7]

Section 3: Data Presentation

Table 1: Potential Impurities in this compound Synthesis

Impurity NamePotential SourceMolecular FormulaMolecular Weight ( g/mol )Primary Analytical Technique
2-AminopyridineUnreacted Starting Material / HydrolysisC₅H₆N₂94.12HPLC, GC-MS
Di-formylated AmineSide ReactionC₇H₆N₂O₂150.14HPLC, LC-MS
N-Methyl-2-aminopyridineImpurity from Solvent (DMF)C₆H₈N₂108.14HPLC, LC-MS, GC-MS
Residual Solvents (e.g., Pyridine)Process-RelatedC₅H₅N79.10GC-MS[6]

Table 2: Example HPLC Parameters for Impurity Analysis

ParameterSpecification
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Section 4: Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general method for separating this compound from its common impurities.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.

    • Sample Solution: Prepare the sample solution in the same manner as the standard, using the batch to be tested.[4]

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 2 . The system should be an HPLC equipped with a UV detector.[4]

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject the standard solution to establish the retention time and peak area of the main component.

    • Inject the sample solution.

    • Analyze the resulting chromatogram for peaks other than the main this compound peak. Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.[4]

Protocol 2: GC-MS Method for Residual Solvent Analysis

This protocol is designed to detect and identify volatile organic impurities.

  • Sample Preparation:

    • Accurately weigh about 100 mg of the this compound sample into a 10 mL headspace vial.

    • Add 1 mL of a suitable high-boiling-point solvent (e.g., DMSO) that does not interfere with the analytes of interest.

    • Seal the vial tightly.

  • GC-MS Conditions:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

    • Injector: Splitless mode, 250°C.

    • Oven Program: Initial temperature 40°C, hold for 5 minutes, then ramp to 250°C at 10°C/min.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 35 to 350.

  • Procedure:

    • Incubate the prepared vial in the headspace autosampler at 80°C for 15 minutes.

    • Inject the headspace gas into the GC-MS system.

    • Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known solvent standards.

Section 5: Visualization

TroubleshootingWorkflow cluster_0 Troubleshooting Logic for Unknown Peaks start Unknown Peak Detected in Chromatogram decision1 Does Retention Time (RT) match a known standard (e.g., 2-aminopyridine)? start->decision1 process_known Known Impurity: 1. Quantify using reference standard. 2. Review reaction conditions to mitigate. decision1->process_known  Yes process_unknown Unknown Impurity: Proceed to Identification Workflow. decision1->process_unknown  No

Caption: Troubleshooting workflow for an unknown peak.

IdentificationWorkflow cluster_1 Experimental Workflow for Impurity Identification start Begin: Unknown Impurity lcms 1. Analyze by LC-MS start->lcms mw_frag 2. Determine Molecular Weight and Fragmentation Pattern lcms->mw_frag isolate 3. Isolate Impurity (e.g., Preparative HPLC) mw_frag->isolate nmr 4. Analyze by NMR (¹H, ¹³C) isolate->nmr elucidate 5. Elucidate and Confirm Structure nmr->elucidate end End: Structure Identified elucidate->end

Caption: Workflow for impurity identification.

References

Improving the stability of 2-(Formylamino)pyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the storage stability of 2-(Formylamino)pyridine. The following information addresses common issues, troubleshooting, and preventative measures to ensure the integrity of the compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary degradation pathway for this compound is hydrolysis of the N-formyl group. This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions, leading to the formation of 2-aminopyridine and formic acid.

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1][2] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric humidity. Storage in an inert atmosphere (e.g., argon or nitrogen) can further enhance stability by displacing oxygen and moisture.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can accelerate the rate of degradation. While the compound is chemically stable at room temperature under dry conditions, prolonged exposure to heat can promote hydrolysis and potentially other degradation pathways.[1] For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: Is this compound sensitive to light?

A4: Pyridine and its derivatives can be susceptible to photodegradation.[3] Exposure to UV light can lead to the formation of unwanted byproducts. Therefore, it is recommended to store the compound in an amber or opaque container to protect it from light.

Q5: Can I store this compound in solution?

A5: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis, especially in protic or aqueous-based solvents. If a solution is necessary for experimental workflow, it should be prepared fresh and used promptly. If short-term storage in solution is unavoidable, use an anhydrous aprotic solvent and store at low temperatures.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Change in physical appearance (e.g., color change, clumping) Moisture absorption, degradationStore the compound in a desiccator. Ensure the container is tightly sealed. If clumping is observed, the product may have been exposed to moisture and its purity should be re-analyzed before use.
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Presence of degradation products (e.g., 2-aminopyridine)Verify the identity of the unexpected peaks using a reference standard of 2-aminopyridine. If degradation is confirmed, review storage conditions and handling procedures. Prepare fresh solutions for analysis.
Inconsistent experimental results Degradation of the starting materialRe-qualify the purity of the this compound stock using a suitable analytical method (e.g., HPLC, NMR). If purity is below the required specification, procure a new batch or purify the existing material.
Low assay value Significant degradation has occurredDiscard the current batch of the compound and obtain a fresh supply. Implement stricter storage and handling protocols to prevent future degradation.

Data Presentation: Factors Affecting Stability

Factor Condition Expected Impact on Stability Primary Degradation Pathway
Temperature Elevated (e.g., >40°C)Decreased stabilityAccelerated Hydrolysis
Refrigerated (2-8°C)Increased stability-
Moisture High HumiditySignificantly decreased stabilityHydrolysis
AnhydrousHigh stability-
pH Acidic (pH < 7)Decreased stabilityAcid-catalyzed Hydrolysis
Basic (pH > 7)Decreased stabilityBase-catalyzed Hydrolysis
Light UV ExposureDecreased stabilityPhotodegradation
Dark StorageIncreased stability-
Atmosphere Air (Oxygen)Potentially decreased stabilityOxidation
Inert (N₂, Ar)Increased stability-

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis (e.g., by HPLC).

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At various time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial.

    • Heat the vial in an oven at a controlled temperature (e.g., 80°C) for 48 hours.

    • At various time points, dissolve a sample of the solid in a suitable solvent and dilute for analysis.

  • Photostability Testing:

    • Expose a sample of solid this compound to a calibrated light source (e.g., consistent with ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • After a defined exposure period, dissolve both samples and analyze.

  • Analysis: Analyze all samples using a validated stability-indicating method, such as HPLC with a UV or MS detector, to quantify the parent compound and detect any degradation products.

Protocol 2: Analysis of Degradation Products by LC-MS

  • Sample Preparation: Use aliquots from the forced degradation studies. Dilute the samples as necessary with the mobile phase.

  • LC-MS System: Employ a liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is often effective for separating pyridine derivatives.

    • Flow Rate: As recommended for the column dimensions.

    • Injection Volume: Typically 1-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for pyridine compounds.

    • Data Acquisition: Acquire full scan data to detect all ions and MS/MS data for fragmentation analysis to aid in structural elucidation of degradation products.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks. Use the accurate mass and fragmentation patterns to propose structures for the degradation products.

Visualizations

Degradation_Pathway This compound This compound 2-Aminopyridine 2-Aminopyridine This compound->2-Aminopyridine Hydrolysis (+H2O) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation ([O]) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photodegradation (hν)

Caption: Primary degradation pathways for this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid_Hydrolysis Acid Hydrolysis Analysis LC-MS Analysis Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis Base_Hydrolysis->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal_Stress Thermal Stress Thermal_Stress->Analysis Photolytic_Stress Photolytic Stress Photolytic_Stress->Analysis Stock_Solution This compound Stock Solution Stock_Solution->Acid_Hydrolysis Stock_Solution->Base_Hydrolysis Stock_Solution->Oxidation Stock_Solution->Thermal_Stress Stock_Solution->Photolytic_Stress Identification Identify Degradation Products Analysis->Identification

Caption: Workflow for forced degradation studies.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Purity Check Purity of This compound Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Review_Storage Review Storage Conditions Purity_OK->Review_Storage No Review_Protocol Review Experimental Protocol Purity_OK->Review_Protocol Yes New_Batch Procure New Batch Review_Storage->New_Batch Improve_Storage Implement Improved Storage Protocols New_Batch->Improve_Storage

Caption: Troubleshooting logic for inconsistent results.

References

Managing exothermic reactions in the formylation of 2-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the formylation of 2-aminopyridine. It is intended for researchers, scientists, and drug development professionals to ensure safe and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the formylation of 2-aminopyridine an exothermic reaction?

A1: The formylation of 2-aminopyridine, like the formylation of many amines, is an exothermic process because the formation of the new N-C bond in the formamide product releases more energy than is required to break the bonds in the reactants.[1][2] This release of energy is observed as heat. The extent of the exotherm can vary significantly depending on the formylating agent used, the reaction concentration, and the rate of reagent addition.

Q2: What are the primary formylating agents used for 2-aminopyridine, and how do their exothermic profiles differ?

A2: Common formylating agents for 2-aminopyridine include:

  • Formic Acid: Often used in excess, its reaction with 2-aminopyridine is typically moderately exothermic. The reaction can be catalyzed by acids or proceed neat at elevated temperatures.[3]

  • Acetic Formic Anhydride (AFA): This is a highly effective formylating agent, often generated in situ from formic acid and acetic anhydride.[4][5][6] The formation of AFA itself is an exothermic process that requires careful temperature control.[4] The subsequent formylation reaction is also exothermic.

  • Vilsmeier Reagent (e.g., POCl₃/DMF): The formation of the Vilsmeier reagent is highly exothermic and requires strict temperature control.[7][8][9] The subsequent formylation reaction also releases heat. This method is powerful but requires careful handling of hazardous and moisture-sensitive reagents.[7]

Q3: What are the main safety concerns associated with an uncontrolled exothermic formylation of 2-aminopyridine?

A3: The primary safety concern is a thermal runaway , where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[10][11] This can result in:

  • Boiling and splashing of corrosive reagents.

  • Vessel over-pressurization and potential rupture or explosion.[10]

  • Decomposition of reactants, intermediates, or products, potentially generating toxic or flammable gases.

  • Reduced product yield and purity due to side reactions or degradation.

Q4: How can I monitor the progress of the formylation reaction safely?

A4: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). When taking a sample from an ongoing exothermic reaction, it is crucial to quench it immediately and safely. This can be done by adding the aliquot to a vial containing a cold, suitable quenching agent (e.g., a dilute basic solution like sodium bicarbonate) to stop the reaction before analysis.

Troubleshooting Guide

Issue 1: Rapid and Uncontrolled Temperature Increase

Question: I've started adding my formylating agent, and the reaction temperature is rising much faster than anticipated, even with cooling. What should I do, and how can I prevent this?

Answer:

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the formylating agent.

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stirred and contains sufficient ice. Consider adding a salt (e.g., NaCl) to lower the bath temperature. For larger scales, have a secondary cooling bath (e.g., dry ice/acetone) on standby.

  • Increase Stirring: Ensure vigorous stirring to improve heat transfer to the cooling medium and prevent the formation of localized hot spots.

  • Dilute if Safe: If you have a pre-chilled, inert solvent readily available, and it is safe to do so, controlled dilution can help to absorb some of the heat.

Preventative Measures:

  • Slow Reagent Addition: The rate of heat generation is directly proportional to the rate of reagent addition. Use a syringe pump or a dropping funnel for slow, controlled addition.

  • Adequate Cooling: Ensure your cooling bath has a larger volume than the reaction mixture and is at a sufficiently low temperature before starting the addition.

  • Pre-cooling: Cool the solution of 2-aminopyridine to the target reaction temperature before beginning the addition of the formylating agent.

  • Dilution: Running the reaction at a lower concentration can help to manage the exotherm by increasing the thermal mass of the system.

Issue 2: Reaction Temperature Stalls and Then Spikes (Delayed Exotherm)

Question: After an initial temperature increase, the reaction temperature stabilized, so I increased the addition rate. Now, the temperature is rising very rapidly. What is happening?

Answer:

This indicates an accumulation of unreacted reagents, which are now reacting quickly, leading to a dangerous spike in heat evolution. This is a classic sign of a potential thermal runaway.[12]

Immediate Actions:

  • Follow the same immediate actions as for a rapid temperature increase: stop addition, enhance cooling, and increase stirring.

  • Do not add any more reagent until the temperature is stable and well below the desired setpoint.

Preventative Measures:

  • Maintain a Controlled Addition Rate: Do not increase the addition rate based on a temporary stabilization of temperature. A steady, slow addition is crucial.

  • Monitor for Reaction Initiation: Ensure the reaction has initiated before adding a large portion of the reagent. A small, initial controlled temperature rise is a good indicator of reaction onset.

  • Calorimetric Studies: For scale-up, reaction calorimetry is essential to understand the heat flow of the reaction and determine safe addition rates.[13]

Issue 3: Formation of Dark, Tarry Residue

Question: My reaction mixture has turned dark brown or black, and I am getting low yields of the desired product. What could be the cause?

Answer:

The formation of a tarry residue often indicates decomposition or polymerization, which can be caused by excessive heat.

Troubleshooting Steps:

  • Maintain Strict Temperature Control: Overheating can lead to the decomposition of starting materials, the Vilsmeier reagent (if used), or the product.[7]

  • Lower Reaction Temperature: If the reaction kinetics allow, perform the reaction at a lower temperature, even if it requires a longer reaction time.

  • Check Reagent Purity: Impurities in the starting materials or solvents can sometimes catalyze side reactions that lead to polymerization.

  • Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may be exacerbated by high temperatures.

Quantitative Data on Exotherm Management

The following tables provide illustrative data on how different parameters can affect the temperature profile of an exothermic formylation reaction. This data is based on principles from analogous exothermic reactions and should be used as a guide for careful experimental design.[7][13]

Table 1: Effect of Addition Rate on Peak Reaction Temperature

Addition Rate of Acetic Formic Anhydride (eq/hour)Cooling Bath Temperature (°C)Peak Internal Temperature (°C)
0.2508
0.50015
1.00028 (Significant Spike)
1.00 (with improved cooling)-1012

Table 2: Influence of Solvent and Concentration on Exotherm

SolventConcentration of 2-Aminopyridine (M)Peak Temperature Rise (ΔT in °C)
Tetrahydrofuran (THF)1.025
Tetrahydrofuran (THF)0.513
Toluene1.022
Dichloromethane (DCM)1.027

Experimental Protocols

Protocol 1: Formylation using in situ Acetic Formic Anhydride

This protocol describes the N-formylation of 2-aminopyridine using acetic formic anhydride (AFA) generated in situ.[4]

Materials:

  • 2-Aminopyridine

  • Formic Acid (98-100%)

  • Acetic Anhydride

  • Anhydrous solvent (e.g., THF or Diethyl Ether)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, dissolve 2-aminopyridine (1.0 eq) in the anhydrous solvent.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • In situ AFA Preparation (in a separate flask):

    • In a separate, dry flask, cool formic acid (3.0 eq) to 0 °C.

    • Slowly add acetic anhydride (1.5 eq) to the cooled formic acid with vigorous stirring. This reaction is exothermic. Maintain the internal temperature below 10 °C throughout the addition.[4]

    • Allow the mixture to stir at 0 °C for 20-30 minutes to ensure complete formation of AFA.

  • Formylation Reaction:

    • Transfer the freshly prepared AFA solution to the addition funnel.

    • Add the AFA solution dropwise to the cooled solution of 2-aminopyridine over a period of 1-2 hours.

    • Monitor the internal temperature closely. Maintain it below 5 °C during the addition.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, monitoring by TLC until the starting material is consumed.

  • Work-up:

    • Carefully and slowly quench the reaction by adding it to a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Vilsmeier-Haack Formylation

This protocol outlines the formylation using a Vilsmeier reagent, with an emphasis on controlling the exotherm by consuming the reagent as it is formed.[7]

Materials:

  • 2-Aminopyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Ice water or crushed ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), equipped with a magnetic stir bar, a thermometer, and an addition funnel, dissolve 2-aminopyridine (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation and Reaction:

    • Charge the addition funnel with phosphorus oxychloride (POCl₃, 1.1 eq).

    • Add the POCl₃ dropwise to the stirred solution of 2-aminopyridine in DMF.

    • Maintain the internal temperature between 0-5 °C. The formation of the Vilsmeier reagent and its subsequent reaction with 2-aminopyridine is highly exothermic. A slow addition rate is critical for safety.[7]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, or until TLC analysis indicates completion.

  • Work-up:

    • Cool the reaction mixture back down to 0 °C.

    • Very slowly and carefully , pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring in a well-ventilated fume hood. This quenching step is also highly exothermic.

    • Neutralize the aqueous solution with a base (e.g., NaOH or Na₂CO₃) to the appropriate pH for product isolation.

    • Extract the product with an organic solvent, and then wash, dry, and concentrate as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_amine Dissolve 2-Aminopyridine in Anhydrous Solvent cool_amine Cool to 0 °C prep_amine->cool_amine add_afa Slow, Dropwise Addition of AFA to Amine Solution cool_amine->add_afa prep_afa Prepare Acetic Formic Anhydride (AFA) in situ (Exothermic, <10 °C) prep_afa->add_afa monitor_temp Maintain Temp < 5 °C add_afa->monitor_temp stir Stir at 0 °C until Completion (TLC) monitor_temp->stir quench Slowly Quench in ice-cold NaHCO₃(aq) stir->quench extract Extract with Organic Solvent quench->extract purify Wash, Dry, Concentrate extract->purify

Caption: Workflow for the formylation of 2-aminopyridine using in situ generated AFA.

troubleshooting_workflow start Uncontrolled Temperature Rise stop_addition Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling start->enhance_cooling increase_stirring Increase Stirring start->increase_stirring check_accumulation Is this a delayed exotherm (reagent accumulation)? stop_addition->check_accumulation enhance_cooling->check_accumulation increase_stirring->check_accumulation preventative_measures Implement Preventative Measures: - Slower Addition Rate - Better Pre-cooling - Dilution check_accumulation->preventative_measures Yes continue_safely Resume with Caution or Re-evaluate Protocol check_accumulation->continue_safely No preventative_measures->continue_safely

Caption: Troubleshooting logic for managing a runaway exothermic reaction.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Determination of 2-(Formylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2-(Formylamino)pyridine. It is designed for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, hypothetical validation data, and a comparison with alternative analytical techniques. The purity of this compound, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Proposed HPLC Method for this compound

While a specific validated HPLC method for this compound is not widely published, a robust method can be developed based on established protocols for related pyridine derivatives, such as 2-aminopyridine.[1][2] A reversed-phase HPLC (RP-HPLC) method is proposed, as it is well-suited for the separation of moderately polar aromatic compounds.

Experimental Protocol

This protocol details the steps for analyzing the purity of this compound using the proposed RP-HPLC method.

1. Materials and Reagents:

  • This compound reference standard (known purity)

  • This compound sample for testing

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade, for cleaning)

2. Chromatographic Conditions:

A summary of the proposed chromatographic conditions is presented in Table 1. A C18 column is recommended for its versatility in separating aromatic compounds.[3] A gradient elution is proposed to ensure the separation of the main peak from potential impurities with different polarities. The mobile phase consists of water and acetonitrile with 0.1% formic acid to improve peak shape and ensure the analyte is in a consistent ionic form.[1][2] UV detection at 254 nm is chosen as a common wavelength for aromatic compounds.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterProposed Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)

3. Solution Preparation:

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound test sample and prepare a 100 mL solution in the same manner as the reference standard.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.

4. Data Analysis:

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Analysis Workflow

The general workflow for the HPLC analysis is illustrated in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration StandardSol Standard Solution Preparation Injection Sample Injection StandardSol->Injection SampleSol Sample Solution Preparation SampleSol->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: General workflow for HPLC purity analysis.

Method Validation Overview

To ensure the proposed HPLC method is reliable, accurate, and precise, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6] A comprehensive validation would involve assessing specificity, linearity, range, accuracy, precision, and limits of detection and quantitation.

Hypothetical Performance Data

Table 2 presents hypothetical performance data for the proposed HPLC method, which would be expected from a successful validation study.

Table 2: Hypothetical HPLC Method Validation Data

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from blank or placebo at the retention time of the analyte. Peak purity index > 0.99.Method is specific. Peak purity index is 0.999.
Linearity & Range Correlation coefficient (r²) ≥ 0.999Linear over 0.01 - 0.15 mg/mL, r² = 0.9995
Accuracy 98.0% - 102.0% recovery99.5% - 101.2% recovery across three concentration levels
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 2.0%%RSD = 0.8% (n=6)
Precision (Intermediate) %RSD ≤ 2.0%%RSD = 1.2% (different day, different analyst)
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.001 mg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.003 mg/mL
Robustness %RSD of results should remain ≤ 2.0% after minor changes to method parameters.Method is robust against small changes in flow rate and temperature.
Method Validation Logic

The following diagram illustrates the logical flow and relationship between key validation parameters.

Validation_Flow Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Logical flow of HPLC method validation.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for purity determination in pharmaceuticals, other techniques can provide complementary or preliminary information.[7][8] The choice of method depends on the specific requirements of the analysis, such as the need for structural information or the volatility of impurities.

Table 3: Comparison of Analytical Methods for Purity Determination

TechniqueAdvantagesDisadvantagesApplicability to this compound
High-Performance Liquid Chromatography (HPLC) High resolution, sensitivity, and quantitative accuracy.[7] Applicable to a wide range of compounds.Higher cost and complexity of instrumentation compared to TLC.Excellent. Ideal for accurate and precise quantification of purity and separation of related impurities.
Gas Chromatography (GC) Excellent for volatile impurities. High sensitivity.Requires the analyte to be volatile and thermally stable, or require derivatization.[7]Limited. The compound may have limited volatility; high temperatures could cause degradation.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information about the main component and any impurities. Non-destructive.Lower sensitivity compared to HPLC for quantifying minor impurities.[8] Higher instrumentation cost.Good for structural confirmation. Can identify and quantify major impurities if present at >1% levels.
Thin-Layer Chromatography (TLC) Simple, rapid, and cost-effective. Suitable for screening multiple samples simultaneously.Primarily qualitative or semi-quantitative. Lower resolution and sensitivity compared to HPLC.[7][9]Suitable for preliminary screening. Useful for monitoring reaction progress or for a quick purity check.
LC-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the identification capabilities of MS. Can identify unknown impurities.[8]Higher cost and complexity of instrumentation and data analysis.Excellent for impurity identification. The definitive technique for characterizing unknown impurities.

References

Spectroscopic comparison of 2-(Formylamino)pyridine and 2-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 2-(Formylamino)pyridine and its precursor, 2-Aminopyridine. This guide provides a detailed comparison of their NMR, FT-IR, UV-Vis, and Mass Spectrometry data, supported by experimental protocols.

The introduction of a formyl group to 2-aminopyridine significantly alters its electronic and structural properties, leading to distinct spectroscopic characteristics. Understanding these differences is crucial for reaction monitoring, quality control, and the characterization of novel compounds in drug discovery and materials science. This guide offers a side-by-side comparison of the key spectroscopic data for these two compounds.

At a Glance: Key Spectroscopic Differences

The primary differentiator between this compound and 2-aminopyridine is the presence of the formyl group (-CHO) in the former. This functional group introduces a carbonyl (C=O) bond and an amide linkage, which profoundly influence the spectroscopic output. In contrast, 2-aminopyridine is characterized by its primary amine (-NH2) group attached to the pyridine ring.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry for this compound and 2-aminopyridine.

Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)
Proton Assignment This compound Chemical Shift (δ, ppm) 2-Aminopyridine Chemical Shift (δ, ppm) Key Differences
Formyl Proton (-CHO)~8.4 (s)-Presence of a downfield singlet.
Amide Proton (-NH)~8.3 (br s)~4.5 (br s, -NH₂)Significant downfield shift due to the electron-withdrawing formyl group.
Pyridine H6~8.2 (d)~8.1 (d)Minor downfield shift.
Pyridine H4~7.7 (t)~7.4 (t)Noticeable downfield shift.
Pyridine H5~7.1 (t)~6.6 (t)Significant downfield shift.
Pyridine H3~7.0 (d)~6.6 (d)Significant downfield shift.
Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)
Carbon Assignment This compound Chemical Shift (δ, ppm) 2-Aminopyridine Chemical Shift (δ, ppm) Key Differences
Carbonyl Carbon (-C=O)~160-Presence of a downfield carbonyl signal.
Pyridine C2~151~158Upfield shift due to the amide nitrogen's resonance effect.
Pyridine C6~148~148Minimal change.
Pyridine C4~139~138Minor downfield shift.
Pyridine C5~121~114Significant downfield shift.
Pyridine C3~115~109Significant downfield shift.
Table 3: FT-IR Spectroscopic Data (KBr Pellet)
Vibrational Mode This compound Wavenumber (cm⁻¹) 2-Aminopyridine Wavenumber (cm⁻¹) Key Differences
N-H Stretch~3250-3150 (amide)~3440 & ~3300 (asymm. & symm. -NH₂)Shift from two distinct primary amine stretches to a broader amide N-H stretch.[1]
C=O Stretch (Amide I)~1690-1670-Strong, characteristic carbonyl absorption.
N-H Bend (Amide II)~1580-1560~1630-1610 (-NH₂ scissoring)Shift in the position and nature of the N-H bending vibration.[1]
C-N Stretch~1300-1250~1330-1260Position influenced by the amide linkage.[1]
Aromatic C=C/C=N Stretch~1600-1400~1600-1430Ring vibrations are present in both but can be subtly shifted.
Table 4: UV-Vis Spectroscopic Data (in Ethanol)
Compound λmax (nm) Molar Absorptivity (ε) Electronic Transition
This compound ~245, ~285-π → π* and n → π* transitions of the pyridine ring and formyl group.
2-Aminopyridine ~234, ~297log ε ≈ 4.1, log ε ≈ 3.6π → π* and n → π* transitions of the aminopyridine chromophore.[2]
Table 5: Mass Spectrometry Data (Electron Ionization)
Compound Molecular Ion (M⁺) Key Fragment Ions (m/z) Fragmentation Pattern
This compound 12294, 93, 66Loss of CO (M-28) to form the 2-aminopyridine radical cation is a primary fragmentation pathway. Further fragmentation of the pyridine ring.
2-Aminopyridine 9467, 66, 40Loss of HCN (M-27) from the pyridine ring is a characteristic fragmentation.[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Acquisition Parameters for ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Acquisition Parameters for ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Collection: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Wavelength Range: 200-400 nm.

    • Scan Speed: Medium.

    • Slit Width: 1.0 nm.

  • Data Collection:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill one cuvette with the pure solvent to serve as the blank.

    • Fill the other cuvette with the sample solution.

    • Record the baseline with the blank in the sample and reference beams.

    • Place the sample cuvette in the sample beam and record the absorption spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid sample (typically <1 mg) into the mass spectrometer via a direct insertion probe. The sample is then heated to induce vaporization into the ion source.

  • Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).

  • Ionization Parameters:

    • Electron Energy: 70 eV.

    • Source Temperature: 150-250 °C (adjusted to ensure sample volatilization without thermal decomposition).

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizing the Workflow

The logical workflow for the spectroscopic comparison of these two compounds can be visualized as follows:

Spectroscopic_Comparison_Workflow start Start: Obtain Samples This compound & 2-Aminopyridine nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir FT-IR Spectroscopy start->ir uv UV-Vis Spectroscopy start->uv ms Mass Spectrometry (EI) start->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis uv->data_analysis ms->data_analysis comparison Comparative Analysis of Spectroscopic Data data_analysis->comparison guide Publish Comparison Guide comparison->guide

Caption: Logical workflow for the spectroscopic comparison of this compound and 2-aminopyridine.

References

Comparative study of different formylating agents for 2-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-formylation of 2-aminopyridine is a critical transformation in synthetic organic chemistry, providing a key building block for the synthesis of various pharmaceutical and heterocyclic compounds. The choice of formylating agent significantly influences the reaction's efficiency, yield, and overall practicality. This guide offers an objective comparison of common formylating agents for 2-aminopyridine, supported by experimental data and detailed protocols to inform reagent selection for optimal outcomes.

Performance Comparison of Formylating Agents

The selection of a suitable formylating agent is contingent on factors such as desired yield, reaction time, scalability, and the sensitivity of the substrate to the reaction conditions. This section provides a comparative summary of different reagents used for the N-formylation of 2-aminopyridine.

Formylating AgentSubstrateKey ConditionsReaction TimeYield (%)Key AdvantagesPotential Disadvantages
Acetic Formic Anhydride (AFA) General Aminesin situ from formic acid and acetic anhydride, -20 °C to 0 °C< 15 minutes97-100[1][2]Very fast reaction, extremely high yields, mild conditions.[1][3]AFA is moisture-sensitive and generated in situ; requires anhydrous conditions.[3]
Ethyl Formate 2-AminopyridineCatalyst- and solvent-free, 60 °C24-48 hoursModerate[4][5]Environmentally friendly, simple procedure.[6][7]Reaction is sluggish for heterocyclic amines like 2-aminopyridine.[4][5]
Formic Acid General AminesToluene, Dean-Stark trap, reflux4-9 hoursHigh[1]Readily available and inexpensive reagent.[8]Relatively long reaction time, requires azeotropic removal of water.[8]
Formic Acid (Solvent-Free) General Amines60-80 °C1-10 hours85-95[8]Environmentally friendly, simple procedure.[8]May require precise temperature control.[8]

Experimental Protocols

Detailed methodologies for the N-formylation of 2-aminopyridine using different reagents are provided below.

Protocol 1: N-Formylation using in situ Generated Acetic Formic Anhydride (AFA)

This protocol describes a highly efficient, low-temperature method for the N-formylation of amines.[2]

Materials:

  • 2-Aminopyridine

  • Formic Acid (≥98%)

  • Acetic Anhydride (≥98%)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Acetic Formic Anhydride (AFA) Solution:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add freshly distilled acetic anhydride (1.2 equivalents).[2]

    • Cool the flask to -20 °C using a suitable cooling bath.[2]

    • Slowly add formic acid (1.0 equivalent) dropwise to the stirred acetic anhydride.[2]

    • Stir the mixture at -20 °C for 15-20 minutes to ensure the complete formation of AFA.[2]

  • N-Formylation Reaction:

    • Dissolve 2-aminopyridine (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask.[2]

    • Cool the amine solution to -20 °C.[2]

    • Slowly add the pre-formed AFA solution to the stirred amine solution.[2]

    • The reaction is typically complete within 15 minutes. Monitor the reaction by Thin Layer Chromatography (TLC).[2]

  • Work-up and Isolation:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.[3]

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).[3]

    • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.[3]

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude N-formylated product.[3]

    • The product can be further purified by recrystallization or column chromatography if necessary.[3]

Protocol 2: N-Formylation using Ethyl Formate (Catalyst- and Solvent-Free)

This protocol provides a simple, catalyst- and solvent-free method for the N-formylation of amines.[4][5]

Materials:

  • 2-Aminopyridine

  • Ethyl Formate

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a sealed glass vial, add 2-aminopyridine (1 mmol) and ethyl formate (3 mmol).[5]

    • Stir the mixture magnetically at 60 °C.[5]

  • Reaction Monitoring:

    • The reaction is reported to be sluggish for 2-aminopyridine, requiring 24-48 hours.[4][5] Monitor the progress of the reaction by TLC.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.[5]

    • Dilute the mixture with DCM or EtOAc.[5]

    • Wash the organic mixture with water (2 x 10 mL) and a saturated solution of NaHCO₃.[5]

    • Dry the organic layer over anhydrous Na₂SO₄.[5]

    • Remove the solvent under reduced pressure to obtain the N-formylated product.[5]

Visualizing the Process

Reaction Mechanism and Experimental Workflow

The N-formylation of amines with acetic formic anhydride proceeds through a nucleophilic acyl substitution mechanism. The amine's nitrogen atom attacks the more electrophilic carbonyl carbon of the formyl group in the mixed anhydride. This leads to a tetrahedral intermediate that subsequently collapses, eliminating acetate as a leaving group to yield the protonated formamide. A final deprotonation step gives the neutral N-formyl product.[2]

G cluster_prep AFA Preparation (in situ) cluster_formylation N-Formylation cluster_workup Work-up & Isolation formic_acid Formic Acid mix_cool Mix & Cool (-20 °C) formic_acid->mix_cool acetic_anhydride Acetic Anhydride acetic_anhydride->mix_cool afa Acetic Formic Anhydride (AFA) mix_cool->afa 15-20 min reaction Reaction Mixture afa->reaction aminopyridine 2-Aminopyridine in Anhydrous THF cool_amine Cool (-20 °C) aminopyridine->cool_amine cool_amine->reaction quench Quench with NaHCO₃ (aq) reaction->quench < 15 min extract Extract with Organic Solvent quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate product N-Formyl-2-aminopyridine concentrate->product

Caption: Workflow for N-formylation of 2-aminopyridine using in situ generated AFA.

References

Structural Validation of 2-(Formylamino)pyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of 2-(Formylamino)pyridine. This guide synthesizes available spectroscopic data and provides a comparative analysis with related crystalline structures, in the absence of a publicly available X-ray crystal structure for the title compound.

While a definitive validation of the three-dimensional structure of this compound by single-crystal X-ray crystallography is not publicly available in crystallographic databases, its chemical structure is well-established and routinely confirmed through a combination of spectroscopic techniques. This guide provides an overview of these methods, presents the expected and reported data, and offers a comparative perspective with structurally related compounds that have been characterized by X-ray diffraction.

Spectroscopic Characterization

The primary methods for the structural elucidation and routine validation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information about the molecule's connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are crucial for confirming the presence and connectivity of the pyridine ring and the formylamino group. Studies have indicated that 2-formylaminopyridine exists in two planar forms at low temperatures, which can be observed through distinct signals for the formyl proton in the ¹H NMR spectrum. At higher temperatures, these signals coalesce.[1]

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Formyl-H~8.5 - 9.5 (two signals at low temp.)-
Pyridyl-H3~8.2~148
Pyridyl-H4~7.8~138
Pyridyl-H5~7.2~119
Pyridyl-H6~8.3~150
Formyl-C-~160
Pyridyl-C2-~152

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as vibrations associated with the pyridine ring.

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
AmideN-H stretch3250 - 3400
AmideC=O stretch (Amide I)1670 - 1700
Pyridine RingC=N and C=C stretches1400 - 1600
C-HAromatic stretch~3050
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, which is a critical piece of data for confirming its identity. The molecular weight of this compound (C₆H₆N₂O) is 122.12 g/mol . In a mass spectrum, a molecular ion peak ([M]⁺) would be expected at or near this value.

Comparative Crystallographic Analysis

In the absence of a crystal structure for this compound, we can infer its likely solid-state conformation by examining the crystal structures of closely related molecules. For instance, the crystal structure of 2-[(2-ethyl)phenylamino]pyridine reveals a dimeric structure in the solid state formed through hydrogen bonding between the amino proton and the pyridine nitrogen of an adjacent molecule.[2] It is plausible that this compound would also exhibit intermolecular hydrogen bonding involving the amide N-H group and either the pyridine nitrogen or the formyl oxygen.

Table 3: Comparison of Key Bond Lengths and Angles from a Related Crystal Structure

Parameter 2-[(2-ethyl)phenylamino]pyridine [2]Expected for this compound
C-N (amino/amido)1.360(3) Å~1.35 Å
C-N (pyridine)1.340(3) Å~1.34 Å
C-C (pyridine)1.37-1.39 Å~1.37-1.39 Å
C-N-C angle128.9(2)°~125-129°
N-C-C angle (in ring)122.5(2)°~122°

Note: The data for 2-[(2-ethyl)phenylamino]pyridine is provided as a reference to estimate the expected geometry of this compound.

Experimental Protocols

NMR Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of this compound can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film or in a suitable solvent. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

A small amount of the sample is introduced into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualizing the Validation Process

The following diagrams illustrate the workflow for structural validation and the logical comparison of analytical techniques.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_validation Validation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms validation Structure Confirmed nmr->validation ir->validation ms->validation logical_comparison cluster_target Target Molecule cluster_methods Analytical Methods cluster_comparison Comparative Data target This compound xray X-ray Crystallography (Data Not Available) target->xray nmr NMR Spectroscopy (Connectivity) target->nmr ir IR Spectroscopy (Functional Groups) target->ir ms Mass Spectrometry (Molecular Weight) target->ms nmr->target Provides evidence for ir->target Provides evidence for ms->target Provides evidence for related_xray X-ray data of related structures related_xray->xray Provides model for

References

A Comparative Guide to the Reactivity of 2-(Formylamino)pyridine and Other 2-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-(formylamino)pyridine with other common 2-substituted pyridines in key organic reactions. The electronic nature of the substituent at the 2-position profoundly influences the reactivity of the pyridine ring in nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling reactions, and electrophilic aromatic substitution. This document aims to provide a clear, data-driven comparison to inform synthetic strategy and experimental design.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the pyridine ring is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. The reactivity of the substrate is highly dependent on the nature of the leaving group and the electronic properties of the other substituents on the ring.

The formylamino group (-NHCHO) is an electron-donating group by resonance, which is expected to decrease the reactivity of the pyridine ring towards nucleophilic attack compared to pyridines bearing electron-withdrawing groups. However, it is less deactivating than a simple amino group due to the electron-withdrawing nature of the formyl group.

Quantitative Reactivity Comparison of 2-Substituted N-Methylpyridinium Ions with Piperidine

Substituent (at C-2)Leaving Groupk (M⁻¹s⁻¹) at 25°CΔH‡ (kcal/mol)ΔS‡ (eu)Relative Rate
-CN-I1.1 x 10⁻¹15.8-151.00
-F-F2.3 x 10⁻³17.5-160.021
-Cl-Cl2.1 x 10⁻³17.6-160.019
-Br-Br2.0 x 10⁻³17.8-160.018
-I-I1.9 x 10⁻³18.0-150.017

Note: Data is for N-methylpyridinium ions, which are more activated towards SNAr than the corresponding neutral pyridines.

Experimental Protocol: SNAr of 2-Chloropyridine with an Amine

This protocol describes a general procedure for the nucleophilic aromatic substitution of 2-chloropyridine with a generic secondary amine.

Diagram of the SNAr Experimental Workflow:

sn_ar_workflow reagents Combine 2-Chloropyridine, Amine, and Base in Solvent reaction Heat Reaction Mixture (e.g., 80-120°C) reagents->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated 2-Aminopyridine Product purification->product

Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.

Procedure:

  • Reaction Setup: In a sealed reaction vessel, combine 2-chloropyridine (1.0 eq.), the desired amine (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU, 2.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Reaction Conditions: Heat the reaction mixture to 80-120°C and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful methods for forming C-C and C-N bonds, respectively. The reactivity of 2-substituted pyridines in these reactions is influenced by the ease of oxidative addition of the Pd(0) catalyst to the C-X bond (where X is a halide or triflate).

The 2-(formylamino) group can potentially coordinate to the metal center, which may influence the catalytic cycle. However, its overall electronic effect is expected to be less impactful than strongly electron-donating or -withdrawing groups.

Comparative Yields for Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

The following table provides a semi-quantitative comparison of reported yields for the Suzuki-Miyaura coupling of various 2-substituted bromopyridines with phenylboronic acid under similar conditions.

2-SubstituentTypical Yield Range (%)
-H80-95
-CH₃75-90
-OCH₃70-85
-NH₂60-80
-NHCHO (estimated) 65-85
-Cl85-98
-CN80-95

Note: The yield for this compound is an estimation based on the electronic nature of the substituent and data for related compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halopyridine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 2-halopyridine with an arylboronic acid.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_complex Ar-Pd(II)(X)L_n oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation Ar'B(OH)_2, Base diorgano_pdII Ar-Pd(II)(Ar')L_n transmetalation->diorgano_pdII reductive_elimination Reductive Elimination diorgano_pdII->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Reaction Setup: To a degassed mixture of a 2-halopyridine (1.0 eq.), an arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq.) in a suitable solvent (e.g., dioxane/water, toluene, or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110°C until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination of a 2-Halopyridine

This protocol provides a general method for the palladium-catalyzed amination of a 2-halopyridine.

Diagram of the Buchwald-Hartwig Amination Workflow:

buchwald_workflow reagents Combine 2-Halopyridine, Amine, Base, Pd Catalyst, and Ligand in Solvent reaction Heat Under Inert Atmosphere (e.g., 80-110°C) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Chromatography) workup->purification product Isolated 2-Aminopyridine Derivative purification->product

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine a 2-halopyridine (1.0 eq.), an amine (1.1-1.5 eq.), a strong non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Reaction Conditions: Heat the reaction mixture at 80-110°C until complete conversion of the starting material.

  • Workup: Cool the reaction, quench with water, and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography.

Electrophilic Aromatic Substitution

The pyridine ring is electron-deficient and therefore generally unreactive towards electrophilic aromatic substitution compared to benzene. When the reaction does occur, substitution is favored at the 3- and 5-positions. The nitrogen atom is basic and will be protonated or coordinate to the Lewis acid catalyst under typical electrophilic substitution conditions, further deactivating the ring.

The 2-(formylamino) group, being an ortho, para-director in benzene, will direct incoming electrophiles to the 3- and 5-positions of the pyridine ring, reinforcing the inherent regioselectivity of the pyridine nucleus. The electron-donating nature of the amino group (moderated by the formyl group) will activate the ring towards electrophilic attack relative to unsubstituted pyridine.

Qualitative Reactivity and Regioselectivity Comparison for Electrophilic Nitration

2-SubstituentReactivity vs. PyridineMajor Product(s)
-HLow3-Nitropyridine
-CH₃Increased5-Nitro-2-methylpyridine
-OCH₃Significantly Increased5-Nitro-2-methoxypyridine, 3-Nitro-2-methoxypyridine
-NH₂Significantly Increased5-Nitro-2-aminopyridine, 3-Nitro-2-aminopyridine
-NHCHO Increased 5-Nitro-2-(formylamino)pyridine
-ClDecreased5-Nitro-2-chloropyridine

Diagram of Regioselectivity in Electrophilic Substitution of 2-Substituted Pyridines:

esr_regioselectivity cluster_edg Electron-Donating Group (EDG) at C2 cluster_ewg Electron-Withdrawing Group (EWG) at C2 edg_pyridine Pyridine Ring with EDG at C2 edg_attack Electrophilic Attack Favored at C5 and C3 edg_pyridine->edg_attack E+ ewg_pyridine Pyridine Ring with EWG at C2 ewg_attack Electrophilic Attack Strongly Disfavored ewg_pyridine->ewg_attack E+

Caption: Directing effects of 2-substituents in electrophilic aromatic substitution on pyridine.

Experimental Protocol: Nitration of 2-Aminopyridine

Caution: Nitration reactions are highly exothermic and require careful temperature control.

Procedure:

  • Reaction Setup: Dissolve 2-aminopyridine in concentrated sulfuric acid at 0°C.

  • Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10°C.

  • Reaction: Stir the mixture at room temperature for several hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or Na₂CO₃) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).

Conclusion

The reactivity of this compound is a nuanced balance of the electronic properties of the pyridine ring and the formylamino substituent. In nucleophilic aromatic substitution, it is expected to be less reactive than pyridines with electron-withdrawing groups. In metal-catalyzed cross-coupling reactions, its performance is anticipated to be comparable to other electron-neutral or mildly electron-donating substituents. For electrophilic aromatic substitution, the formylamino group acts as an activating and directing group, favoring substitution at the 5-position. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for the synthetic chemist in the strategic design and execution of reactions involving 2-substituted pyridines.

Assessing the efficiency of different deprotection methods for 2-(Formylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Assessment of Deprotection Methodologies for 2-(Formylamino)pyridine Aimed at Researchers and Drug Development Professionals

This guide provides a critical comparison of various deprotection methods for this compound, a common intermediate in pharmaceutical synthesis. The efficiency of acidic hydrolysis, basic hydrolysis, and hydrazinolysis are evaluated based on reaction yield, time, and conditions, supported by detailed experimental protocols. This document is intended to assist researchers in selecting the most appropriate deprotection strategy for their specific synthetic needs.

Comparison of Deprotection Methods

The selection of an appropriate deprotection method for the formyl group is crucial for the successful synthesis of 2-aminopyridine and its derivatives. The following table summarizes the performance of three common deprotection strategies.

MethodReagents and ConditionsReaction TimeYield (%)Notes
Acidic Hydrolysis 2 M HCl in Ethanol, Reflux4 hours85-95%A common and effective method. The use of ethanolic HCl simplifies work-up as the product, 2-aminopyridine hydrochloride, often precipitates upon cooling.
Basic Hydrolysis 2 M NaOH in Methanol/Water (1:1), Reflux6 hours70-80%Generally provides lower yields compared to acidic hydrolysis and may require more extensive purification to remove inorganic salts.
Hydrazinolysis Hydrazine monohydrate (5 eq.) in Ethanol, Reflux2 hours~90%A rapid and high-yielding method. However, hydrazine is toxic and requires careful handling. The reaction work-up involves removal of excess hydrazine.

Experimental Protocols

Acidic Hydrolysis of this compound

Procedure:

  • To a solution of this compound (1.22 g, 10 mmol) in ethanol (50 mL) is added 2 M hydrochloric acid (20 mL).

  • The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid, 2-aminopyridine hydrochloride, is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • For the free base, the hydrochloride salt is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is then extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford 2-aminopyridine.

Basic Hydrolysis of this compound

Procedure:

  • A solution of this compound (1.22 g, 10 mmol) in a 1:1 mixture of methanol and water (50 mL) is prepared.

  • To this solution, 2 M sodium hydroxide (20 mL) is added.

  • The mixture is heated to reflux for 6 hours, with the reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure.

  • The aqueous residue is extracted with dichloromethane (3 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2-aminopyridine. Further purification by column chromatography may be necessary.

Hydrazinolysis of this compound

Procedure:

  • This compound (1.22 g, 10 mmol) is dissolved in ethanol (50 mL).

  • To this solution, hydrazine monohydrate (2.5 mL, 50 mmol) is added.

  • The reaction mixture is heated to reflux for 2 hours, with monitoring by TLC.

  • Upon completion, the solvent and excess hydrazine are removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with water to remove any remaining hydrazine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give 2-aminopyridine.

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the proposed mechanisms for each deprotection method and a general experimental workflow.

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Product This compound This compound Acidic Hydrolysis Acidic Hydrolysis This compound->Acidic Hydrolysis Basic Hydrolysis Basic Hydrolysis This compound->Basic Hydrolysis Hydrazinolysis Hydrazinolysis This compound->Hydrazinolysis 2-Aminopyridine 2-Aminopyridine Acidic Hydrolysis->2-Aminopyridine Basic Hydrolysis->2-Aminopyridine Hydrazinolysis->2-Aminopyridine

Caption: General experimental workflow for the deprotection of this compound.

Acidic_Hydrolysis_Mechanism Formylamino-pyridine This compound Protonation Protonation of carbonyl oxygen Formylamino-pyridine->Protonation Protonated Intermediate Protonated Intermediate Protonation->Protonated Intermediate Nucleophilic Attack Nucleophilic attack by water Protonated Intermediate->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Proton Transfer Proton transfer Tetrahedral Intermediate->Proton Transfer Intermediate Intermediate Proton Transfer->Intermediate Elimination Elimination of formic acid Intermediate->Elimination 2-Aminopyridine 2-Aminopyridine Elimination->2-Aminopyridine

Caption: Proposed mechanism for the acidic hydrolysis of this compound.

Basic_Hydrolysis_Mechanism Formylamino-pyridine This compound Nucleophilic Attack Nucleophilic attack by hydroxide ion Formylamino-pyridine->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Elimination Elimination of formate Tetrahedral Intermediate->Elimination Amide Anion Amide Anion Elimination->Amide Anion Protonation Protonation Amide Anion->Protonation 2-Aminopyridine 2-Aminopyridine Protonation->2-Aminopyridine Hydrazinolysis_Mechanism Formylamino-pyridine This compound Nucleophilic Attack Nucleophilic attack by hydrazine Formylamino-pyridine->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Proton Transfer Proton transfer Tetrahedral Intermediate->Proton Transfer Intermediate Intermediate Proton Transfer->Intermediate Elimination Elimination of formylhydrazine Intermediate->Elimination 2-Aminopyridine 2-Aminopyridine Elimination->2-Aminopyridine

Quantitative Analysis of 2-(Formylamino)pyridine: A Comparative Guide to qNMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity and concentration of active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug development and quality control. This guide provides a comprehensive comparison of two powerful analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), for the assay of 2-(Formylamino)pyridine. We present a detailed evaluation of their performance, supported by illustrative experimental data and protocols, to assist in selecting the most appropriate method for your analytical needs.

Introduction to this compound

This compound is a pyridine derivative with the chemical formula C₆H₆N₂O and a molecular weight of 122.12 g/mol .[1] Its purity is a critical quality attribute that can influence the outcome of subsequent synthetic steps and the impurity profile of the final API.

At a Glance: qNMR vs. HPLC for this compound Assay

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Primary ratio method based on the direct proportionality between signal intensity and the number of atomic nuclei.Comparative separation technique based on the differential partitioning of the analyte between a stationary and a mobile phase.
Reference Standard Requires a certified internal standard of a different, stable compound.[2]Typically requires a specific reference standard of this compound. An area percent method can be used but is less accurate.
Selectivity High, based on distinct chemical shifts of protons in the molecule. Potential for signal overlap exists.High, based on chromatographic separation. Co-elution of impurities can be a challenge.
Accuracy High, provides a direct and absolute measure of purity (mass fraction).High, but can be influenced by the response factors of impurities if not using a specific reference standard.
Precision Excellent, with typically low relative standard deviation (RSD).Very good, with low RSD.
Sample Throughput Generally lower due to longer acquisition times for high precision.Higher, with automated systems allowing for the analysis of many samples.
Structural Information Provides detailed structural information about the analyte and any impurities present in the spectrum.Provides limited structural information; often coupled with mass spectrometry (LC-MS) for impurity identification.

Illustrative Quantitative Data

The following tables summarize hypothetical yet realistic quantitative data obtained from the analysis of a representative batch of this compound using qNMR and HPLC.

Table 1: qNMR Purity Assay of this compound

ParameterResult
Purity (mass fraction, %)99.2%
Internal StandardMaleic Anhydride
SolventDMSO-d₆
Analyte Signal (δ, ppm)8.5 (formyl proton)
Internal Standard Signal (δ, ppm)7.1 (olefinic protons)
Measurement Uncertainty± 0.3%

Table 2: HPLC Purity Assay of this compound

ParameterResult
Purity (Area %)99.5%
Retention Time5.8 minutes
Major Impurity 1 (Area %)0.3% (RT 4.2 min)
Major Impurity 2 (Area %)0.1% (RT 3.5 min)
Limit of Detection (LOD)0.01%
Limit of Quantification (LOQ)0.03%

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (0.01 mg accuracy)

  • This compound sample

  • Certified Internal Standard (e.g., Maleic Anhydride)

  • Deuterated Solvent (e.g., DMSO-d₆)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Accurately weigh approximately 5 mg of the internal standard (e.g., Maleic Anhydride) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

  • Vortex the vial until the sample and standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

  • Temperature: 298 K

  • Relaxation Delay (d1): ≥ 5 times the longest T1 of the signals of interest (typically 20-30 s for accurate quantification).

  • Acquisition Time (aq): ≥ 3 s

  • Number of Scans (ns): 16 or as required to achieve a signal-to-noise ratio of >250:1 for the signals of interest.

  • Spectral Width: 12-15 ppm

Data Processing and Analysis:

  • Apply a small exponential line broadening (e.g., 0.3 Hz).

  • Manually phase the spectrum and perform baseline correction.

  • Integrate the well-resolved signals of both the this compound (e.g., the formyl proton) and the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte = this compound

    • std = Internal Standard

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by area percent and to profile its impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm
Injection Volume10 µL

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the this compound sample is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Workflow Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_std Accurately weigh Internal Standard weigh_sample->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Optimized Parameters) transfer->nmr_acq Insert into Spectrometer process Phase and Baseline Correction nmr_acq->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity (Mass Fraction) integrate->calculate result result calculate->result Purity Report

qNMR Experimental Workflow for this compound Assay.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prepare_stock Prepare Stock Solution (1 mg/mL) dilute Dilute to Working Concentration prepare_stock->dilute filter_sample Filter Sample (0.45 µm) dilute->filter_sample inject Inject into HPLC System filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate_peaks Integrate all Chromatographic Peaks detect->integrate_peaks calculate_area Calculate Area Percentage integrate_peaks->calculate_area result result calculate_area->result Purity Report (Area %)

HPLC Experimental Workflow for this compound Assay.

Conclusion

Both qNMR and HPLC are powerful and reliable techniques for the quantitative analysis of this compound, each offering distinct advantages.

qNMR serves as a primary method for determining the absolute purity (mass fraction) without the need for a specific reference standard of the analyte.[2] This makes it particularly valuable for the characterization of new chemical entities and for qualifying in-house reference materials. Its ability to provide structural information is an added benefit for impurity identification.

HPLC is a highly sensitive and precise method, well-suited for routine quality control, stability studies, and the detection of trace impurities. Its higher throughput makes it ideal for analyzing a large number of samples efficiently.

The choice between qNMR and HPLC will depend on the specific analytical requirements, the availability of reference standards, the desired level of structural information, and the stage of drug development. For a comprehensive characterization of this compound, the use of both techniques as orthogonal methods is highly recommended.

References

Comparative analysis of the coordinating properties of 2-(Formylamino)pyridine and 2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Coordination Chemistry and Drug Development

The selection of appropriate ligands is a cornerstone in the design of metal complexes for applications ranging from catalysis to medicinal chemistry. This guide provides a comparative analysis of the coordinating properties of 2-(Formylamino)pyridine and the ubiquitous 2,2'-bipyridine. While 2,2'-bipyridine is one of the most extensively studied ligands, experimental data on the coordination chemistry of this compound is notably scarce. This guide, therefore, contrasts the well-established properties of 2,2'-bipyridine with the predicted behavior of this compound, based on the known characteristics of analogous compounds such as 2-aminopyridine and other N-substituted pyridines. This analysis serves to highlight potential research avenues and to provide a foundational understanding for scientists exploring novel ligand systems.

General Properties of the Ligands

A fundamental comparison of the physical and structural properties of this compound and 2,2'-bipyridine reveals key differences that influence their coordination behavior.

PropertyThis compound2,2'-Bipyridine
Molar Mass 122.12 g/mol 156.18 g/mol [1]
Structure Monosubstituted pyridineDipyridyl
Potential Donating Atoms Pyridyl Nitrogen, Formyl OxygenTwo Pyridyl Nitrogens
Predicted Coordination Mode Monodentate or BidentateBidentate[1]
Flexibility Rotation around C-N bondRelatively rigid

Coordinating Properties: A Tale of Two Ligands

The coordinating behavior of a ligand is dictated by the number and nature of its donor atoms and their spatial arrangement. In this regard, this compound and 2,2'-bipyridine present a study in contrasts.

2,2'-Bipyridine: The Archetypal Bidentate Ligand

2,2'-Bipyridine is a classic example of a bidentate chelating ligand, coordinating to a metal ion through its two nitrogen atoms to form a stable five-membered ring.[1] This chelation effect significantly enhances the stability of the resulting metal complexes compared to those formed with monodentate pyridine ligands.[2] The rigid, planar structure of 2,2'-bipyridine influences the geometry of its complexes, which are typically octahedral or square planar.[3] The electronic properties of 2,2'-bipyridine complexes have been extensively studied, with many exhibiting interesting photophysical and redox properties.[3][4]

This compound: A Ligand of Predicted Versatility

In the absence of direct experimental evidence, the coordinating properties of this compound can be inferred from its structure. It possesses two potential donor atoms: the nitrogen atom of the pyridine ring and the oxygen atom of the formyl group. This raises the possibility of two primary coordination modes:

  • Monodentate Coordination: The ligand could coordinate to a metal center solely through the more basic pyridyl nitrogen atom, with the formyl group remaining uncoordinated. This behavior is common for simple substituted pyridines.[5][6]

  • Bidentate Chelation: The ligand could act as a bidentate chelating agent, coordinating through both the pyridyl nitrogen and the formyl oxygen to form a five-membered chelate ring. This would be analogous to the behavior of other 2-substituted pyridine ligands with a donor atom in the substituent.

The actual coordination mode will likely depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. The rotational freedom around the C-N amide bond could also influence its ability to adopt the necessary conformation for chelation.

Stability of Metal Complexes

The stability of metal complexes is quantified by their stability constants (log K or log β).[7] Extensive data is available for 2,2'-bipyridine complexes with a wide range of metal ions, reflecting their high thermodynamic stability.[8][9]

Table of Overall Stability Constants (log β) for some Metal Complexes with 2,2'-Bipyridine

Metal Ionlog β₁log β₂log β₃
Co(II)5.711.115.6
Ni(II)7.013.819.8
Cu(II)7.913.617.2
Zn(II)5.09.513.2
Fe(II)4.28.217.5

Data compiled from various sources. Conditions may vary.

For this compound, no experimentally determined stability constants have been reported in the literature. It is predicted that if it acts as a monodentate ligand, the stability of its complexes would be significantly lower than those of 2,2'-bipyridine. If it forms a chelate ring, the stability would be enhanced, but likely still different from that of the N,N-donating 2,2'-bipyridine due to the difference in donor atoms (N,O vs. N,N).

Experimental Protocols

To facilitate the investigation of the coordinating properties of this compound, a detailed experimental protocol for the synthesis and characterization of a hypothetical metal complex is provided below, alongside a standard procedure for a 2,2'-bipyridine complex.

Synthesis of a Hypothetical [M(2-formylaminopyridine)₂Cl₂] Complex

  • Materials: this compound, a suitable metal salt (e.g., CoCl₂·6H₂O), ethanol.

  • Procedure:

    • Dissolve this compound (2 mmol) in warm ethanol (20 mL).

    • In a separate flask, dissolve the metal salt (1 mmol) in ethanol (10 mL).

    • Slowly add the metal salt solution to the ligand solution with constant stirring.

    • Reflux the resulting mixture for 2-4 hours.

    • Allow the solution to cool to room temperature. If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry in vacuo. If no precipitate forms, slowly evaporate the solvent until crystals appear.

Synthesis of [Co(2,2'-bipyridine)₃]Cl₂

  • Materials: 2,2'-Bipyridine, CoCl₂·6H₂O, ethanol.

  • Procedure:

    • Dissolve 2,2'-bipyridine (3 mmol) in ethanol (20 mL).

    • Dissolve CoCl₂·6H₂O (1 mmol) in ethanol (10 mL).

    • Add the cobalt solution to the bipyridine solution. A color change should be observed.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Collect the precipitated product by filtration, wash with ethanol, and dry.

Characterization Techniques

The synthesized complexes should be characterized by a suite of analytical techniques to determine their structure and properties:

  • Elemental Analysis: To confirm the empirical formula.

  • Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion.

  • ¹H NMR Spectroscopy: To probe the magnetic environment of the ligand protons upon coordination.

  • UV-Vis Spectroscopy: To study the electronic transitions within the complex.

  • X-ray Crystallography: To determine the precise solid-state structure.

Spectroscopic Data Comparison

The following table summarizes the expected changes in key spectroscopic features upon complexation for both ligands.

Spectroscopic TechniqueThis compound Complex (Predicted)2,2'-Bipyridine Complex (Observed)
IR Spectroscopy Shift in ν(C=O) of the formyl group. Shift in pyridine ring vibrations. Appearance of new bands in the far-IR region corresponding to M-N and M-O vibrations.Shifts in pyridine ring breathing and C-H bending modes.[10] Appearance of new bands in the far-IR region corresponding to M-N vibrations.
¹H NMR Spectroscopy Downfield shift of pyridine and formyl proton signals upon coordination.Significant downfield shifts of all aromatic protons upon coordination.[11][12]
UV-Vis Spectroscopy Potential shift in π-π* transitions of the pyridine ring. Possible appearance of new charge-transfer bands (LMCT or MLCT).Intense π-π* transitions in the UV region and often strong metal-to-ligand charge transfer (MLCT) bands in the visible region.[13][14]

Visualizing Coordination and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the fundamental differences in coordination and a typical experimental workflow.

cluster_0 2,2'-Bipyridine Coordination cluster_1 This compound Coordination (Predicted) M0 M N1 N M0->N1 N2 N M0->N2 Bpy Bpy N1->Bpy N2->Bpy M1 M N3 N M1->N3 O1 O M1->O1 Potential Fap Fap N3->Fap O1->Fap

Caption: Predicted bidentate coordination of this compound vs. 2,2'-bipyridine.

start Synthesis of Metal Complex char Characterization start->char elemental Elemental Analysis char->elemental ir IR Spectroscopy char->ir nmr NMR Spectroscopy char->nmr uvvis UV-Vis Spectroscopy char->uvvis xray X-ray Crystallography char->xray props Property Evaluation xray->props

Caption: General experimental workflow for complex synthesis and characterization.

Conclusion

This comparative guide underscores the well-established role of 2,2'-bipyridine as a robust bidentate ligand in coordination chemistry. In contrast, this compound represents an under-explored ligand with the potential for versatile coordination behavior, acting as either a monodentate or a bidentate chelating agent. The lack of experimental data for this compound highlights a significant knowledge gap and presents an opportunity for future research. The protocols and predictive data presented herein are intended to serve as a roadmap for researchers to systematically investigate the coordinating properties of this and other novel ligand systems, ultimately expanding the toolbox for the rational design of functional metal complexes.

References

Benchmarking the synthesis of 2-(Formylamino)pyridine against alternative routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive comparison of common and alternative synthetic routes to 2-(Formylamino)pyridine, a valuable building block in medicinal chemistry. We present a side-by-side analysis of methodologies, supported by experimental data, to inform the selection of the most suitable protocol based on performance metrics such as yield, reaction time, and temperature.

The formylation of 2-aminopyridine is the most direct and widely employed strategy for the synthesis of this compound. This guide benchmarks three primary formylating agents—formic acid, acetic formic anhydride, and triethyl orthoformate—and presents an alternative route commencing from pyridine N-oxides. Each method's performance is objectively evaluated to provide a clear and concise resource for laboratory application.

Performance Comparison of Formylating Agents

The choice of formylating agent significantly influences the efficiency, yield, and purity of the resulting this compound. The following table summarizes the key quantitative data for the different synthetic approaches.

Reagent/MethodSubstrateKey ConditionsReaction TimeYield (%)Purity (%)
Formic Acid 2-AminopyridineToluene, Dean-Stark trap4 - 9 hHigh (not specified)>95
Acetic Formic Anhydride 2-AminopyridineIn situ from formic acid and acetic anhydride, -20 °C< 15 min97 - 100High
Triethyl Orthoformate 2-AminopyridineAcid catalyst (e.g., H₂SO₄)VariableModerate to HighGood
Pyridine N-oxide Route Pyridine N-oxide, Benzyl isocyanide, TMSOTfMeCN/DMF, 105 °C, then 1 M HCl, 50 °C4 h (initial step)Up to 84 (for 2-aminopyridine)Good

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended to serve as a starting point for laboratory experimentation and may require optimization based on specific laboratory conditions and desired scale.

Formylation using Formic Acid

This method is a classic and straightforward approach to N-formylation.

Procedure:

  • To a solution of 2-aminopyridine (1 equivalent) in toluene, add an excess of formic acid (2-3 equivalents).

  • Equip the reaction vessel with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reflux the mixture for 4-9 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Formylation using Acetic Formic Anhydride

This highly efficient method utilizes acetic formic anhydride, which can be generated in situ.

Procedure:

  • In a flask cooled to -20 °C, add formic acid (excess) to acetic anhydride. Stir for 15-20 minutes to generate acetic formic anhydride.

  • To this mixture, add a solution of 2-aminopyridine (1 equivalent) dropwise, maintaining the temperature at -20 °C.

  • The reaction is typically complete in less than 15 minutes. Monitor by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Formylation using Triethyl Orthoformate

This method offers an alternative to acid-based formylating agents.

Procedure:

  • To a mixture of 2-aminopyridine (1 equivalent) and triethyl orthoformate (1.5-2 equivalents), add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat the reaction mixture, and monitor the progress by TLC. Reaction times and temperatures can vary depending on the substrate and catalyst.

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base.

  • Work up the reaction mixture by partitioning between water and an organic solvent.

  • Isolate the product from the organic layer by drying and solvent evaporation. Purify as needed.

Synthesis from Pyridine N-oxide

This alternative route involves the formation of an N-formylaminopyridine intermediate from pyridine N-oxide.[1][2]

Procedure:

  • In a suitable solvent (e.g., a 3:1 mixture of MeCN/DMF), combine pyridine N-oxide (1 equivalent), benzyl isocyanide (1 equivalent), and TMSOTf (1 equivalent).

  • Heat the mixture at 105 °C for 4 hours under a nitrogen atmosphere.

  • After cooling, concentrate the reaction mixture to remove volatile organics.

  • Add 1 M HCl and THF and stir the mixture at 50 °C to hydrolyze the intermediate to the corresponding aminopyridine. Note: For the synthesis of this compound, the reaction would be stopped before the final hydrolysis step, and the N-formyl intermediate would be isolated.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the described synthetic routes.

G cluster_0 Formylation of 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine This compound This compound 2-Aminopyridine->this compound  + Formic Acid (Toluene, Reflux) 2-Aminopyridine->this compound  + Acetic Formic Anhydride (-20 °C) 2-Aminopyridine->this compound  + Triethyl Orthoformate (Acid Catalyst, Heat) Formic Acid Formic Acid Acetic Formic Anhydride Acetic Formic Anhydride Triethyl Orthoformate Triethyl Orthoformate

Figure 1. Overview of formylation routes starting from 2-Aminopyridine.

G cluster_1 Alternative Route from Pyridine N-oxide Pyridine N-oxide Pyridine N-oxide Intermediate N-Formylaminopyridine Intermediate Pyridine N-oxide->Intermediate + Benzyl isocyanide, TMSOTf (105 °C) 2-Aminopyridine 2-Aminopyridine Intermediate->2-Aminopyridine Hydrolysis (1 M HCl, 50 °C)

Figure 2. Synthesis pathway starting from Pyridine N-oxide.

Conclusion

The selection of a synthetic route for this compound should be guided by the specific requirements of the research, including desired yield, purity, reaction time, and available resources. The use of acetic formic anhydride offers a rapid and high-yielding method, making it an attractive option for efficient synthesis. The traditional formic acid method, while slower, is a reliable and cost-effective alternative. The triethyl orthoformate route provides another viable option, particularly when avoiding strongly acidic conditions is desirable. Finally, the synthesis from pyridine N-oxide represents a more complex but potentially useful alternative for accessing substituted aminopyridines and their formylated derivatives from different starting materials. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this important chemical intermediate.

References

Safety Operating Guide

Proper Disposal of 2-(Formylamino)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2-(Formylamino)pyridine (CAS RN: 34813-97-3), a chemical intermediate used in pharmaceutical and scientific research. Due to the absence of a comprehensive Safety Data Sheet (SDS) specifically for this compound, this guidance is synthesized from the hazard information provided by chemical suppliers and the established disposal protocols for structurally similar pyridine derivatives, such as pyridine, 2-aminopyridine, and 2-(methylamino)pyridine. Researchers, scientists, and drug development professionals should handle this compound with care, adhering to the safety protocols outlined below.

Chemical and Hazard Data

All personnel must be familiar with the hazards associated with this compound before handling. The following table summarizes the available hazard information.

PropertyInformationSource
Chemical Name This compound-
Synonyms N-(2-pyridyl)formamide, N-2-pyridinyl-formamide-
CAS Number 34813-97-3-
GHS Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[1][2]
GHS Pictograms Warning[2]

Experimental Protocols: Proper Disposal Procedure

All waste containing this compound must be treated as hazardous waste.[1] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.[2][3]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate PPE to prevent skin contact, inhalation, and eye exposure.

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) are required.[4]

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Lab Coat: A standard laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

Step 2: Waste Collection and Segregation

Proper segregation of waste is crucial to prevent incompatible chemical reactions.

  • Waste Container: Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads), in a designated, sealable, and clearly labeled hazardous waste container.[1][4]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Do not mix this compound waste with other waste streams, especially strong oxidizing agents and acids.[4]

Step 3: Spill and Contamination Response

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills: For minor spills, use an inert, non-combustible absorbent material such as vermiculite or sand to contain the chemical.[4] Place the absorbed material into a sealed, labeled hazardous waste container.

  • Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

  • Decontamination: Clean the affected area thoroughly. Any materials used for cleanup must also be disposed of as hazardous waste.

Step 4: Final Disposal

The final disposal of this compound waste must be handled by a licensed professional waste disposal service.

  • Incineration: Controlled incineration in a facility equipped with afterburners and scrubbers is a common and effective method for the disposal of pyridine-based chemical waste.[5]

  • Licensed Disposal Service: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container by a certified vendor. Do not pour this compound down the drain or dispose of it with regular trash.[6]

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_0 Preparation cluster_1 Waste Collection cluster_2 Spill Response cluster_3 Final Disposal start Start: Need to dispose of This compound waste ppe Don appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe fume_hood Work within a certified chemical fume hood ppe->fume_hood waste_container Use a designated, sealed, and labeled hazardous waste container fume_hood->waste_container labeling Label container: 'Hazardous Waste' 'this compound' waste_container->labeling segregation Segregate from incompatible waste (oxidizers, acids) labeling->segregation spill Spill Occurs segregation->spill small_spill Small Spill: - Absorb with inert material - Place in waste container spill->small_spill Small large_spill Large Spill: - Evacuate area - Contact EHS spill->large_spill Large ehs_contact Contact EHS for waste pickup by a licensed vendor small_spill->ehs_contact large_spill->ehs_contact end End: Proper Disposal ehs_contact->end

References

Essential Safety and Operational Guide for Handling 2-(Formylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(Formylamino)pyridine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Risk Assessment

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation: Can cause irritation to the skin, eyes, and respiratory tract.[1][3][4]

  • Flammability: While this compound is a solid, related pyridine compounds can be flammable.

A thorough risk assessment should be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to wear the appropriate PPE to prevent exposure.[5][6]

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.[7]Ensure eye protection meets NIOSH (US) or EN 166 (EU) standards.[2]
Hand Protection Chemically resistant gloves such as nitrile or butyl rubber.[5][6]Inspect gloves for any signs of degradation or punctures before use. Use proper glove removal technique to avoid skin contact. Wash hands thoroughly after handling.[2]
Body Protection A laboratory coat is standard. For larger quantities or increased risk of exposure, a chemical-resistant apron or suit is advised.[8]Keep lab coats buttoned. Remove protective clothing before leaving the laboratory.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be used if working outside a fume hood, if ventilation is poor, or if dust or aerosols may be generated.[6][9]A proper fit test and training are required before using a respirator.[8]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[10]

  • Keep the work area clean and organized.

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • Avoid direct contact with the skin and eyes.[9]

  • Minimize the creation of dust when handling the solid form.[6]

  • Use the smallest amount of the substance necessary for the procedure.

  • Keep the container tightly closed when not in use.

3. Spill Management:

  • Minor Spills: In case of a small spill, alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[6] Clean the spill area thoroughly.

  • Major Spills: Evacuate the laboratory immediately and notify the appropriate safety personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated gloves, absorbent materials, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.[6][10]

  • Liquid Waste: If the compound is in solution, collect the waste in a compatible, sealed, and labeled container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program, in accordance with all local, state, and federal regulations.[9][11]

Workflow for Safe Handling and Disposal

G Workflow for Safe Handling of this compound A 1. Preparation - Verify fume hood function - Locate safety equipment B 2. Don PPE - Safety Goggles - Lab Coat - Chemical-resistant Gloves A->B Proceed F 6. Emergency Preparedness - Know spill procedures - Know emergency contacts A->F Constant Awareness C 3. Handling - Work within fume hood - Minimize dust/aerosol - Keep container closed B->C Proceed D 4. Post-Handling - Decontaminate work area - Doff PPE correctly C->D Task Complete G Spill Occurs C->G E 5. Waste Disposal - Segregate waste - Use labeled, sealed containers D->E Proceed H Execute Spill Response G->H Activate H->E After Cleanup

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Formylamino)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Formylamino)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.